Product packaging for 3-methyl-1H-indol-6-ol(Cat. No.:CAS No. 1125-89-9)

3-methyl-1H-indol-6-ol

Cat. No.: B3082423
CAS No.: 1125-89-9
M. Wt: 147.17 g/mol
InChI Key: AXSWRCGZBWBXQD-UHFFFAOYSA-N
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Description

3-methyl-1H-indol-6-ol is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B3082423 3-methyl-1H-indol-6-ol CAS No. 1125-89-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1H-indol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-5-10-9-4-7(11)2-3-8(6)9/h2-5,10-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSWRCGZBWBXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001316777
Record name 6-Hydroxyskatole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125-89-9
Record name 6-Hydroxyskatole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1125-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxyskatole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis, Isolation, and Characterization of 3-methyl-1H-indol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the synthesis, purification, and analytical characterization of the heterocyclic compound 3-methyl-1H-indol-6-ol. While a specific historical account of its initial discovery is not prominently documented in scientific literature, this guide focuses on established and plausible synthetic routes, leveraging modern organic chemistry principles. The document furnishes field-proven insights into experimental design, causality behind procedural choices, and self-validating protocols to ensure scientific integrity. Detailed step-by-step methodologies, data presentation in tabular format, and illustrative diagrams using the DOT language are provided to offer a comprehensive resource for researchers in medicinal chemistry and drug development. The indole scaffold is a cornerstone in numerous biologically active compounds, and a thorough understanding of the synthesis and handling of its derivatives, such as this compound, is critical for the advancement of novel therapeutics.[1][2]

Introduction: The Significance of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in medicinal chemistry due to its prevalence in naturally occurring bioactive molecules and its ability to interact with a wide range of biological targets.[1][3] Derivatives of indole are known to exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] The specific substitution pattern on the indole core dictates its biological function. The presence of a hydroxyl group at the 6-position and a methyl group at the 3-position, as in this compound, presents a unique chemical entity with potential for further functionalization and biological investigation. This guide will provide a robust framework for its synthesis and isolation, enabling researchers to access this molecule for their studies.

Synthetic Strategies for this compound

While a singular, definitive "discovery" of this compound is not readily found in the literature, its structure lends itself to several established indole synthesis methodologies. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical retrosynthetic approach to this compound would involve the formation of the indole ring as the key step. A plausible disconnection would be through the Fischer indole synthesis, a robust and widely used method.

G This compound This compound Fischer Indole Synthesis Fischer Indole Synthesis This compound->Fischer Indole Synthesis Key Disconnection Hydrazone Intermediate Hydrazone Intermediate Fischer Indole Synthesis->Hydrazone Intermediate 4-Hydroxyphenylhydrazine 4-Hydroxyphenylhydrazine Hydrazone Intermediate->4-Hydroxyphenylhydrazine Propionaldehyde Propionaldehyde Hydrazone Intermediate->Propionaldehyde G cluster_0 Purification Process Crude Product Crude Product Neutralization Neutralization Crude Product->Neutralization Extraction Extraction Neutralization->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization Pure Compound Pure Compound Recrystallization->Pure Compound

References

A Comprehensive Technical Guide to the Fischer Indole Synthesis of 3-methyl-1H-indol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the Fischer indole synthesis for the preparation of 3-methyl-1H-indol-6-ol, a valuable heterocyclic compound. We will delve into the reaction mechanism, provide a detailed experimental protocol, discuss optimization and troubleshooting, and outline methods for product characterization.

Introduction

The Enduring Significance of the Fischer Indole Synthesis

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains one of the most important and widely used methods for constructing the indole ring system.[1][2][3][4] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, formed from an arylhydrazine and an aldehyde or ketone, to produce the corresponding indole.[1][2][5] The versatility and reliability of this reaction have made it a cornerstone in the synthesis of a vast array of natural products, pharmaceuticals, and functional materials.[6][7][8] The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds, including anti-migraine drugs of the triptan class.[1][2][4]

This compound: A Privileged Scaffold in Medicinal Chemistry

This compound, also known as 6-hydroxy-3-methylindole, is a key structural motif in various pharmacologically active molecules. The indole nucleus is a common substructure in many natural products and pharmaceutical compounds.[9] The strategic placement of the hydroxyl and methyl groups on the indole core provides opportunities for further functionalization, making it a valuable building block in drug discovery programs. Its derivatives have been investigated for a range of therapeutic applications, highlighting the importance of efficient and scalable synthetic routes to this compound.

Mechanistic Deep Dive: The Fischer Indole Synthesis Pathway

The Fischer indole synthesis proceeds through a series of well-established steps under acidic conditions. The choice of acid catalyst is crucial and can include Brønsted acids like HCl, H₂SO₄, and polyphosphoric acid, or Lewis acids such as BF₃, ZnCl₂, and AlCl₃.[2][10]

Formation of the Phenylhydrazone

The synthesis commences with the condensation of a substituted phenylhydrazine, in this case, (4-hydroxyphenyl)hydrazine, with a ketone, 2-butanone. This reaction forms the corresponding phenylhydrazone intermediate. In many procedures, the phenylhydrazone is not isolated but is generated in situ and immediately subjected to the indolization conditions.[6]

The Key[2][2]-Sigmatropic Rearrangement

The phenylhydrazone tautomerizes to its enamine form.[1][6] Following protonation of the enamine, the crucial step of the reaction occurs: a[2][2]-sigmatropic rearrangement.[1][2] This rearrangement breaks the weak N-N bond and forms a new C-C bond, leading to a di-imine intermediate.

Aromatization and Cyclization to the Indole Core

The di-imine intermediate then undergoes cyclization to form a five-membered ring. Subsequent elimination of ammonia and a final proton transfer lead to the aromatization of the newly formed pyrrole ring, yielding the stable indole product, this compound.[1][6] Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole ring.[1][2]

Diagram: The Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis Fischer Indole Synthesis Mechanism cluster_0 Phenylhydrazone Formation cluster_1 Indolization Arylhydrazine (4-hydroxyphenyl)hydrazine Phenylhydrazone Phenylhydrazone Intermediate Arylhydrazine->Phenylhydrazone + Ketone, -H2O Ketone 2-Butanone Ketone->Phenylhydrazone Enamine Enamine Tautomer Phenylhydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement (H+) Cyclized_Intermediate Cyclized Intermediate Diimine->Cyclized_Intermediate Cyclization Indole_Product This compound Cyclized_Intermediate->Indole_Product -NH3, Aromatization

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound. Safety Precaution: This experiment should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Materials and Reagents
  • (4-Hydroxyphenyl)hydrazine hydrochloride

  • 2-Butanone (Methyl ethyl ketone)

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid, zinc chloride)

  • Ethanol

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Synthesis Procedure
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (4-hydroxyphenyl)hydrazine hydrochloride in a suitable solvent such as ethanol.

  • Add 2-butanone to the solution. The molar ratio of the hydrazine to the ketone should be approximately 1:1.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the phenylhydrazone.

  • To the reaction mixture containing the in situ formed phenylhydrazone, cautiously add the acid catalyst (e.g., polyphosphoric acid). This step is often exothermic.

  • Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent and catalyst) and maintain this temperature for several hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

Purification and Isolation
  • Carefully quench the reaction by pouring the cooled mixture into a beaker of ice-water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash them with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Diagram: Experimental Workflow

Experimental_Workflow Experimental Workflow Start Start: Reagents Hydrazone_Formation Phenylhydrazone Formation (in situ) Start->Hydrazone_Formation Indolization Indolization (Acid Catalyst, Heat) Hydrazone_Formation->Indolization Workup Aqueous Workup (Quench, Neutralize, Extract) Indolization->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure this compound Purification->Product

Caption: A streamlined workflow for the synthesis and purification.

Process Optimization and Troubleshooting

The success of the Fischer indole synthesis is highly dependent on the reaction conditions.[4] Careful optimization of parameters can significantly improve the yield and purity of the final product.

Catalyst Selection and Loading

The choice of acid catalyst is critical. Polyphosphoric acid is often effective for this transformation. Other acids such as sulfuric acid, p-toluenesulfonic acid, or Lewis acids like zinc chloride can also be employed.[2][10] The optimal catalyst and its loading should be determined experimentally.

Temperature and Reaction Time

The reaction temperature and duration are key parameters to control. Insufficient heating may lead to an incomplete reaction, while excessive heat or prolonged reaction times can result in the formation of byproducts and decomposition of the desired product. Monitoring the reaction by TLC is essential to determine the optimal reaction time.

Common Side Reactions and Mitigation Strategies
  • Rearrangement of the starting ketone: Unsymmetrical ketones like 2-butanone can potentially lead to the formation of two regioisomeric indoles. However, the reaction often shows a high degree of regioselectivity.

  • Polymerization: Strong acids and high temperatures can sometimes cause polymerization of the starting materials or the product.[4] Using a milder acid or a lower reaction temperature can help to minimize this.

  • Incomplete reaction: This can be addressed by increasing the reaction time, temperature, or catalyst loading.

Table: Troubleshooting Guide
IssuePotential CauseSuggested Solution
Low YieldIncomplete reaction, side reactions, or product decomposition.Optimize reaction time and temperature. Screen different acid catalysts and their concentrations.
Formation of ImpuritiesSide reactions, or use of impure starting materials.Purify starting materials. Optimize reaction conditions to minimize side reactions. Employ efficient purification techniques.
Difficulty in PurificationPresence of closely related byproducts.Optimize the chromatographic separation by trying different solvent systems or using a different stationary phase. Recrystallization may also be an option.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR)
  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique will provide information about the number and types of protons in the molecule, as well as their connectivity. The spectrum should show characteristic signals for the aromatic protons, the N-H proton, and the methyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals will be indicative of their chemical environment (aromatic, aliphatic, etc.).[11]

  • IR (Infrared) Spectroscopy: This technique is useful for identifying functional groups. The spectrum should show characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-H and C=C bonds in the aromatic ring.

Chromatographic Analysis (TLC, HPLC)
  • TLC (Thin Layer Chromatography): A quick and simple method to assess the purity of the product and to monitor the progress of the reaction and the effectiveness of the purification.

  • HPLC (High-Performance Liquid Chromatography): Provides a more accurate assessment of the purity of the final product.

Table: Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR Signals for aromatic protons, a singlet for the N-H proton, and a singlet for the C3-methyl group.
¹³C NMR Resonances for the eight unique carbon atoms of the indole ring and the methyl group.
IR Broad absorption for the O-H stretch, a sharp absorption for the N-H stretch, and absorptions for aromatic C-H and C=C bonds.
Mass Spec A molecular ion peak corresponding to the molecular weight of this compound (C₉H₉NO, M.W. = 147.17 g/mol ).

Conclusion

The Fischer indole synthesis is a powerful and versatile method for the preparation of this compound. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently synthesize this valuable compound for applications in medicinal chemistry and drug development. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists working in this field.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-methyl-1H-indol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of 3-methyl-1H-indol-6-ol (also known as 6-hydroxy-skatole). This document is intended to be a valuable resource for researchers and professionals involved in medicinal chemistry, drug discovery, and related scientific fields where indole derivatives are of interest.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged heterocyclic scaffold found in a vast array of natural products and synthetic compounds with significant biological activities.[1] Its presence in molecules like the essential amino acid tryptophan underscores its fundamental role in biochemistry. The indole ring system is a key pharmacophore in numerous marketed drugs, exhibiting a wide range of therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Modifications to the indole core, such as the introduction of hydroxyl and methyl groups, can profoundly influence the molecule's electronic properties, solubility, and interactions with biological targets. This compound, a derivative of 3-methylindole (skatole), is a compound of interest for its potential biological activities, stemming from the combined features of the indole ring, a hydroxyl group, and a methyl group.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its solubility, stability, absorption, and distribution.

Structural and General Properties
PropertyValueSource
Molecular Formula C₉H₉NO[4]
Molecular Weight 147.17 g/mol [4]
CAS Number 1125-89-9[5]
IUPAC Name This compound
Synonyms 6-Hydroxyskatole[6]
Predicted and Comparative Physical Properties
PropertyPredicted/Comparative ValueNotes and References
Melting Point (°C) ~125-135The melting point of the related compound 1-benzyl-3-methyl-1H-indol-6-ol is 127–130 °C.[7] The presence of the N-H group in the target molecule may allow for hydrogen bonding, potentially leading to a similar or slightly higher melting point compared to its N-benzylated counterpart.
Boiling Point (°C) > 300High boiling points are characteristic of indole derivatives due to their aromatic nature and potential for intermolecular hydrogen bonding. For example, the boiling point of the related methyl 3-methyl-1H-indole-6-carboxylate is approximately 341.8 °C.[8]
Solubility Soluble in polar organic solvents (e.g., ethanol, DMSO, methanol). Slightly soluble in water.The hydroxyl group is expected to increase water solubility compared to 3-methylindole. 6-Hydroxyindole is reported to be 0.1% soluble in water and 10% soluble in 95% ethanol.[9]
pKa Phenolic OH: ~9-10; Indole NH: ~17The pKa of the phenolic hydroxyl group is expected to be in the typical range for phenols. The pKa of the indole N-H is similar to that of 3-methylindole, which has a predicted pKa of around 17.3.[1]

Synthesis of this compound

The synthesis of substituted indoles is a cornerstone of organic chemistry, with numerous named reactions developed for this purpose. The Fischer indole synthesis is a classical and versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[7]

Proposed Synthetic Pathway: Fischer Indole Synthesis

A plausible and efficient route to this compound is the Fischer indole synthesis, starting from (4-hydroxyphenyl)hydrazine and propionaldehyde.

Fischer_Indole_Synthesis Reactant1 (4-Hydroxyphenyl)hydrazine Intermediate Hydrazone Intermediate Reactant1->Intermediate + Reactant2 Propionaldehyde Reactant2->Intermediate Product This compound Intermediate->Product [3,3]-Sigmatropic Rearrangement (Acid Catalyst, Heat)

Caption: Fischer Indole Synthesis of this compound.

Experimental Protocol: Fischer Indole Synthesis

The following is a generalized, yet detailed, protocol based on established Fischer indole synthesis procedures.[10]

Materials:

  • (4-Hydroxyphenyl)hydrazine hydrochloride

  • Propionaldehyde

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid, zinc chloride)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve (4-hydroxyphenyl)hydrazine hydrochloride in a minimal amount of warm ethanol.

    • Add a stoichiometric equivalent of propionaldehyde dropwise to the solution while stirring.

    • Continue stirring the mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials and the formation of the hydrazone intermediate.

    • The hydrazone may precipitate from the solution upon cooling. If so, collect the solid by filtration. Otherwise, the crude hydrazone can be used directly in the next step after removal of the solvent under reduced pressure.

  • Indolization:

    • To the crude hydrazone, add an excess of polyphosphoric acid (or the chosen acid catalyst).

    • Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by TLC.

    • After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

  • Work-up and Purification:

    • Carefully pour the cooled reaction mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound. While experimental spectra for this compound are not widely published, predictions can be made based on the analysis of related structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methyl group, the hydroxyl proton, and the N-H proton. The chemical shifts will be influenced by the electron-donating effects of the hydroxyl and methyl groups.

Predicted ¹H NMR Data (in DMSO-d₆):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
NH (H-1)~10.5-11.0br s-Exchangeable with D₂O.
CH (H-2)~7.0-7.2d~2.0Coupling to H-1 (if not decoupled).
CH₃ (at C-3)~2.2-2.3s-
Ar-H (H-4)~7.2-7.3d~8.5Ortho coupling to H-5.
Ar-H (H-5)~6.5-6.6dd~8.5, ~2.0Ortho and meta coupling.
OH (at C-6)~9.0-9.5br s-Exchangeable with D₂O.
Ar-H (H-7)~6.8-6.9d~2.0Meta coupling to H-5.

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-2~122-124
C-3~110-112
C-3a~127-129
C-4~110-112
C-5~108-110
C-6~152-154Attached to the hydroxyl group.
C-7~95-97
C-7a~136-138
CH₃~9-11

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3400-3300N-HStretching
~3500-3200 (broad)O-HStretching (hydrogen-bonded)
~3100-3000C-H (aromatic)Stretching
~2950-2850C-H (methyl)Stretching
~1620-1580C=C (aromatic)Stretching
~1470-1450C-H (methyl)Bending
~1250-1200C-O (phenol)Stretching
~850-750C-H (aromatic)Out-of-plane bending
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 147. This peak should be prominent due to the aromatic nature of the indole ring.

  • Key Fragmentation Pathways:

    • Loss of a hydrogen atom: [M-1]⁺ at m/z = 146.

    • Loss of a methyl radical: [M-15]⁺ at m/z = 132.

    • Loss of CO (from the phenol ring): [M-28]⁺ at m/z = 119.

    • Cleavage of the pyrrole ring can lead to various smaller fragments.

MS_Fragmentation M [M]⁺˙ m/z = 147 M_minus_1 [M-H]⁺ m/z = 146 M->M_minus_1 - H• M_minus_15 [M-CH₃]⁺ m/z = 132 M->M_minus_15 - •CH₃ M_minus_28 [M-CO]⁺˙ m/z = 119 M->M_minus_28 - CO

References

Quantum Chemical Calculations for 3-methyl-1H-indol-6-ol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] 3-methyl-1H-indol-6-ol, a member of this esteemed class, presents a compelling case for in-depth computational analysis to unlock its therapeutic potential. This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on this compound, tailored for researchers, scientists, and drug development professionals. By leveraging Density Functional Theory (DFT), we will elucidate the molecule's structural, electronic, and spectroscopic properties. This guide emphasizes a self-validating system, where theoretical predictions are juxtaposed with experimental data, fostering a high degree of scientific integrity. The methodologies and insights presented herein are designed to accelerate the rational design of novel therapeutics based on the this compound scaffold.

Introduction: The Significance of this compound in Drug Discovery

The indole ring system is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The strategic placement of substituents on the indole core can profoundly influence its pharmacokinetic and pharmacodynamic profiles. This compound, also known as 6-hydroxyskatole, combines the features of a methylated indole with a hydroxyl group on the benzene ring, suggesting potential for specific interactions with biological targets and a role in metabolic pathways.

Quantum chemical calculations offer a powerful, cost-effective lens through which to examine the intrinsic properties of drug candidates like this compound before embarking on extensive experimental synthesis and testing.[5] These computational methods allow for the prediction of molecular geometry, electronic charge distribution, reactivity, and spectroscopic signatures, providing invaluable insights for lead optimization and the design of more potent and selective drugs.[6]

This guide will navigate the theoretical underpinnings and practical application of DFT calculations for this compound, with a focus on generating actionable data for drug development pipelines.

Theoretical Framework: Density Functional Theory in a Nutshell

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[7] Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, a more computationally tractable approach for molecules of pharmaceutical interest.[6]

The choice of a functional and a basis set is paramount for the accuracy of DFT calculations.[8] For organic molecules like this compound, the B3LYP hybrid functional often provides reliable results for geometries and electronic properties. This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

The basis set, a set of mathematical functions used to construct the molecular orbitals, dictates the flexibility and accuracy of the calculation. Pople-style basis sets, such as 6-31G(d,p) and 6-311+G(d,p), are commonly employed. The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electronic structure of heteroaromatic systems and molecules with lone pairs, such as the oxygen and nitrogen atoms in our target molecule.[9]

Experimental Workflow: A Self-Validating System

A cornerstone of robust computational research is the validation of theoretical models against experimental data. This section outlines a comprehensive workflow for the quantum chemical analysis of this compound, incorporating experimental validation where possible.

G cluster_prep Preparation cluster_calc Quantum Chemical Calculations (DFT) cluster_validation Validation & Interpretation mol_structure Define Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation (IR Spectrum) geom_opt->freq_calc nmr_calc NMR Calculation geom_opt->nmr_calc tddft_calc TD-DFT Calculation (UV-Vis Spectrum) geom_opt->tddft_calc mep_fmo_calc MEP & FMO Analysis geom_opt->mep_fmo_calc exp_ir Experimental IR Data (3-methyl-1H-indole) freq_calc->exp_ir Compare exp_nmr Experimental NMR Data nmr_calc->exp_nmr Compare exp_uv Experimental UV-Vis Data (3-methyl-1H-indole) tddft_calc->exp_uv Compare interpretation Interpretation for Drug Design mep_fmo_calc->interpretation exp_ir->interpretation exp_nmr->interpretation exp_uv->interpretation

Caption: Computational and validation workflow for this compound.

Step-by-Step Computational Protocol

The following protocol outlines the key steps for performing DFT calculations on this compound using a computational chemistry software package like Gaussian.[10]

  • Molecular Structure Input:

    • Construct the 3D structure of this compound using a molecular builder.

    • Ensure correct atom types, bond orders, and initial stereochemistry.

  • Geometry Optimization:

    • Objective: To find the lowest energy conformation of the molecule.

    • Method: DFT with the B3LYP functional and the 6-311+G(d,p) basis set.

    • Software Keyword Example (Gaussian): #p B3LYP/6-311+G(d,p) Opt

    • Rationale: An accurate molecular geometry is the foundation for all subsequent property calculations.

  • Frequency Calculation:

    • Objective: To confirm the optimized structure is a true minimum on the potential energy surface and to predict the infrared (IR) spectrum.

    • Method: Performed after geometry optimization using the same level of theory.

    • Software Keyword Example (Gaussian): #p B3LYP/6-311+G(d,p) Freq

    • Validation: The absence of imaginary frequencies confirms a true minimum. The calculated vibrational frequencies can be compared to an experimental IR spectrum.

  • NMR Chemical Shift Calculation:

    • Objective: To predict the ¹H and ¹³C NMR spectra.

    • Method: Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level.[3]

    • Software Keyword Example (Gaussian): #p B3LYP/6-311+G(d,p) NMR

    • Validation: Calculated chemical shifts are compared to experimental NMR data, often showing a good linear correlation.

  • UV-Vis Spectrum Calculation (TD-DFT):

    • Objective: To predict the electronic absorption spectrum.

    • Method: Time-Dependent DFT (TD-DFT) at the B3LYP/6-311+G(d,p) level.[11]

    • Software Keyword Example (Gaussian): #p B3LYP/6-311+G(d,p) TD(NStates=10)

    • Validation: The calculated excitation energies and oscillator strengths are used to generate a theoretical spectrum for comparison with experimental data.

  • Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis:

    • Objective: To understand the molecule's reactivity and potential for intermolecular interactions.

    • Method: These are derived from the optimized electron density.

    • Rationale: MEP maps reveal electron-rich and electron-poor regions, indicating sites for electrophilic and nucleophilic attack, respectively.[12] FMO analysis (HOMO and LUMO) provides insights into the molecule's electron-donating and accepting capabilities, which are crucial for understanding reaction mechanisms and drug-receptor interactions.[13]

Solvation Effects

Biological processes occur in an aqueous environment. Therefore, it is often necessary to include the effects of a solvent in the calculations. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are computationally efficient ways to account for the bulk solvent effects by treating the solvent as a continuous dielectric medium.[14]

Software Keyword Example (Gaussian with PCM for water): #p B3LYP/6-311+G(d,p) SCRF=(PCM,Solvent=Water) Opt

Results and Interpretation for Drug Development

This section presents the expected outcomes of the quantum chemical calculations for this compound and discusses their implications for drug design.

Optimized Molecular Geometry

The geometry optimization will provide the precise bond lengths, bond angles, and dihedral angles of the molecule in its most stable conformation.

ParameterCalculated Value (Å or °)
C2-C3 Bond LengthValue to be calculated
C5-C6 Bond LengthValue to be calculated
C6-O Bond LengthValue to be calculated
N1-H Bond LengthValue to be calculated
C2-C3-C3a-C7a DihedralValue to be calculated
(Note: These are representative parameters. A full table of geometric parameters would be generated from the calculation.)

Insight for Drug Design: The optimized geometry is crucial for understanding the molecule's shape and how it might fit into the binding pocket of a biological target. It is the starting point for molecular docking studies.

Spectroscopic Properties: A Comparison with Experimental Data

As a self-validating measure, the calculated spectroscopic data should be compared with experimental findings. Due to the limited availability of experimental spectra for this compound, we will use data for the closely related 3-methyl-1H-indole (skatole) for IR and UV-Vis validation purposes. This is a common practice in computational chemistry when data for the exact molecule of interest is unavailable.

Infrared (IR) Spectrum

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹) (3-methyl-1H-indole)[15]
N-H StretchValue to be calculated~3400
Aromatic C-H StretchValue to be calculated~3050
C=C Stretch (Aromatic)Value to be calculated~1600-1450
C-O StretchValue to be calculatedN/A

Insight for Drug Design: A validated vibrational analysis can help in the characterization of synthesized compounds and can also provide information about the strength of specific bonds, which can be relevant for metabolic stability.

NMR Spectrum

AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
¹H (N1-H)Value to be calculatedValue from literature/database
¹H (C2-H)Value to be calculatedValue from literature/database
¹³C (C2)Value to be calculatedValue from literature/database
¹³C (C6)Value to be calculatedValue from literature/database

Insight for Drug Design: Accurate prediction of NMR spectra can aid in the structural elucidation of novel synthesized analogs and can also be used to study conformational changes upon binding to a target.

UV-Vis Spectrum

TransitionCalculated Wavelength (nm)Oscillator StrengthExperimental λmax (nm) (3-methyl-1H-indole)[16]
HOMO -> LUMOValue to be calculatedValue to be calculated~280
OtherValue to be calculatedValue to be calculated~220

Insight for Drug Design: The UV-Vis spectrum provides information about the electronic structure and conjugation of the molecule. Changes in the absorption spectrum upon binding can be used in experimental assays to determine binding affinities.

Molecular Electrostatic Potential (MEP)

The MEP map visually represents the charge distribution of this compound.

G cluster_mep MEP Surface of this compound cluster_key Key Regions mep_surface [Placeholder for MEP image] Red: Electron-deficient regions (electrophilic attack) Blue: Electron-rich regions (nucleophilic attack) Green: Neutral regions N_H N-H region (Potential H-bond donor) O_H O-H region (Potential H-bond donor/acceptor) pi_system Indole Pi-system (Potential pi-pi stacking)

Caption: Conceptual Molecular Electrostatic Potential (MEP) map.

Insight for Drug Design: The MEP map is invaluable for understanding non-covalent interactions. The electron-rich regions (negative potential), such as around the oxygen and nitrogen atoms, are likely hydrogen bond acceptors. The electron-deficient regions (positive potential), such as the hydrogen atoms of the N-H and O-H groups, are potential hydrogen bond donors. This information is critical for designing molecules that can form favorable interactions with a target's active site.[8]

Frontier Molecular Orbitals (FMOs)

The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.

OrbitalEnergy (eV)
HOMOValue to be calculated
LUMOValue to be calculated
HOMO-LUMO GapValue to be calculated

Insight for Drug Design: A smaller HOMO-LUMO gap generally indicates higher reactivity.[17] The spatial distribution of the HOMO indicates the regions of the molecule most likely to donate electrons (nucleophilic sites), while the LUMO distribution highlights the regions most likely to accept electrons (electrophilic sites). This is fundamental for predicting how the molecule might react metabolically or interact with electron-rich or electron-poor residues in a binding pocket. For indole derivatives, the HOMO is typically delocalized over the pi-system, making it susceptible to electrophilic attack.

Application in a Drug Development Context: A Case Study Perspective

Indole derivatives are known to target a variety of proteins implicated in cancer, such as protein kinases and histone deacetylases.[18][19] While the specific targets of this compound are not yet fully elucidated, the computational data generated can guide hypothesis-driven experimental studies.

For instance, if a kinase is a hypothesized target, the optimized geometry of this compound can be used in molecular docking simulations to predict its binding mode and affinity. The MEP and FMO data can then be used to rationalize the predicted interactions and to suggest modifications to the molecule's structure that could enhance binding. For example, if the docking pose suggests a hydrogen bond can be formed with a backbone carbonyl in the kinase hinge region, and the MEP map confirms a strong hydrogen bond donor at the corresponding position on the ligand, there is a high degree of confidence in that interaction.

Conclusion

This technical guide has provided a comprehensive, step-by-step framework for the application of quantum chemical calculations to this compound within a drug development context. By adhering to a self-validating protocol that integrates experimental data, researchers can generate high-confidence computational models that elucidate the structural, electronic, and spectroscopic properties of this promising indole derivative. The insights derived from these calculations, particularly from MEP and FMO analyses, can significantly de-risk and accelerate the drug discovery process by enabling a more rational, data-driven approach to lead optimization. The methodologies outlined here are broadly applicable to other small molecule drug candidates, serving as a valuable tool in the modern medicinal chemist's arsenal.

References

The Architectural Versatility of Substituted Indoles: A Technical Guide to Their Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged heterocyclic system, stands as a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic compounds with profound pharmacological significance.[1] Its inherent ability to mimic peptide structures and engage in reversible binding with a multitude of enzymes has rendered it a fertile ground for the discovery of novel therapeutic agents.[2][3] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, navigates the multifaceted biological landscape of substituted indoles, offering a comprehensive exploration of their synthesis, mechanisms of action, and the experimental methodologies employed to unveil their therapeutic potential.

The Indole Nucleus: A Privileged Scaffold in Drug Discovery

The indole ring system, an bicyclic aromatic heterocycle, is a recurring motif in a vast array of biologically active molecules. Its unique electronic properties and the reactivity of its pyrrole ring make it an exceptional template for chemical modification, allowing for the generation of diverse libraries of substituted derivatives. These modifications can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, leading to a broad spectrum of biological activities.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted indoles have emerged as a prominent class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[2][4]

Prominent Anticancer Indole Derivatives

A diverse array of substituted indoles has demonstrated significant antiproliferative activity against various cancer cell lines. The following table summarizes the anticancer activity of selected substituted indoles.

CompoundSubstitution PatternCancer Cell LineIC50 (µM)Reference
2c2,5-disubstitutedHepG2 (Liver)13.21 ± 0.30[5]
3b2,5-disubstitutedA549 (Lung)0.48 ± 0.15[5]
5fIndole-morpholine hybrid with p-chlorophenylMCF-7 (Breast)13.2[6]
5fIndole-morpholine hybrid with p-chlorophenylMDA-MB-468 (Breast)8.2[6]
7aPyrazole-indole hybridHepG2 (Liver)6.1 ± 1.9[7]
7bPyrazole-indole hybridHepG2 (Liver)7.9 ± 1.9[7]
Chalcone-indole derivative 12Chalcone at C-3Various0.22 - 1.80[2]
Quinoline-indole derivative 13Quinoline at C-3Various0.002 - 0.011[2]
Mechanisms of Anticancer Action

The anticancer effects of substituted indoles are mediated through diverse mechanisms, often involving the modulation of key signaling pathways that regulate cell growth, survival, and death.

Many anticancer indoles exert their effects by inducing programmed cell death, or apoptosis. This can be achieved through the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway.[2]

Indole Substituted Indole Bax Bax Indole->Bax Upregulates Bcl2 Bcl-2 Indole->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Promotes permeabilization Bcl2->Mito Inhibits permeabilization CytoC Cytochrome c Mito->CytoC Releases Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Figure 1: Induction of apoptosis by substituted indoles.

Certain indole derivatives act as microtubule-targeting agents, disrupting the dynamics of tubulin polymerization and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[8][9][10]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Substituted indole compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol/HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]

  • Compound Treatment: Prepare serial dilutions of the substituted indole compound in culture medium. Replace the existing medium with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (solvent only) and a blank control (medium only).[8]

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[8]

  • MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[8][9]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the logarithm of the compound concentration.[8]

Antimicrobial Activity: Combating Pathogenic Microorganisms

The indole scaffold is a key structural feature in many compounds exhibiting potent antimicrobial activity against a broad spectrum of bacteria and fungi.[1][12]

Antimicrobial Indole Derivatives

The following table presents a selection of substituted indoles with their corresponding minimum inhibitory concentrations (MICs).

CompoundSubstitution PatternMicroorganismMIC (µg/mL)Reference
1b, 2b-d, 3b-dIndole-triazole/thiadiazole derivativesCandida albicans3.125[13]
3dIndole-triazole derivativeMRSA3.125-50[13]
3dIndole-triazole derivativeCandida krusei3.125-50[13]
7-hydroxyindoleHydroxy at C-7Extensively drug-resistant Acinetobacter baumannii64-1024[5]
5-iodoindoleIodo at C-5Extensively drug-resistant Acinetobacter baumannii64-1024[5]
3-methylindoleMethyl at C-3Extensively drug-resistant Acinetobacter baumannii64-1024[5]
Mechanisms of Antimicrobial Action

Substituted indoles can exert their antimicrobial effects through various mechanisms, including disruption of the cell membrane, inhibition of essential enzymes, and interference with biofilm formation.[5][14] A recently discovered synthetic indole derivative, SMJ-2, has been shown to inhibit the respiratory metabolism and disrupt the membrane potential of multidrug-resistant gram-positive bacteria.[14]

Indole Antimicrobial Indole Derivative Membrane Bacterial Cell Membrane Indole->Membrane Disrupts Enzymes Essential Enzymes Indole->Enzymes Inhibits Biofilm Biofilm Formation Indole->Biofilm Inhibits Metabolism Respiratory Metabolism Indole->Metabolism Inhibits Death Bacterial Cell Death Membrane->Death Enzymes->Death Biofilm->Death Metabolism->Death

Figure 2: Mechanisms of antimicrobial action of substituted indoles.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[13]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Substituted indole compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplates

  • Microplate reader (optional)

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from an overnight culture, adjusting the turbidity to a 0.5 McFarland standard.[1]

  • Serial Dilution: Prepare a series of two-fold dilutions of the substituted indole compound in the broth medium in the wells of a 96-well plate.[13]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm using a microplate reader.[13]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Substituted indoles have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.[2][15]

Anti-inflammatory Indole Derivatives

The following table highlights the anti-inflammatory activity of several substituted indoles.

CompoundSubstitution PatternAssayIC50 (µM)Reference
14gIndole-2-carboxamide with dimethylaminocarbonylIL-6 inhibition1.24[8]
4b2-(4-(methylsulfonyl)phenyl)-1-(p-chlorobenzyl)-5-methyl-1H-indoleCOX-2 inhibition0.11[16]
4d2-(4-(methylsulfonyl)phenyl)-1-(p-chlorobenzyl)-5-fluoro-1H-indoleCOX-2 inhibition0.17[16]
4f2-(4-(methylsulfonyl)phenyl)-1-(p-chlorobenzyl)-1H-indoleCOX-2 inhibition0.15[16]
UA-1Ursolic acid derivative with indole at C-3NO inhibition2.2 ± 0.4[17]
13bIndole-2-formamide benzimidazole[2,1-b]thiazole derivativeNO inhibition10.992[18]
13bIndole-2-formamide benzimidazole[2,1-b]thiazole derivativeIL-6 inhibition2.294[18]
13bIndole-2-formamide benzimidazole[2,1-b]thiazole derivativeTNF-α inhibition12.901[18]
Mechanism of Anti-inflammatory Action: Targeting NF-κB

A key mechanism underlying the anti-inflammatory effects of many substituted indoles is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[19]

cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Activates Transcription Inflammation Inflammation Genes->Inflammation Indole Substituted Indole Indole->IKK Inhibits

Figure 3: Inhibition of the NF-κB signaling pathway by substituted indoles.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of compounds.[20]

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Substituted indole compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Indomethacin (positive control)

Procedure:

  • Animal Grouping: Divide the rats into several groups: a control group (vehicle only), a positive control group (indomethacin), and experimental groups (different doses of the substituted indole).

  • Compound Administration: Administer the vehicle, indomethacin, or the substituted indole compound to the respective groups, typically via oral gavage or intraperitoneal injection.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of the carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after the carrageenan injection.[16]

  • Data Analysis: Calculate the percentage of inhibition of edema for each experimental group compared to the control group at each time point.

Antiviral Activity: A Broad Spectrum of Inhibition

Indole derivatives have demonstrated significant antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and influenza virus.[2][3][10]

Antiviral Indole Derivatives

The following table summarizes the antiviral activity of selected substituted indoles.

CompoundSubstitution PatternVirusEC50/IC50 (µM)Reference
Compound I-HIV1.4 (IC50)[21]
Delavirdine-HIV-10.26 (IC50)[21]
Compound IV-HCV1.16 (EC50)[21]
Compound V-HCV0.6 (EC50)[21]
Tetrahydroindole 3Phenyl and benzyl substitutedHCV (gt 1b)7.9 (EC50)[10]
Tetrahydroindole 3Phenyl and benzyl substitutedHCV (gt 2a)2.6 (EC50)[10]
8eIndole-2-carboxylate derivativeInfluenza A8.13 (IC50)[22]
8fIndole-2-carboxylate derivativeInfluenza A9.43 (IC50)[22]
14fIndole-2-carboxylate derivativeInfluenza A7.53 (IC50)[22]
2fIndole-2-carboxylate derivativeCoxsackievirus B31.59 (IC50)[22]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.[17][20]

Materials:

  • Susceptible host cell line (e.g., Vero, MDCK)

  • Virus stock

  • Complete culture medium and maintenance medium

  • Substituted indole compound

  • Agarose or carboxymethylcellulose (CMC) overlay

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Cell Seeding: Seed the host cells in 6-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayers with a known amount of virus (e.g., 50-100 plaque-forming units per well) for 1 hour at 37°C.[23]

  • Compound Treatment: After virus adsorption, remove the inoculum and overlay the cells with a medium containing different concentrations of the substituted indole compound and a gelling agent like agarose or CMC.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).[17]

  • Plaque Visualization: Fix the cells with a fixative (e.g., formalin) and stain with crystal violet to visualize the plaques.[23]

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound). The IC50 value can be determined from the dose-response curve.[17]

Neuroprotective Activity: Shielding the Nervous System

Substituted indoles have shown promise as neuroprotective agents, offering potential therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[6][19]

Neuroprotective Indole Derivatives

Several indole derivatives have demonstrated the ability to protect neuronal cells from various insults.

CompoundSubstitution PatternNeuroprotective EffectReference
Indole-3-carbinol (I3C)-Activates Nrf2-ARE pathway, promotes BDNF signaling[4][19]
Diindolylmethane (DIM)Dimer of I3CActivates TrkB/Akt pathway, antioxidant[19]
Compound 6Diethyl-urea and propargylamine substitutedNeuroprotection against MPP+ toxicity[24]
NC009-1-Reduces neuroinflammation and oxidative stress[25]
Mechanisms of Neuroprotection

The neuroprotective effects of substituted indoles are often attributed to their antioxidant properties and their ability to modulate key signaling pathways involved in neuronal survival and stress response.

The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a major cellular defense mechanism against oxidative stress. Some indole derivatives can activate this pathway, leading to the expression of antioxidant and cytoprotective genes.[4][19]

cluster_0 Indole Neuroprotective Indole Keap1 Keap1 Indole->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Nrf2->ARE Binds to Genes Antioxidant Genes (e.g., HO-1) ARE->Genes Activates Transcription Protection Neuroprotection Genes->Protection

Figure 4: Activation of the Nrf2-ARE pathway by neuroprotective indoles.

Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a commonly used in vitro model to assess the neuroprotective effects of compounds against various neurotoxins.[11][24][26]

Materials:

  • SH-SY5Y cells

  • Complete culture medium

  • Neurotoxin (e.g., H2O2, MPP+, Aβ peptide)

  • Substituted indole compound

  • 96-well plates

  • MTT solution and solubilization solution

  • DCFH-DA (for ROS measurement)

Procedure:

  • Cell Culture and Treatment: Seed SH-SY5Y cells in 96-well plates. After 24 hours, treat the cells with the substituted indole compound for a specified period.

  • Induction of Neurotoxicity: Following pre-treatment with the indole compound, expose the cells to a neurotoxin (e.g., 500 µM H2O2 or 40 µM Aβ(25–35)) for 24 hours.[11]

  • Cell Viability Assessment (MTT Assay): Perform the MTT assay as described in section 2.3 to determine the protective effect of the indole compound against neurotoxin-induced cell death.[11]

  • Measurement of Reactive Oxygen Species (ROS):

    • Treat the cells as described in steps 1 and 2.

    • Incubate the cells with DCFH-DA (10 µM) for 30 minutes at 37°C.[11]

    • Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) to quantify the levels of intracellular ROS.

Synthesis of Substituted Indoles: Building the Bioactive Scaffolds

The synthesis of substituted indoles is a cornerstone of medicinal chemistry, with numerous methods developed to construct this versatile heterocyclic system.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from a phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.

General Procedure:

  • A mixture of the appropriate phenylhydrazine and an aldehyde or ketone is prepared in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., glacial acetic acid).

  • The mixture is heated under reflux to form the phenylhydrazone intermediate.

  • The phenylhydrazone is then cyclized, often using a stronger acid catalyst like polyphosphoric acid, at elevated temperatures to yield the substituted indole.[8]

Vilsmeier-Haack Reaction for 3-Formylindoles

The Vilsmeier-Haack reaction is a useful method for the formylation of electron-rich aromatic compounds, including indoles, at the C-3 position.

General Procedure:

  • The Vilsmeier reagent is prepared by reacting phosphorus oxychloride (POCl3) with N,N-dimethylformamide (DMF) at low temperatures.

  • The indole derivative is then added to the Vilsmeier reagent, and the reaction mixture is stirred, often with gentle heating.

  • Work-up with aqueous base affords the 3-formylindole derivative.[26]

Synthesis of Indole-2-Carboxamides

Indole-2-carboxamides can be synthesized from indole-2-carboxylic acid.

General Procedure:

  • Indole-2-carboxylic acid is first converted to its methyl ester by reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

  • The resulting ester is then reacted with hydrazine hydrate to form the corresponding carbohydrazide.

  • The carbohydrazide can then be reacted with various electrophiles to generate a diverse range of indole-2-carboxamide derivatives.[27]

Conclusion

The substituted indole scaffold represents a remarkably versatile and privileged structure in the realm of drug discovery. Its presence in a wide array of biologically active molecules, coupled with the relative ease of its chemical modification, has made it a focal point of extensive research. This technical guide has provided a comprehensive overview of the diverse biological activities of substituted indoles, including their anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties. By detailing the mechanisms of action, providing quantitative data, and outlining key experimental protocols and synthetic strategies, this guide aims to serve as a valuable resource for scientists and researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic system. The continued exploration of the chemical space around the indole nucleus undoubtedly holds the promise of yielding novel and effective therapeutic agents for a multitude of human diseases.

References

An In-Depth Technical Guide to 3-methyl-1H-indol-6-ol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indole scaffold represents a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among the vast family of indole derivatives, 3-methyl-1H-indol-6-ol (also known as 6-hydroxy-3-methylindole or 6-hydroxyskatole) emerges as a compound of significant interest. Its unique substitution pattern, featuring a methyl group at the C3-position and a hydroxyl group on the benzene ring, offers a versatile platform for chemical modification and exploration of its therapeutic potential. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis methodologies, physicochemical properties, and potential applications in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic aromatic organic compound. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name This compound
CAS Number 1125-89-9[1]
Molecular Formula C₉H₉NO[1]
Molar Mass 147.17 g/mol [1]
Appearance Off-white to light brown solid
Solubility Soluble in methanol, ethanol, and other polar organic solvents.
SMILES Cc1c[nH]c2ccc(O)cc12
InChI InChI=1S/C9H9NO/c1-6-5-10-8-3-2-7(11)4-9(6)8/h2-5,10-11H,1H3

Synthesis of this compound: A Methodological Overview

The synthesis of substituted indoles is a well-established area of organic chemistry, with several named reactions providing access to this important heterocyclic system. For this compound, the Fischer indole synthesis stands out as a classical and highly versatile method.[2][3]

The Fischer Indole Synthesis: A Powerful Tool for Indole Construction

The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of an arylhydrazine with an aldehyde or ketone.[2][3] The choice of starting materials directly dictates the substitution pattern of the final indole product.

Conceptual Workflow for the Fischer Indole Synthesis of this compound

Fischer_Indole_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Product 4-Hydroxyphenylhydrazine 4-Hydroxyphenylhydrazine Hydrazone_Formation Hydrazone Formation 4-Hydroxyphenylhydrazine->Hydrazone_Formation Propionaldehyde Propionaldehyde Propionaldehyde->Hydrazone_Formation Acid_Catalysis Acid Catalysis (e.g., H₂SO₄, ZnCl₂) Hydrazone_Formation->Acid_Catalysis Cyclization [3,3]-Sigmatropic Rearrangement & Cyclization Acid_Catalysis->Cyclization Aromatization Aromatization (Elimination of NH₃) Cyclization->Aromatization Product This compound Aromatization->Product

Figure 1: Conceptual workflow of the Fischer indole synthesis for this compound.

Detailed Experimental Protocol (Adapted from General Fischer Indole Synthesis Procedures)

This protocol outlines a representative procedure for the synthesis of this compound via the Fischer indole synthesis. Note: This is a generalized protocol and may require optimization.

Materials:

  • 4-Hydroxyphenylhydrazine hydrochloride

  • Propionaldehyde

  • Glacial acetic acid

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 4-hydroxyphenylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water.

    • Add sodium acetate (1.1 eq) to neutralize the hydrochloride salt.

    • To this solution, add propionaldehyde (1.05 eq) dropwise at room temperature with stirring.

    • Continue stirring for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.

  • Cyclization:

    • To the reaction mixture containing the hydrazone, add a suitable acid catalyst. A mixture of glacial acetic acid and a catalytic amount of concentrated hydrochloric acid or a Lewis acid like zinc chloride can be used.

    • Heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

    • Neutralize the acidic solution with a sodium hydroxide solution until a basic pH is reached.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Causality Behind Experimental Choices:

  • Acid Catalyst: The acid is crucial for protonating the hydrazone, which initiates the tautomerization to the enehydrazine intermediate, a key step for the subsequent[3][3]-sigmatropic rearrangement.[3]

  • Heating: The cyclization and aromatization steps are typically endergonic and require thermal energy to overcome the activation barriers.

  • Purification: Column chromatography is essential to separate the desired product from unreacted starting materials, side products, and polymeric tars that can form under the acidic and high-temperature conditions of the Fischer indole synthesis.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the indole ring, a singlet for the N-H proton (which may be broad), a signal for the methyl group, and a signal for the hydroxyl proton. The coupling patterns of the aromatic protons can confirm the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, providing further confirmation of the carbon skeleton.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H and N-H stretching vibrations (typically in the range of 3200-3600 cm⁻¹), C-H stretching of the methyl and aromatic groups, and C=C stretching of the aromatic rings.

  • MS (Mass Spectrometry): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (147.17 g/mol ), confirming its elemental composition.

Potential Applications in Drug Discovery and Development

The indole nucleus is a cornerstone in the development of therapeutic agents, with numerous approved drugs featuring this scaffold.[4] The specific substitution pattern of this compound suggests several avenues for its investigation in drug discovery.

Serotonin Receptor Modulation

The structural similarity of the 6-hydroxyindole moiety to the endogenous neurotransmitter serotonin (5-hydroxytryptamine) makes this compound a potential candidate for interacting with serotonin receptors.[5][6] Serotonin receptors are implicated in a wide range of physiological and pathological processes, including mood regulation, cognition, and migraine.[7] Derivatives of 6-hydroxyindoles have been explored as serotonin receptor modulators.[5] Further investigation into the affinity and functional activity of this compound at various serotonin receptor subtypes is a promising area of research.

Hypothetical Signaling Pathway Interaction

Serotonin_Pathway This compound This compound (Potential Modulator) Serotonin_Receptor Serotonin Receptor (e.g., 5-HT₂A) This compound->Serotonin_Receptor Binds to G_Protein G-Protein Coupling (Gq/11) Serotonin_Receptor->G_Protein Activates PLC Phospholipase C (PLC) Activation G_Protein->PLC Activates IP3_DAG IP₃ and DAG Production PLC->IP3_DAG Catalyzes Downstream_Signaling Downstream Signaling Cascades (e.g., Ca²⁺ release, PKC activation) IP3_DAG->Downstream_Signaling Initiates Cellular_Response Cellular Response (e.g., Neuronal Excitability, Smooth Muscle Contraction) Downstream_Signaling->Cellular_Response Leads to

Figure 2: A hypothetical signaling pathway illustrating the potential interaction of this compound with a G-protein coupled serotonin receptor.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The indole scaffold is present in several approved kinase inhibitors. Substituted indoles have been identified as inhibitors of various receptor tyrosine kinases, such as VEGFR, FGFR, and PDGFR.[8] The specific substitution pattern of this compound could confer selectivity and potency against certain kinases. Screening this compound against a panel of kinases could reveal novel inhibitory activities.

Anticancer Activity

The indole core is a common feature in a multitude of compounds with demonstrated anticancer properties.[9][10][11] These compounds can exert their effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and interference with cell signaling pathways. Given the established role of indole derivatives in oncology, evaluating the cytotoxic and antiproliferative effects of this compound against various cancer cell lines is a logical and promising research direction.

Experimental Protocol for Evaluating Anticancer Activity (MTT Assay):

  • Cell Culture: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Conclusion and Future Directions

This compound is a readily accessible indole derivative with significant potential for further investigation in the field of drug discovery. Its synthesis via the robust Fischer indole reaction allows for the generation of analogs for structure-activity relationship (SAR) studies. The structural features of this molecule suggest promising avenues for exploration as a modulator of serotonin receptors, a kinase inhibitor, and an anticancer agent. Future research should focus on the detailed biological evaluation of this compound, including its in vitro and in vivo pharmacological profiling, to fully elucidate its therapeutic potential and mechanism of action. The insights gained from such studies will be invaluable for the design and development of novel indole-based therapeutics.

References

A Guide to the Preliminary Biological Screening of 3-methyl-1H-indol-6-ol: A Foundational Assessment for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting a preliminary biological screening of the novel compound 3-methyl-1H-indol-6-ol. The guide emphasizes the scientific rationale behind experimental choices, ensuring a robust and logical screening cascade.

Introduction: The Scientific Rationale for Screening this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2][3] The specific compound, this compound (also known as 6-hydroxyskatole, CAS No. 1125-89-9), presents a unique combination of a methyl group at the C3 position and a hydroxyl group on the benzene ring.[4][5] This structure is compelling for several reasons:

  • Antioxidant Potential: The phenolic hydroxyl group is a well-known hydrogen donor and radical scavenger. Indole derivatives with hydroxyl groups on the six-membered ring have been found to have lower oxidation potentials, suggesting they can be potent antioxidants.[6]

  • Modulation of Inflammatory Pathways: The phenolic moiety suggests a potential interaction with key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are critical mediators of inflammation.

  • Cytotoxic Activity: The indole nucleus is a common feature in anticancer agents, and substitutions can modulate this activity.[1] Therefore, assessing its effect on cell viability is a crucial first step.

This guide outlines a logical, multi-tiered screening approach designed to efficiently probe the primary bioactivities of this compound, providing a foundational dataset to guide future, more specialized research.

Pre-Screening Compound Characterization

Before initiating biological assays, it is imperative to characterize the test compound. This is a self-validating step to ensure the reliability and reproducibility of all subsequent data.

  • Identity and Purity: Confirm the structure and purity (ideally >95%) of this compound using techniques like NMR, Mass Spectrometry, and HPLC.

  • Solubility: Determine the compound's solubility in common biological buffers and solvents (e.g., DMSO, ethanol). The initial stock solution is typically prepared in 100% DMSO. It is crucial to note the final DMSO concentration in all assays, as it can be toxic to cells at higher concentrations (typically >0.5%).

The Preliminary Screening Workflow

A tiered approach is the most efficient method for preliminary screening. The workflow begins with broad, cost-effective assays to identify primary activities, followed by more specific, mechanism-oriented tests.

G cluster_0 Phase 1: In Vitro Chemical & Biochemical Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Data Analysis & Decision A Antioxidant Screening (DPPH, FRAP Assays) E Calculate IC50 / MIC Values A->E Evaluate Radical Scavenging B Anti-inflammatory Screening (COX/LOX Inhibition) B->E Evaluate Enzyme Inhibition C Cytotoxicity Screening (MTT, LDH Assays on Cancer & Normal Cell Lines) C->E Evaluate Cell Viability D Antimicrobial Screening (Broth Microdilution vs. Bacterial Strains) D->E Evaluate Bacterial Growth F Assess Therapeutic Index E->F G Decision: Proceed to Advanced Studies? F->G Compound This compound (Purity & Solubility Confirmed) Compound->A Compound->B Compound->C Compound->D G A 1. Seed cells in 96-well plate (e.g., 1x10^4 cells/well) B 2. Incubate for 24h (Allow cells to adhere) A->B C 3. Treat with this compound (Varying concentrations) B->C D 4. Incubate for 24-72h C->D E 5. Add MTT solution (5 mg/mL in PBS) D->E F 6. Incubate for 4h (Allow formazan formation) E->F G 7. Solubilize formazan crystals (Add DMSO or SDS) F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate % Viability & IC50 H->I

References

An In-Depth Technical Guide to the Synthesis of 3-Methyl-1H-indol-6-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-methyl-1H-indol-6-ol scaffold is a privileged heterocyclic motif present in a multitude of biologically active compounds and serves as a critical building block in medicinal chemistry and drug discovery. Its unique structural features, combining the indole nucleus with a strategically positioned hydroxyl group, offer vast opportunities for chemical modification and the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthetic strategies employed to access this compound and its derivatives. We will delve into the mechanistic intricacies of key synthetic transformations, provide detailed experimental protocols, and discuss the critical role of protecting group strategies in achieving high-yielding and regioselective syntheses. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their scientific endeavors.

Introduction: The Significance of the this compound Core

The indole ring system is a ubiquitous feature in a wide range of natural products and pharmaceuticals. The addition of a methyl group at the 3-position and a hydroxyl group at the 6-position imbues the this compound core with a unique combination of electronic and steric properties. These characteristics are instrumental in modulating the pharmacological activity of molecules containing this scaffold, influencing their binding affinity to biological targets and their metabolic stability. Consequently, the development of efficient and versatile synthetic routes to this core structure and its derivatives is of paramount importance in the advancement of medicinal chemistry.

Strategic Approaches to the Synthesis of the this compound Scaffold

The synthesis of this compound can be approached through several established indole syntheses. The choice of a particular method often depends on the availability of starting materials, desired substitution patterns, and scalability. This section will explore the most pertinent and widely employed synthetic strategies.

The Fischer Indole Synthesis: A Classic and Versatile Approach

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely used methods for constructing the indole nucleus.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound.[1] For the synthesis of this compound, a common strategy involves the use of a protected 4-hydroxyphenylhydrazine or a 4-methoxyphenylhydrazine and acetone.

Mechanism of the Fischer Indole Synthesis:

The mechanism of the Fischer indole synthesis is a well-studied cascade of reactions:[2]

  • Hydrazone Formation: The arylhydrazine reacts with the ketone to form the corresponding arylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [1][1]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[1][1]-sigmatropic rearrangement (the key step) to form a di-imine intermediate.

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.

  • Elimination of Ammonia: Finally, the elimination of ammonia leads to the formation of the aromatic indole ring.

dot
graph Fischer_Indole_Synthesis {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

A [label="Arylhydrazine + Ketone"]; B [label="Arylhydrazone"]; C [label="Enamine"]; D [label="[1][1]-Sigmatropic\nRearrangement"]; E [label="Di-imine Intermediate"]; F [label="Cyclization"]; G [label="Indole"];

A -> B [label=" Condensation "]; B -> C [label=" Tautomerization "]; C -> D [label=" H+ "]; D -> E; E -> F [label=" Aromatization "]; F -> G [label=" -NH3 "]; }

Fischer Indole Synthesis Workflow

Protecting Group Strategy:

Direct use of 4-hydroxyphenylhydrazine in the Fischer indole synthesis can be problematic due to the acidic conditions of the reaction, which can lead to side reactions involving the unprotected hydroxyl group. Therefore, a protecting group strategy is essential. A common approach is to use 4-methoxyphenylhydrazine, where the methyl ether acts as a protecting group for the hydroxyl functionality. The final step of the synthesis then involves the deprotection of the methoxy group to yield the desired 6-hydroxyindole.

Experimental Protocol: Synthesis of this compound via Fischer Indole Synthesis

This protocol outlines a two-step synthesis starting from 4-methoxyphenylhydrazine hydrochloride and acetone.

Step 1: Synthesis of 6-Methoxy-3-methyl-1H-indole

  • Materials: 4-Methoxyphenylhydrazine hydrochloride, acetone, ethanol, concentrated sulfuric acid.

  • Procedure:

    • In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1 equivalent) in ethanol.

    • Add acetone (1.1 equivalents) to the solution and stir at room temperature for 30 minutes to form the hydrazone in situ.

    • Slowly add concentrated sulfuric acid (catalytic amount) to the mixture.

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-methoxy-3-methyl-1H-indole.

Step 2: Demethylation to this compound

The cleavage of the methyl ether is a critical step. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers under relatively mild conditions.[3][4]

  • Materials: 6-Methoxy-3-methyl-1H-indole, boron tribromide (BBr₃) solution in dichloromethane (DCM), dry DCM, methanol, saturated sodium bicarbonate solution.

  • Procedure:

    • Dissolve 6-methoxy-3-methyl-1H-indole (1 equivalent) in dry DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a 1M solution of BBr₃ in DCM (1.2-1.5 equivalents) dropwise to the cooled solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol.

    • Pour the mixture into a saturated sodium bicarbonate solution and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Step Reactants Reagents/Catalyst Solvent Temperature Typical Yield
14-Methoxyphenylhydrazine HCl, AcetoneConc. H₂SO₄EthanolReflux70-85%
26-Methoxy-3-methyl-1H-indoleBBr₃Dichloromethane-78 °C to RT80-95%

Table 1: Summary of Reaction Conditions for the Fischer Indole Synthesis of this compound.

The Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau indole synthesis provides an alternative route to 2- and 3-substituted indoles. The classical reaction involves the condensation of an α-halo- or α-hydroxyketone with an excess of an aniline. While less common for the synthesis of the specific target molecule, it offers a potential pathway, particularly for certain substituted derivatives. A modified approach could involve the reaction of p-anisidine with chloroacetone to form an α-amino ketone intermediate, which would then undergo acid-catalyzed cyclization.

Mechanism of the Bischler-Möhlau Synthesis:

The reaction proceeds through the initial formation of an α-arylamino ketone, followed by a series of acid-catalyzed cyclization and dehydration steps to yield the indole ring.

dot
graph Bischler_Mohlau_Synthesis {
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A [label="Aniline + α-Haloketone"]; B [label="α-Arylamino Ketone"]; C [label="Cyclization"]; D [label="Dehydration"]; E [label="Indole"];

A -> B [label=" Nucleophilic Substitution "]; B -> C [label=" H+ "]; C -> D; D -> E [label=" Aromatization "]; }

Bischler-Möhlau Synthesis Workflow

The Nenitzescu Indole Synthesis for Hydroxyindoles

The Nenitzescu indole synthesis is particularly noteworthy for its direct route to 5-hydroxyindoles from benzoquinones and β-enamino esters.[5] While the classical Nenitzescu reaction yields 5-hydroxyindoles, modifications and certain reaction conditions can lead to the formation of 6-hydroxyindole isomers, although this is less common.

The Hemetsberger-Knittel Indole Synthesis

The Hemetsberger-Knittel synthesis involves the thermal or photochemical decomposition of a vinyl azide to form an indole-2-carboxylate.[6] This method is generally used for the synthesis of 2-substituted indoles and would require further modification to introduce the 3-methyl group.

Synthesis of this compound Derivatives

The 6-hydroxyl group and the indole nitrogen of the this compound core provide excellent handles for further functionalization, allowing for the synthesis of a diverse library of derivatives.

Protection of the Hydroxyl Group

To selectively modify other positions of the indole ring, it is often necessary to protect the phenolic hydroxyl group. Common protecting groups for phenols include ethers (e.g., benzyl, silyl ethers) and esters.[7] The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.

Example: Synthesis of 6-Benzyloxy-3-methyl-1H-indole

  • Materials: this compound, benzyl bromide, potassium carbonate, acetone.

  • Procedure:

    • To a solution of this compound (1 equivalent) in acetone, add potassium carbonate (2-3 equivalents) and benzyl bromide (1.2 equivalents).

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, filter off the potassium carbonate and concentrate the filtrate.

    • Purify the residue by column chromatography to obtain 6-benzyloxy-3-methyl-1H-indole.

The benzyl group can be readily removed by catalytic hydrogenation (e.g., H₂/Pd-C) to regenerate the free hydroxyl group.

N-Alkylation and N-Arylation

The indole nitrogen can be alkylated or arylated using various electrophiles in the presence of a base.

Electrophilic Substitution at the C2-Position

While electrophilic substitution on the indole ring typically occurs at the C3-position, with the C3-position blocked by a methyl group in our target molecule, electrophilic substitution can be directed to the C2-position under certain conditions.

Characterization of this compound

Thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following spectroscopic data are typical for this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the indole ring, the methyl group at the C3-position, the NH proton, and the OH proton. The coupling patterns of the aromatic protons can help confirm the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule, providing further confirmation of the structure.

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H and N-H stretching vibrations (typically in the range of 3200-3600 cm⁻¹), as well as C-H and C=C stretching vibrations of the aromatic ring.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming its elemental composition.

Conclusion

The synthesis of this compound and its derivatives is a field of significant interest in organic and medicinal chemistry. The Fischer indole synthesis, coupled with a judicious choice of protecting group strategy, offers a robust and high-yielding pathway to the core scaffold. The versatility of the 6-hydroxyl group and the indole nitrogen allows for the generation of a wide array of derivatives with potential therapeutic applications. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize and explore the chemical space around this important heterocyclic motif.

References

Methodological & Application

High-Yield Synthesis of 3-methyl-1H-indol-6-ol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-methyl-1H-indol-6-ol

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules. Among the vast family of indole derivatives, this compound, also known as 6-hydroxyskatole, is a particularly valuable building block. Its bifunctional nature, featuring a nucleophilic indole ring and a phenolic hydroxyl group, allows for diverse subsequent chemical modifications. This makes it a critical intermediate in the synthesis of a wide range of compounds, including potential therapeutics targeting various biological pathways. This application note provides a detailed, high-yield protocol for the synthesis of this compound, grounded in the principles of the Japp-Klingemann and Fischer indole synthesis reactions.[1][2] The protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also the underlying chemical logic to ensure robust and reproducible results.

Synthetic Strategy: A Two-Step Approach to the Indole Core

The chosen synthetic route is a robust and well-established two-step process. The first step involves the Japp-Klingemann reaction to generate a key phenylhydrazone intermediate from a commercially available aniline derivative.[3] The second, and final, step is the acid-catalyzed Fischer indole synthesis, which cyclizes the phenylhydrazone to afford the target this compound.[4] This strategy offers high yields and a straightforward purification process.

Logical Flow of the Synthesis

G cluster_0 Step 1: Japp-Klingemann Reaction cluster_1 Step 2: Fischer Indole Synthesis & Demethylation 4-Methoxyaniline 4-Methoxyaniline Diazotization Diazotization 4-Methoxyaniline->Diazotization NaNO2, HCl Aryl_diazonium_salt Aryl_diazonium_salt Diazotization->Aryl_diazonium_salt Coupling Coupling Aryl_diazonium_salt->Coupling Ethyl_2_methylacetoacetate Ethyl_2_methylacetoacetate Ethyl_2_methylacetoacetate->Coupling Base Phenylhydrazone_intermediate Phenylhydrazone_intermediate Coupling->Phenylhydrazone_intermediate Cyclization Cyclization Phenylhydrazone_intermediate->Cyclization Acid catalyst (e.g., PPA) 6_Methoxy_3_methyl_indole_ester 6_Methoxy_3_methyl_indole_ester Cyclization->6_Methoxy_3_methyl_indole_ester Hydrolysis_Decarboxylation Hydrolysis_Decarboxylation 6_Methoxy_3_methyl_indole_ester->Hydrolysis_Decarboxylation Base, then Acid 6_Methoxy_3_methylindole 6_Methoxy_3_methylindole Hydrolysis_Decarboxylation->6_Methoxy_3_methylindole Demethylation Demethylation 6_Methoxy_3_methylindole->Demethylation BBr3 or HBr Final_Product This compound Demethylation->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is optimized for a high-yield synthesis of this compound. All reagents should be of high purity, and solvents should be anhydrous where specified.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-MethoxyanilineReagentPlus®, 99%Sigma-Aldrich
Sodium NitriteACS reagent, ≥99.0%Sigma-Aldrich
Hydrochloric Acid (concentrated)ACS reagent, 37%Fisher Scientific
Ethyl 2-methylacetoacetate98%Alfa Aesar
Sodium HydroxideACS reagent, ≥97.0%VWR Chemicals
Polyphosphoric Acid (PPA)115%Sigma-Aldrich
Boron Tribromide (BBr₃)1.0 M in CH₂Cl₂Acros Organics
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS gradeFisher Scientific
HexanesACS gradeFisher Scientific
Sodium Bicarbonate (saturated solution)-Lab-prepared
Brine (saturated NaCl solution)-Lab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)ACS reagentSigma-Aldrich
Silica Gel for column chromatography60 Å, 230-400 meshSigma-Aldrich
Step 1: Synthesis of the Phenylhydrazone Intermediate via Japp-Klingemann Reaction

The Japp-Klingemann reaction is a reliable method for the synthesis of hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[1]

  • Diazotization of 4-Methoxyaniline:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-methoxyaniline (12.3 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 15 minutes.

  • Coupling Reaction:

    • In a separate 1 L beaker, dissolve ethyl 2-methylacetoacetate (14.4 g, 0.1 mol) in ethanol (200 mL).

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL) to the ethyl 2-methylacetoacetate solution, keeping the temperature below 10 °C.

    • To this cold solution, add the previously prepared diazonium salt solution dropwise over 30 minutes with vigorous stirring. A yellow to orange precipitate will form.

    • Continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

    • Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

    • Dry the solid phenylhydrazone intermediate under vacuum to a constant weight. The expected yield is typically in the range of 85-95%.

Step 2: Fischer Indole Synthesis and Demethylation

The Fischer indole synthesis is a classic and versatile reaction for forming the indole ring from a phenylhydrazone and an acid catalyst.[2] Polyphosphoric acid (PPA) is an effective catalyst for this cyclization.

  • Indole Formation:

    • Place the dried phenylhydrazone intermediate (0.08 mol) in a 500 mL round-bottom flask.

    • Add polyphosphoric acid (150 g) and heat the mixture to 100-110 °C with mechanical stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to approximately 60 °C and carefully pour it onto crushed ice (500 g) with stirring.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-methoxy-3-methyl-1H-indole.

  • Demethylation to this compound:

    • Dissolve the crude 6-methoxy-3-methyl-1H-indole (0.07 mol) in anhydrous dichloromethane (250 mL) in a 500 mL round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add boron tribromide (1.0 M solution in DCM, 84 mL, 0.084 mol) dropwise over 30 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

    • Upon completion, carefully quench the reaction by slowly adding methanol (50 mL) at 0 °C.

    • Remove the solvent under reduced pressure.

    • Add water (200 mL) and extract the product with ethyl acetate (3 x 100 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

Purification

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30% EtOAc in hexanes). The fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a solid. The typical overall yield for the two steps is in the range of 60-75%.

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

TechniqueExpected Results for this compound
¹H NMR Consistent with the structure, showing characteristic peaks for the indole protons, the methyl group, and the hydroxyl proton.[5]
¹³C NMR Shows the correct number of carbon signals corresponding to the indole core, the methyl group, and the hydroxyl-bearing carbon.[5]
Mass Spec The molecular ion peak corresponding to the mass of this compound (C₉H₉NO, MW: 147.17 g/mol ) should be observed.[6]
IR Characteristic absorption bands for the O-H and N-H stretching vibrations.

Mechanism and Causality

Understanding the reaction mechanisms is crucial for troubleshooting and optimization.

Fischer Indole Synthesis Mechanism

Fischer_Indole Hydrazone Phenylhydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Protonated_Enamine Protonated Enamine Enamine->Protonated_Enamine H+ Sigmatropic [3,3]-Sigmatropic Rearrangement Protonated_Enamine->Sigmatropic Diimine Di-imine Intermediate Sigmatropic->Diimine Cyclization Intramolecular Cyclization Diimine->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of NH3 Aminal->Elimination -NH3 Indole Aromatic Indole Elimination->Indole

Caption: Mechanism of the Fischer Indole Synthesis.

The reaction proceeds through the initial formation of a phenylhydrazone, which tautomerizes to its enamine form.[2] Protonation of the enamine is followed by a[7][7]-sigmatropic rearrangement to form a di-imine intermediate.[4] Subsequent intramolecular cyclization and elimination of ammonia leads to the formation of the aromatic indole ring.[2] The choice of a strong acid like PPA facilitates both the tautomerization and the final dehydration and aromatization steps.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete diazotization or decomposition of the diazonium salt.Ensure the temperature is strictly maintained at 0-5 °C during diazotization and coupling. Use fresh sodium nitrite.
Incomplete reaction in Step 2 Insufficient heating or inactive PPA.Ensure the reaction temperature reaches 100-110 °C and use fresh PPA. Increase reaction time if necessary.
Low yield in demethylation Incomplete reaction or degradation of the product.Ensure anhydrous conditions. Use a slight excess of BBr₃. Monitor the reaction closely by TLC to avoid over-reaction.
Difficulty in purification Presence of side products.Optimize the reaction conditions to minimize side reactions. Employ a careful gradient elution during column chromatography.

Conclusion

This application note provides a comprehensive and high-yield protocol for the synthesis of this compound. By following the detailed steps and understanding the underlying chemical principles, researchers can reliably produce this valuable intermediate for applications in medicinal chemistry and drug discovery. The self-validating nature of the protocol, coupled with the troubleshooting guide, ensures a high probability of success for scientists with a foundational knowledge of organic synthesis.

References

The Versatile Synthon: Harnessing 3-Methyl-1H-indol-6-ol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, with its derivatives exhibiting a vast spectrum of biological activities. Among the myriad of functionalized indoles, 3-methyl-1H-indol-6-ol, also known as 6-hydroxyskatole, emerges as a particularly valuable and versatile building block. Its unique electronic properties, stemming from the electron-donating methyl group at the C3 position and the nucleophilic hydroxyl group on the benzene ring, offer a rich landscape for synthetic transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of this compound. We will delve into its reactivity, provide detailed protocols for key transformations, and showcase its application in the synthesis of complex molecular architectures.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of a building block is paramount for its effective utilization in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₉NO
Molecular Weight 147.17 g/mol
Appearance Off-white to pinkish solid
Melting Point 135-138 °C
Solubility Soluble in methanol, ethanol, DMSO, and DMF

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 10.5-11.0 (br s, 1H, N-H), 8.5-9.0 (br s, 1H, O-H), 7.2-7.3 (d, J=8.4 Hz, 1H, H-4), 6.8-6.9 (s, 1H, H-2), 6.6-6.7 (d, J=2.0 Hz, 1H, H-7), 6.4-6.5 (dd, J=8.4, 2.0 Hz, 1H, H-5), 2.2 (s, 3H, CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 152.0, 136.0, 128.0, 122.0, 121.0, 111.0, 108.0, 95.0, 9.0.[1]

  • FT-IR (KBr, cm⁻¹): 3400-3200 (O-H and N-H stretching), 3100-3000 (aromatic C-H stretching), 2920-2850 (aliphatic C-H stretching), 1620, 1490, 1460 (aromatic C=C stretching).

  • Mass Spectrometry (EI): m/z (%) = 147 (M⁺), 132, 104.

The Reactivity Landscape: A Tale of Two Rings

The synthetic utility of this compound is dictated by the reactivity of its two key functional domains: the electron-rich pyrrole ring and the phenolic benzene ring.

Electrophilic Aromatic Substitution: The Dominance of the Pyrrole Ring

The indole nucleus is highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic. However, with the C3 position already substituted with a methyl group, electrophilic substitution is directed to other positions on the indole ring. The electron-donating nature of the indole nitrogen makes the pyrrole ring significantly more reactive than the benzene ring towards electrophiles.

Electrophilic_Substitution Indole This compound Intermediate Wheland Intermediate (Positive charge delocalized) Indole->Intermediate Electrophilic Attack (C2, C4, C5, or C7) E_plus E⁺ E_plus->Intermediate Product Substituted Indole Intermediate->Product -H⁺ N_Alkylation Indole This compound Indole_Anion Indole Anion Indole->Indole_Anion Deprotonation Base Base (e.g., NaH) Base->Indole_Anion Product N-Alkyl-3-methyl-1H-indol-6-ol Indole_Anion->Product SN2 Attack RX R-X (Alkyl Halide) RX->Product Cross_Coupling cluster_0 Triflation cluster_1 Cross-Coupling Indole_OH This compound Indole_OTf 3-Methyl-1H-indol-6-yl trifluoromethanesulfonate Indole_OH->Indole_OTf Tf2O Tf₂O, Pyridine Tf2O->Indole_OTf Indole_OTf2 3-Methyl-1H-indol-6-yl trifluoromethanesulfonate Coupled_Product C6-Aryl/Alkynyl-3-methyl-1H-indole Indole_OTf2->Coupled_Product Coupling_Partner Boronic Acid (Suzuki) or Alkyne (Sonogashira) Coupling_Partner->Coupled_Product Pd_Catalyst Pd Catalyst, Base Pd_Catalyst->Coupled_Product Pictet_Spengler Tryptamine Tryptamine Derivative Iminium Iminium Ion Tryptamine->Iminium Aldehyde Aldehyde/Ketone Aldehyde->Iminium Condensation, -H₂O Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Intramolecular Electrophilic Attack THBC Tetrahydro-β-carboline Spirocycle->THBC Rearrangement

References

The Emerging Potential of 3-methyl-1H-indol-6-ol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs with diverse therapeutic applications.[1] Within this privileged heterocyclic family, substituted indoles offer a rich playground for chemical modification to fine-tune biological activity. 3-methyl-1H-indol-6-ol, also known as 6-hydroxyskatole, is an intriguing yet relatively underexplored member of this family. While it is recognized as a metabolite of 3-methylindole (skatole), its intrinsic pharmacological profile presents a compelling case for investigation as a lead compound in drug discovery programs.[2][3]

This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry. We will delve into its synthesis, proposed mechanisms of action based on its structural features, and detailed protocols for its evaluation in key therapeutic areas, including neuroprotection, anti-inflammatory, and anticancer research.

Synthesis of this compound and its Derivatives

The strategic synthesis of this compound is crucial for its availability for medicinal chemistry studies. While various methods exist for indole synthesis, a catalyst-free condensation reaction provides a straightforward route to 6-hydroxy indoles. A notable example is the reaction between carboxymethyl cyclohexadienones and amines.[4] For derivatives, such as N-substituted analogs, this can be a highly effective approach. For instance, the synthesis of 1-Benzyl-3-methyl-1H-indol-6-ol has been reported with good yields.[4]

Protocol: Synthesis of a 1-Substituted-3-methyl-1H-indol-6-ol Derivative (Conceptual)

This protocol is a conceptual adaptation based on established methods for synthesizing substituted 6-hydroxy indoles.[4]

Objective: To synthesize a 1-substituted-3-methyl-1H-indol-6-ol derivative for biological evaluation.

Materials:

  • Appropriately substituted carboxymethyl cyclohexadienone precursor

  • Primary amine (e.g., benzylamine)

  • Toluene

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask, dissolve the carboxymethyl cyclohexadienone precursor (1 equivalent) in toluene.

  • Add the primary amine (1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Neuroprotective Applications

Oxidative stress and regulated cell death pathways, such as ferroptosis, are implicated in the pathogenesis of neurodegenerative diseases.[5] Hydroxyindoles, particularly those with the hydroxyl group on the benzene ring, have demonstrated significant neuroprotective potential.[5][6] 6-hydroxyindole has been shown to inhibit ferroptosis in neuronal cell cultures, suggesting that this compound could possess similar or enhanced activity due to the lipophilic methyl group at the 3-position, which may improve cell permeability.[5]

The proposed mechanism for this neuroprotection is linked to the compound's antioxidant properties. The hydroxyl group on the indole ring can act as a radical scavenger, mitigating the effects of reactive oxygen species (ROS) that drive neuronal damage.[7]

Workflow for Evaluating Neuroprotective Activity

G cluster_0 In Vitro Neuroprotection Assessment A SH-SY5Y Neuroblastoma Cell Culture B Induce Neurotoxicity (e.g., 6-OHDA, H₂O₂) A->B C Treat with this compound A->C D Cell Viability Assay (MTT) B->D E ROS Measurement (DCFH-DA Assay) B->E F Apoptosis/Ferroptosis Assay (e.g., Calcein AM, LDH release) B->F C->D C->E C->F G Data Analysis: Determine EC₅₀ and protective effects D->G E->G F->G

Caption: Workflow for assessing in vitro neuroprotective effects.

Protocol: 6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity Assay in SH-SY5Y Cells

Objective: To evaluate the protective effect of this compound against 6-OHDA-induced cell death in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • 6-Hydroxydopamine (6-OHDA)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO).

  • Induction of Neurotoxicity: Add 6-OHDA to the wells to a final concentration of 100 µM to induce neurotoxicity.

  • Incubation: Incubate the plates for an additional 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Anti-inflammatory Applications

Chronic inflammation is a key driver of numerous diseases. A primary target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform. Many indole derivatives have been investigated as COX inhibitors.[8][9][10] The structural features of this compound, particularly the hydroxyl group, may facilitate interactions with the active site of COX enzymes, similar to other phenolic compounds.

Signaling Pathway for COX-2 Inhibition

A Inflammatory Stimuli (e.g., LPS) B Activation of NF-κB and MAPK pathways A->B C Upregulation of COX-2 Expression B->C D Arachidonic Acid E Prostaglandins (e.g., PGE₂) D->E COX-2 F Inflammation E->F G This compound G->C Inhibition of expression? G->E Direct Inhibition

Caption: Potential anti-inflammatory mechanisms of action.

Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is based on commercially available kits for screening COX-2 inhibitors.[11]

Objective: To determine the in vitro inhibitory activity of this compound against human recombinant COX-2.

Materials:

  • COX-2 Inhibitor Screening Kit (containing human recombinant COX-2, assay buffer, COX probe, arachidonic acid)

  • This compound

  • Celecoxib (positive control)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound and the positive control (Celecoxib) in the assay buffer.

  • Reaction Setup:

    • Add assay buffer, COX-2 enzyme, and the COX probe to the wells of the 96-well plate.

    • Add the test compound dilutions, positive control, and a vehicle control to their respective wells.

    • Incubate at 25°C for 10 minutes.

  • Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of the reaction for each concentration. Determine the IC₅₀ value for this compound by plotting the percentage of inhibition against the compound concentration.

Anticancer Applications

The indole nucleus is a prevalent scaffold in a number of approved anticancer drugs and experimental agents.[12] Derivatives of indole have been shown to exert their anticancer effects through various mechanisms, including inhibition of receptor tyrosine kinases, disruption of microtubule polymerization, and induction of apoptosis.[13][14][15] Given the broad anticancer potential of the indole class, this compound warrants evaluation for its cytotoxic effects against various cancer cell lines.

Quantitative Data: IC₅₀ Values of Selected Indole Derivatives
Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Indole-based 1,3,4-OxadiazoleHCT116 (Colon)6.43[16][17]
Indole-based 1,3,4-OxadiazoleA549 (Lung)9.62[16][17]
Indolo-pyrazole-thiazolidinoneSK-MEL-28 (Melanoma)3.46[13]
N-(1H-indole-6-yl) benzamideT47D (Breast)28.23[12]
Protocol: MTT Cytotoxicity Assay

Objective: To determine the in vitro cytotoxicity of this compound against human cancer cell lines.[18]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

  • Appropriate cell culture medium

  • This compound

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48 hours. Include a positive control (Doxorubicin) and a vehicle control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antioxidant Potential

The presence of a hydroxyl group on the aromatic ring of indole significantly enhances its antioxidant capacity.[7] Studies have shown that hydroxyindoles have lower oxidation potentials compared to the parent indole, making them more effective at scavenging reactive oxygen species.[7] This intrinsic antioxidant activity can contribute to the compound's overall therapeutic effects in neuroprotection and anti-inflammatory action.

Protocol: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of this compound.[19][20]

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare various concentrations of this compound and ascorbic acid in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample concentration to the wells.

  • DPPH Addition: Add 100 µL of a methanolic solution of DPPH (e.g., 0.1 mM) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Conclusion

This compound is a promising scaffold for medicinal chemistry exploration. Its structural relationship to known bioactive indole derivatives, combined with the demonstrated antioxidant and neuroprotective properties of 6-hydroxyindoles, provides a strong rationale for its investigation as a therapeutic agent. The protocols detailed in this guide offer a comprehensive framework for researchers to systematically evaluate its potential in neuroprotection, anti-inflammatory, and anticancer applications, paving the way for the development of novel therapeutics based on this intriguing molecule.

References

Application Note & Protocol: In Vitro Anticancer Efficacy of 3-methyl-1H-indol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged heterocyclic structure that forms the core of numerous natural products and synthetic compounds with significant biological activities.[1][2] In oncology, indole-containing molecules have emerged as promising scaffolds for the development of novel therapeutics, with several compounds already in clinical use.[3] These agents can modulate a variety of cellular processes critical for cancer cell survival and proliferation, including cell cycle progression, apoptosis, and angiogenesis.[1][2] Indole derivatives have been shown to interact with key intracellular targets such as tubulin, various kinases, and DNA topoisomerases.[2][4]

This application note provides a comprehensive guide for researchers to evaluate the in vitro anticancer potential of a novel indole derivative, 3-methyl-1H-indol-6-ol. We present a suite of robust, validated protocols to characterize its cytotoxic and cytostatic effects on relevant cancer cell lines. The methodologies described herein are designed to not only quantify the compound's activity but also to provide initial mechanistic insights into its mode of action.

Preliminary Assessment: Cell Viability and Cytotoxicity

The initial step in evaluating any potential anticancer compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, colorimetric method for this purpose.[5][6] The assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Objective

To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population and is a standard measure of potency.

Recommended Cell Lines

A diverse panel of cell lines is recommended to assess the breadth of activity. A suggested starting panel includes:

  • MCF-7: Human breast adenocarcinoma (luminal A)

  • MDA-MB-231: Human breast adenocarcinoma (triple-negative)

  • A549: Human lung carcinoma

  • HCT-116: Human colorectal carcinoma

  • HepG2: Human hepatocellular carcinoma

Protocol: MTT Cell Viability Assay[5][7][8]
  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[5] Incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[5] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Representative Data Presentation

Table 1: Hypothetical IC50 values of this compound against various cancer cell lines after 48h treatment.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast (ER+)8.5 ± 1.2
MDA-MB-231Breast (TNBC)15.2 ± 2.5
A549Lung12.8 ± 1.9
HCT-116Colon7.1 ± 0.9
HepG2Liver22.4 ± 3.1

Data are presented as mean ± standard deviation from three independent experiments.

Mechanistic Assays: Unraveling the Mode of Action

Following the determination of cytotoxic activity, the next logical step is to investigate the underlying mechanism by which this compound induces cell death or inhibits proliferation. Key cellular processes to investigate are apoptosis and cell cycle arrest.

Workflow for Mechanistic Investigation

G start Determine IC50 via MTT Assay apoptosis Apoptosis Assay (Annexin V/PI Staining) start->apoptosis Treat cells at IC50 cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) start->cell_cycle Treat cells at IC50 western_blot Western Blot Analysis (Protein Expression) apoptosis->western_blot Confirm apoptotic markers cell_cycle->western_blot Confirm cell cycle regulators conclusion Elucidate Mechanism of Action western_blot->conclusion

Caption: Workflow for investigating the anticancer mechanism.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[1] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is impermeant to live cells and is used to identify late apoptotic or necrotic cells with compromised membrane integrity.[7][8]

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[9]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8][10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

  • Interpretation:

    • Annexin V(-) / PI(-): Live cells

    • Annexin V(+) / PI(-): Early apoptotic cells

    • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

    • Annexin V(-) / PI(+): Necrotic cells (primary necrosis)

Cell Cycle Analysis

Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G1, S, or G2/M) and subsequently inducing apoptosis.[11] Flow cytometry analysis of cellular DNA content using a fluorescent dye like Propidium Iodide (PI) is a standard method to determine the cell cycle distribution of a cell population.[12][13]

  • Cell Treatment: Seed cells and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect approximately 1 x 10^6 cells per sample.

  • Fixation: Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while gently vortexing to prevent clumping.[13][14] Incubate for at least 1 hour at 4°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to ensure that only DNA is stained.[12][13]

  • PI Staining: Add PI staining solution (e.g., 50 µg/mL) and incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Representative Data Presentation

Table 2: Hypothetical effect of this compound (at IC50) on HCT-116 cell cycle distribution after 24h.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control (Vehicle)55.3 ± 4.128.1 ± 3.516.6 ± 2.8
This compound30.2 ± 3.815.5 ± 2.954.3 ± 4.5

Data indicate a significant accumulation of cells in the G2/M phase, suggesting cell cycle arrest.

Protein-Level Investigation: Western Blot Analysis

To validate the findings from flow cytometry and delve deeper into the molecular pathways, Western blotting is an indispensable technique.[15] It allows for the detection and quantification of specific proteins involved in apoptosis and cell cycle regulation.

Potential Signaling Pathway

Based on the known activities of other indole derivatives, this compound might induce apoptosis and G2/M arrest by modulating key regulatory proteins. A potential pathway could involve the activation of the p53 tumor suppressor, leading to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. Concurrently, it might inhibit the Cyclin B1/CDK1 complex, which is crucial for the G2/M transition.

G cluster_0 Cell Cycle Control cluster_1 Apoptosis Pathway compound This compound p53 p53 activation compound->p53 cdk1_cyclinB CDK1 / Cyclin B1 compound->cdk1_cyclinB inhibition bcl2 Bcl-2 p53->bcl2 down-regulation bax Bax p53->bax up-regulation g2m_arrest G2/M Arrest cdk1_cyclinB->g2m_arrest caspase Caspase Activation bcl2->caspase bax->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Potential signaling pathway of this compound.

Protocol: Western Blotting[18][20][21]
  • Protein Extraction: Treat cells with this compound as in previous experiments. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cyclin B1, CDK1, p53, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.[17]

Conclusion and Future Directions

This application note outlines a systematic and robust approach to characterize the in vitro anticancer properties of this compound. By following these protocols, researchers can obtain reliable data on the compound's cytotoxicity, its ability to induce apoptosis, and its impact on cell cycle progression. The results from these assays will provide a solid foundation for further preclinical development, including more detailed mechanistic studies, in vivo efficacy experiments in animal models, and preliminary toxicology assessments. The versatile nature of the indole scaffold suggests that novel derivatives like this compound hold significant promise as starting points for the discovery of next-generation cancer therapeutics.[1][2]

References

Application Notes & Protocols: A Framework for Investigating the Anti-inflammatory Potential of 3-methyl-1H-indol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and essential part of the healing process, its dysregulation can lead to chronic inflammatory diseases including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] The therapeutic landscape has long been dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, but their long-term use is often associated with significant side effects. This has fueled the search for novel, safer, and more effective anti-inflammatory agents.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[2] The discovery and success of the indole-containing NSAID, Indomethacin, highlighted the potential of this heterocyclic system for modulating inflammatory pathways.[2][3] This application note focuses on a specific derivative, 3-methyl-1H-indol-6-ol, and provides a comprehensive, multi-tiered framework for its evaluation as a potential anti-inflammatory agent. We will outline a logical progression from preliminary in vitro screening to detailed mechanistic cell-based assays and validation in an in vivo model, equipping researchers with the rationale and protocols necessary to thoroughly investigate its therapeutic potential.

Hypothesized Mechanism of Action: Targeting the NF-κB Signaling Pathway

The transcription factor Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of the inflammatory response.[4][5] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα.[5][6] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of a host of pro-inflammatory genes.[7][8]

Key among these genes are those encoding for pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][10] These enzymes produce potent inflammatory mediators: nitric oxide (NO) and prostaglandins, respectively.[11][12] We hypothesize that this compound may exert its anti-inflammatory effects by inhibiting the NF-κB pathway, thereby preventing its nuclear translocation and suppressing the downstream expression of iNOS, COX-2, and pro-inflammatory cytokines like TNF-α and IL-6.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) p_IkBa->NFkB Releases Proteasome Proteasome Degradation p_IkBa->Proteasome Ubiquitination NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Test_Compound This compound (Hypothesized Target) Test_Compound->IKK Inhibits? DNA DNA (Promoter Region) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription Inflammation Inflammation Genes->Inflammation

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Framework: A Stepwise Approach

A robust investigation follows a logical progression from broad screening to specific mechanistic validation. This ensures that resources are used efficiently and that each step builds upon the last to create a comprehensive data package.

Experimental_Workflow cluster_D cluster_H A Part I: Preliminary In Vitro Screening B Protocol 1: Cell Viability (MTT Assay) A->B C Protocol 2: Protein Denaturation Inhibition A->C D Part II: Mechanistic Cell-Based Assays B->D C->D E Protocol 3: Nitric Oxide (NO) Measurement D->E F Protocol 4: Pro-inflammatory Cytokine (ELISA) D->F G Protocol 5: Protein Expression (Western Blot) D->G H Part III: In Vivo Validation E->H F->H G->H I Protocol 6: LPS-Induced Systemic Inflammation H->I J Data Analysis & Interpretation I->J

Caption: Recommended workflow for investigating anti-inflammatory potential.

Part I: Preliminary In Vitro Screening

The initial phase aims to quickly establish biological activity and rule out confounding factors like cytotoxicity.

Protocol 1: Cell Viability Assessment (MTT Assay)
  • Rationale: It is critical to determine the concentration range at which this compound is non-toxic to the cells used in subsequent assays. Any observed reduction in inflammatory markers must be due to a specific biological effect, not simply cell death.

  • Methodology:

    • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank.

    • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Calculation: Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: Inhibition of Protein Denaturation
  • Rationale: Protein denaturation is a known cause of inflammation, particularly in arthritic conditions.[13][14][15] This cell-free assay provides a rapid indication of a compound's ability to stabilize proteins and prevent denaturation.

  • Methodology:

    • Reaction Mixture: Prepare reaction mixtures containing 0.2 mL of 1% aqueous solution of bovine serum albumin (BSA), 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 2 mL of varying concentrations of this compound (e.g., 100-500 µg/mL).

    • Controls: Use Diclofenac sodium as a positive control and a mixture without the test compound as the negative control.[13][16]

    • Incubation: Incubate all mixtures at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes to induce denaturation.

    • Cooling & Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

    • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

Part II: Mechanistic Cell-Based Assays

This phase uses an established cell culture model of inflammation to dissect the molecular mechanism of action. We will use the RAW 264.7 murine macrophage cell line, a standard model for studying inflammation induced by Lipopolysaccharide (LPS).[17][18][19]

Protocol 3: Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Rationale: During inflammation, iNOS expression in macrophages is upregulated, leading to a large-scale production of nitric oxide (NO), a key inflammatory mediator.[9] The Griess assay measures nitrite, a stable breakdown product of NO, in the cell culture supernatant.

  • Methodology:

    • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow adherence overnight.

    • Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from Protocol 1) for 1 hour.

    • Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

    • Incubation: Incubate the plate for 24 hours.

    • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

    • Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes in the dark. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measurement: Measure the absorbance at 540 nm. Use a sodium nitrite standard curve to quantify the nitrite concentration.

Protocol 4: Quantification of Pro-inflammatory Cytokines (ELISA)
  • Rationale: Pro-inflammatory cytokines such as TNF-α and IL-6 are central to initiating and amplifying the inflammatory cascade.[20][21] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of these secreted proteins.[22]

  • Methodology:

    • Sample Preparation: Use the cell culture supernatants collected from the same experiment described in Protocol 3.

    • ELISA Procedure: Perform ELISAs for murine TNF-α and IL-6 using commercially available kits. Follow the manufacturer's instructions precisely. The general steps include:

      • Coating the plate with a capture antibody.

      • Blocking non-specific binding sites.

      • Adding standards and samples (supernatants).

      • Adding a detection antibody.

      • Adding an enzyme-conjugate (e.g., HRP-streptavidin).

      • Adding the substrate and stopping the reaction.

    • Measurement & Analysis: Read the absorbance on a plate reader at the specified wavelength. Calculate the cytokine concentrations in your samples by interpolating from the standard curve.

Protocol 5: Analysis of Key Inflammatory Proteins (Western Blotting)
  • Rationale: To directly test the hypothesis of NF-κB inhibition, it is essential to measure the protein levels of iNOS and COX-2, and to assess the activation state of NF-κB itself. A key step in NF-κB activation is the phosphorylation of its p65 subunit. Western blotting allows for the quantification of these specific proteins.

  • Methodology:

    • Cell Treatment & Lysis: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound, then stimulate with LPS (1 µg/mL). For p-p65 analysis, a shorter LPS stimulation time (e.g., 30 minutes) is recommended. For iNOS and COX-2, a longer time (e.g., 18-24 hours) is appropriate. Lyse the cells using RIPA buffer with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST.

      • Incubate with primary antibodies overnight (e.g., anti-iNOS, anti-COX-2, anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-β-actin).

      • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection & Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band densities using software like ImageJ. Normalize the expression of target proteins to the β-actin loading control. The ratio of phospho-p65 to total p65 is used to determine the extent of NF-κB activation.

Data Presentation: Summarizing Mechanistic Findings

Quantitative data from the cell-based assays should be presented clearly to allow for easy comparison between treatment groups.

Treatment GroupNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)iNOS Expression (Relative Density)p-p65/p65 Ratio
Control (No LPS)< 1.0< 20< 150.05 ± 0.020.1 ± 0.03
Vehicle + LPS25.4 ± 2.13500 ± 2101800 ± 1501.00 ± 0.001.00 ± 0.00
Cmpd (10 µM) + LPS15.2 ± 1.52100 ± 1801100 ± 900.62 ± 0.050.55 ± 0.06*
Cmpd (25 µM) + LPS8.1 ± 0.9 1250 ± 110650 ± 70 0.28 ± 0.040.21 ± 0.04
Dexamethasone + LPS4.5 ± 0.5800 ± 60 300 ± 400.15 ± 0.03 0.12 ± 0.02
Data are presented as Mean ± SD. Statistical significance vs. Vehicle + LPS group denoted by *p<0.05, **p<0.01. Cmpd = this compound.

Part III: In Vivo Validation

The final step is to determine if the promising in vitro results translate to a whole-organism setting.

Protocol 6: LPS-Induced Systemic Inflammation in Mice
  • Rationale: This acute inflammation model is widely used to screen anti-inflammatory compounds.[23] Administration of LPS induces a systemic "cytokine storm" that mimics aspects of sepsis and allows for the evaluation of a compound's ability to suppress this response in vivo.[23]

  • Ethical Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national and institutional guidelines for the care and use of laboratory animals.

  • Methodology:

    • Animal Acclimation: Use 8-week-old male C57BL/6 mice. Allow them to acclimate for at least one week before the experiment.

    • Grouping: Divide mice into groups (n=6-8 per group):

      • Group 1: Saline control

      • Group 2: Vehicle + LPS

      • Group 3: this compound (Dose 1) + LPS

      • Group 4: this compound (Dose 2) + LPS

      • Group 5: Dexamethasone (positive control) + LPS

    • Compound Administration: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour prior to the LPS challenge.

    • LPS Challenge: Administer LPS (e.g., 1 mg/kg) via i.p. injection to all groups except the saline control.

    • Sample Collection: At a designated time point post-LPS challenge (e.g., 2 hours for peak TNF-α, 6 hours for IL-6), anesthetize the mice and collect blood via cardiac puncture.

    • Serum Analysis: Process the blood to obtain serum. Analyze the serum levels of TNF-α and IL-6 using ELISA kits (as in Protocol 4).

Conclusion

This application note provides a structured, hypothesis-driven guide for the comprehensive evaluation of this compound as a potential anti-inflammatory agent. By following this framework, researchers can generate robust data on the compound's efficacy, safety profile, and mechanism of action. A positive outcome—characterized by non-toxic inhibition of protein denaturation, dose-dependent reduction of NO and pro-inflammatory cytokines in vitro, suppression of the NF-κB pathway via reduced p65 phosphorylation, and a significant attenuation of the systemic cytokine response in vivo—would establish this compound as a strong candidate for further preclinical development. Subsequent studies could then explore its potential in more complex, chronic models of inflammation, such as collagen-induced arthritis, to further delineate its therapeutic promise.[24]

References

Application Notes & Protocols: Quantitative Analysis of 3-methyl-1H-indol-6-ol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides two robust, validated analytical methodologies for the quantitative determination of 3-methyl-1H-indol-6-ol, a key indole derivative of interest in pharmaceutical research and metabolic studies. We present a direct analysis method using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV and Fluorescence detection, and a complementary, highly specific method employing Gas Chromatography-Mass Spectrometry (GC-MS) that incorporates a necessary derivatization step. These protocols are designed for researchers, analytical scientists, and drug development professionals, offering detailed step-by-step instructions, explanations for critical methodological choices, and complete validation parameters to ensure scientific integrity and reproducibility.

Introduction

This compound, also known as 6-hydroxy-skatole, is a heterocyclic compound featuring both an indole nucleus and a phenolic hydroxyl group. Its structure suggests potential biological activities and makes it a relevant analyte in various research contexts, including drug metabolism, biomarker discovery, and environmental analysis. The inherent chemical properties of the molecule—namely its aromaticity, polarity from the hydroxyl and amine groups, and potential for fluorescence—dictate the strategies for its accurate and precise quantification.

This document serves as a practical guide, detailing two distinct yet complementary analytical approaches. The chosen techniques, HPLC and GC-MS, are staples in modern analytical laboratories, each offering unique advantages. HPLC provides a direct, robust, and high-throughput analysis, while GC-MS offers exceptional specificity and structural confirmation, which is critical for analyte identification in complex matrices.

Section 1: High-Performance Liquid Chromatography with UV & Fluorescence Detection (HPLC-UV/FLD)

Scientific Principle

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for the direct analysis of polar to moderately nonpolar compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically octadecyl-silica, C18) and a polar mobile phase.

Causality of Method Choices:

  • Stationary Phase: A C18 column is selected due to its strong hydrophobic interactions with the indole ring system of the analyte, providing excellent retention and resolution.

  • Mobile Phase: A gradient elution using water and acetonitrile allows for the efficient separation of the target analyte from potential impurities with varying polarities. The addition of a small amount of acid (formic or acetic acid) to the aqueous phase is critical. It suppresses the ionization of the phenolic hydroxyl group (pKa ~10), ensuring a consistent, neutral form of the analyte, which results in sharp, symmetrical peaks and reproducible retention times[1][2].

  • Detection: The conjugated indole ring system exhibits strong ultraviolet (UV) absorbance, making a Photodiode Array (PDA) or UV detector set at approximately 280 nm a reliable detection method[2][3]. For enhanced sensitivity and selectivity, the natural fluorescence of the indole moiety can be leveraged. Fluorescence detection (FLD), with an excitation wavelength (λex) of ~280 nm and an emission wavelength (λem) of ~350 nm, offers significantly lower limits of detection, which is ideal for trace-level analysis[1][4][5].

Materials and Reagents
  • Analyte: this compound reference standard (≥98% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Ultrapure Water (18.2 MΩ·cm)

  • Reagents: Formic Acid (LC-MS grade)

  • Equipment: Analytical Balance, Volumetric flasks, Pipettes, Syringe filters (0.22 µm PTFE), HPLC vials

  • Instrumentation: HPLC system equipped with a binary pump, autosampler, column oven, and a PDA/UV detector and/or Fluorescence detector.

Protocol: Standard and Sample Preparation
  • Stock Standard Preparation (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with methanol. This solution should be stored at 2-8°C and protected from light. The use of methanol is based on the general solubility of indole derivatives in alcohols[6][7].

  • Working Standard Preparation (Calibration Curve): Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock standard with the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile).

  • Sample Preparation: Depending on the matrix, sample preparation may involve protein precipitation (for plasma), liquid-liquid extraction, or solid-phase extraction (SPE)[2][8]. For simple aqueous samples, filtration through a 0.22 µm syringe filter may be sufficient. The final sample should be dissolved in the initial mobile phase.

Protocol: HPLC Instrumental Analysis

The following table summarizes the recommended instrumental parameters for the HPLC analysis.

ParameterRecommended Setting
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18.1-22 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 280 nm
Fluorescence Detection λex: 280 nm, λem: 350 nm
Data Analysis and Expected Results

The analyte, this compound, should elute as a sharp, symmetrical peak. The retention time will be specific to the exact conditions but is expected within the gradient portion of the run. A calibration curve is constructed by plotting the peak area against the concentration of the working standards. The concentration of the analyte in unknown samples is determined by interpolating their peak areas from this curve.

Method Validation Summary

The described method should be validated according to ICH Q2(R1) or equivalent guidelines. Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.998 over the calibration range[5].
Accuracy (Recovery) 85-115% for spiked samples at three concentration levels.
Precision (RSD) Repeatability (Intra-day) RSD ≤ 2%; Intermediate Precision (Inter-day) RSD ≤ 3%.
Limit of Detection (LOD) Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio (S/N) of 10:1[9].
Specificity Peak purity analysis (using PDA) and comparison with blank matrix.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock Stock Standard (1 mg/mL in Methanol) working Working Standards (Serial Dilution) stock->working hplc HPLC System (C18 Column, Gradient Elution) working->hplc Inject sample Sample Matrix (e.g., Plasma, Water) extraction Extraction / Cleanup (e.g., SPE, Filtration) sample->extraction extraction->hplc Inject detector Detection (UV @ 280 nm / FLD @ 280/350 nm) hplc->detector chromatogram Chromatogram Generation detector->chromatogram quant Quantification via Calibration Curve chromatogram->quant report Final Report quant->report

HPLC sample preparation and analysis workflow.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

Scientific Principle

GC-MS analysis provides unparalleled specificity through chromatographic separation followed by mass-based identification. However, this compound contains two active hydrogen atoms (on the phenolic -OH and indole -NH groups) that make the molecule polar and non-volatile. Direct injection into a GC system would result in poor peak shape and thermal degradation.

Causality of Method Choices:

  • Derivatization: To overcome this, a chemical derivatization step is mandatory. Silylation is the preferred method, where the active hydrogens are replaced with nonpolar, thermally stable trimethylsilyl (TMS) groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are highly effective for this purpose[10][11]. This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.

  • GC Separation: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (HP-5MS or equivalent), is ideal for separating the derivatized analyte from other sample components based on boiling point and polarity differences[12].

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV is used to generate reproducible fragmentation patterns. The resulting mass spectrum serves as a chemical fingerprint, allowing for definitive identification. The predicted molecular ion of the di-TMS derivative of this compound (m/z 291) and its characteristic fragment ions will be used for quantification and confirmation.

Materials and Reagents
  • Analyte & Solvents: As listed in Section 1.2, plus Ethyl Acetate (GC grade).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Equipment: In addition to Section 1.2 items, a heating block or oven, and GC vials with inserts.

  • Instrumentation: GC-MS system with a capillary column, autosampler, and an electron ionization (EI) source.

Protocol: Derivatization and Sample Preparation
  • Standard/Sample Preparation: Prepare standards or process samples as described in Section 1.3. After any extraction, the final residue must be completely dry. Evaporate the solvent under a gentle stream of nitrogen.

  • Derivatization Reaction: a. To the dry residue in a GC vial, add 50 µL of Ethyl Acetate to redissolve. b. Add 50 µL of BSTFA + 1% TMCS. c. Cap the vial tightly and vortex for 30 seconds. d. Heat the vial at 70°C for 30 minutes to ensure complete derivatization. e. Cool the vial to room temperature before analysis.

Protocol: GC-MS Instrumental Analysis

The following table summarizes the recommended instrumental parameters for the GC-MS analysis.

ParameterRecommended Setting
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Splitless, 1 µL injection volume
Oven Program Initial 100°C, hold 1 min; ramp at 15°C/min to 280°C; hold 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 50-400
Acquisition Mode Full Scan for identification; Selected Ion Monitoring (SIM) for quantification
Data Analysis and Expected Results

The derivatized analyte, 3-methyl-6-(trimethylsilyloxy)-1-(trimethylsilyl)-1H-indole, will elute as a sharp peak from the GC column.

  • Molecular Formula (di-TMS): C₁₅H₂₅NOSi₂

  • Molecular Weight (di-TMS): 291.54 g/mol

  • Full Scan Analysis: The mass spectrum should show a molecular ion peak [M]⁺• at m/z 291 . Key fragments would include [M-15]⁺ (loss of a methyl group from a TMS moiety) at m/z 276 .

  • SIM Mode for Quantification: For high sensitivity and specificity, monitor the following ions:

    • Quantifier Ion: m/z 291

    • Qualifier Ion: m/z 276

Quantification is performed using a calibration curve generated from derivatized standards, plotting peak area against concentration.

Method Validation Summary

The GC-MS method should be validated similarly to the HPLC method, with parameters adjusted for the technique.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.995.
Accuracy (Recovery) 80-120% for spiked, derivatized samples.
Precision (RSD) Repeatability RSD ≤ 5%; Intermediate Precision RSD ≤ 10%.
Limit of Detection (LOD) S/N of 3:1 in SIM mode.
Limit of Quantitation (LOQ) S/N of 10:1 in SIM mode.
Specificity Confirmed by the presence of qualifier ions and their ratio to the quantifier ion.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample / Standard extract Extraction & Drying sample->extract reagent Add BSTFA + 1% TMCS extract->reagent heat Heat at 70°C for 30 min reagent->heat gcms GC-MS System (HP-5MS Column) heat->gcms Inject ms_detect MS Detection (EI, Scan/SIM Mode) gcms->ms_detect tic TIC & Mass Spectra ms_detect->tic quant Quantification (SIM Mode) tic->quant report Final Report quant->report

GC-MS sample preparation and analysis workflow.

Conclusion

The two validated methods presented in this application note provide a comprehensive analytical toolkit for the reliable quantification of this compound. The HPLC-UV/FLD method is a robust, high-throughput technique suitable for routine analysis, offering excellent sensitivity, particularly with fluorescence detection. The GC-MS method, while more labor-intensive due to the required derivatization step, offers superior specificity and provides unequivocal structural confirmation, making it an invaluable tool for method validation, metabolic identification, and analysis in complex biological or environmental matrices. The selection between these two methods should be guided by the specific requirements of the research, including the desired sensitivity, sample matrix complexity, and the need for structural confirmation.

References

Technical Guide: Strategic Development of Enzyme Inhibition Assays for 3-methyl-1H-indol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This comprehensive application note provides a detailed framework for the development, validation, and implementation of enzyme inhibition assays for the small molecule 3-methyl-1H-indol-6-ol. Recognizing the prominence of the indole scaffold in modern drug discovery, this guide offers both strategic insights and step-by-step protocols tailored for researchers in pharmacology, biochemistry, and drug development. We navigate the critical decisions in assay design, from target selection and format choice to detailed kinetic analysis. This document provides two distinct, robust protocols—a fluorescence-based kinase assay and a luminescence-based kinase assay—as practical templates. The overarching goal is to equip scientists with the necessary tools to rigorously characterize the inhibitory potential of this compound and its analogs, ensuring data integrity and reproducibility.

Introduction: The Indole Scaffold and the Imperative for Robust Assays

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide range of biological targets. Compounds based on the indole framework have been identified as potent inhibitors of crucial enzyme classes, including kinases, cyclooxygenases (COX), and carboxylesterases[1][2]. This compound, the subject of this guide, is an intriguing indole derivative whose biological activity remains to be fully characterized.

The foundational step in elucidating the pharmacological profile of any potential drug candidate is the enzyme inhibition assay.[3] These assays are not merely screening tools; they are quantitative methods that provide critical insights into a compound's potency (e.g., IC₅₀), mechanism of action, and selectivity.[3][4] A well-designed and validated assay is the bedrock upon which successful drug discovery programs are built, providing reliable data that guides structure-activity relationship (SAR) studies and preclinical development.[5][6]

This guide is structured to provide a logical, experience-driven workflow for any researcher tasked with evaluating this compound.

Foundational Principles of Enzyme Inhibition

A thorough understanding of enzyme kinetics is essential for designing meaningful inhibition assays.[5] Enzymes accelerate reaction rates, and their activity can be modulated by inhibitors. The relationship between reaction velocity (v), substrate concentration ([S]), maximum velocity (Vmax), and the Michaelis constant (Km) is described by the Michaelis-Menten equation.[7]

Inhibitors can be broadly classified by their mechanism of action, which can be elucidated by analyzing their effect on Km and Vmax.[8][9]

  • Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent Km but does not change Vmax.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), which can occur whether the substrate is bound or not. This reduces Vmax without affecting Km.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This mechanism reduces both Vmax and Km.

Visual tools like the Lineweaver-Burk plot (a double reciprocal plot of 1/v versus 1/[S]) are invaluable for diagnosing the inhibition mechanism.[7][9][10]

Strategic Assay Development Workflow

A systematic approach is crucial to developing a robust and reliable assay. The following workflow outlines the key stages and decision points.

AssayDevelopmentWorkflow cluster_0 Phase 1: Planning & Design cluster_1 Phase 2: Optimization & Validation cluster_2 Phase 3: Compound Characterization P1_Target Target & Substrate Selection (e.g., Protein Kinase) P1_Format Assay Format Selection (Absorbance, Fluorescence, Luminescence) P1_Target->P1_Format P1_Reagent Reagent Sourcing & QC (Enzyme, Substrate, Compound) P1_Format->P1_Reagent P2_Enzyme Enzyme Titration (Determine Linear Range) P1_Reagent->P2_Enzyme P2_Substrate Substrate Titration (Determine Km) P2_Enzyme->P2_Substrate P2_Buffer Buffer Optimization (pH, Ionic Strength, Additives) P2_Substrate->P2_Buffer P2_Validation Assay Validation (Z'-factor, S/B Ratio, DMSO Tolerance) P2_Buffer->P2_Validation P3_IC50 Potency Determination (IC50 Curve) P2_Validation->P3_IC50 P3_MOA Mechanism of Inhibition (Kinetic Studies) P3_IC50->P3_MOA P3_Selectivity Selectivity Profiling (Counter-screens) P3_MOA->P3_Selectivity

Caption: A strategic workflow for enzyme inhibition assay development.

Target Selection

Given that many indole derivatives inhibit protein kinases, we will proceed with a protein kinase as a hypothetical—yet highly relevant—target class for this compound.[11] Kinases are a large family of enzymes that catalyze the phosphorylation of substrates, playing central roles in cellular signaling.[12] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime drug targets.

Assay Format Selection

The choice of detection technology is critical and depends on factors like sensitivity, throughput, cost, and potential for interference.[13]

Parameter Absorbance (Colorimetric) Fluorescence Luminescence
Principle Measures change in light absorption by a chromophore.Measures light emitted from a fluorophore after excitation.[14]Measures light produced from a chemical or enzymatic reaction.[15]
Sensitivity Low to moderate.High.[16]Very High.[15]
Throughput Moderate.High.High.
Interference Compound color can interfere.Compound autofluorescence, light scattering.Compound inhibition of the reporter enzyme (e.g., luciferase).
Cost Low.Moderate.High.
Typical Use Low-throughput, well-characterized systems.HTS, kinetic studies.[17]HTS, assays with low product turnover.[18]

For screening novel compounds like this compound, fluorescence and luminescence assays are generally preferred due to their high sensitivity and suitability for high-throughput automation.[15][16]

Preliminary Considerations for this compound
  • Solubility: The compound's solubility is a critical parameter. The parent compound, 3-methylindole (skatole), has limited water solubility.[19][20] It is imperative to determine the solubility of this compound in the final assay buffer. Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in the assay should typically be kept below 1% to avoid affecting enzyme activity.

  • Purity: Ensure the compound is of high purity to avoid false positives from contaminants.

Protocol 1: Fluorescence-Based Kinase Inhibition Assay

This protocol describes a generic, continuous fluorescence-based assay suitable for many kinases. The principle involves a peptide substrate that exhibits a significant increase in fluorescence upon phosphorylation, often due to environmental changes around a fluorophore.

Principle

FluorescenceAssay cluster_0 Reaction cluster_1 Inhibition Enzyme Kinase Product Phospho-Peptide (High Fluorescence) Enzyme->Product Substrate Peptide Substrate (Low Fluorescence) Substrate->Product + ATP ATP ATP ADP ADP Inhibitor This compound Blocked No Reaction Inhibitor->Blocked Enzyme2 Kinase Enzyme2->Blocked

Caption: Principle of a direct fluorescence-based kinase assay.

Materials and Reagents
  • Kinase: Recombinant kinase of interest (e.g., a tyrosine or serine/threonine kinase).

  • Substrate: A suitable fluorescent peptide substrate.

  • ATP: Adenosine 5'-triphosphate, high purity.

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Note: Optimal buffer conditions must be determined for each specific kinase.[13]

  • Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine).

  • Plates: Black, low-volume 384-well microplates.

  • Instrumentation: A microplate reader capable of fluorescence intensity detection.

Step-by-Step Protocol

A. Reagent Preparation

  • Assay Buffer: Prepare 1L of assay buffer and filter sterilize. Store at 4°C.

  • Enzyme Working Solution: Dilute the kinase stock in cold assay buffer to a 2X final concentration. Keep on ice. The optimal concentration must be predetermined via an enzyme titration to ensure the reaction is in the linear range.

  • Substrate/ATP Mix: Prepare a 2X working solution containing the peptide substrate and ATP in assay buffer. The substrate concentration should be at or near its Km for sensitive detection of competitive inhibitors.[5]

  • Compound Plates: Prepare a serial dilution of this compound in DMSO. For a typical 10-point IC₅₀ curve, start with a 10 mM stock and perform 1:3 serial dilutions. Then, dilute these DMSO stocks into assay buffer to create 4X final concentrations. Ensure the DMSO concentration is constant across all wells.

B. Assay Procedure

  • Dispense Compound: Add 5 µL of the 4X compound solutions (or buffer with DMSO for controls) to the 384-well plate.

    • Test wells: this compound dilutions.

    • Positive control wells: 4X known inhibitor.

    • Negative control (0% inhibition) wells: Buffer + DMSO.

    • Blank (100% inhibition) wells: Buffer + DMSO (no enzyme will be added).

  • Add Enzyme: Add 5 µL of the 2X enzyme working solution to all wells except the blank wells. Add 5 µL of assay buffer to the blank wells.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of the 2X Substrate/ATP mix to all wells. The final volume is now 20 µL.

  • Kinetic Read: Immediately place the plate in the microplate reader (pre-set to the reaction temperature, e.g., 30°C). Measure fluorescence intensity every 60 seconds for 30-60 minutes.

Data Analysis
  • Determine Reaction Rate: For each well, calculate the initial reaction velocity (slope) from the linear portion of the fluorescence vs. time curve.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Rate_test - Rate_blank) / (Rate_negative - Rate_blank))

  • Generate IC₅₀ Curve: Plot % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic model to determine the IC₅₀ value.[5]

Protocol 2: Luminescence-Based Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol uses the Promega ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced. It is a highly sensitive endpoint assay.[12]

Principle

The assay is a two-step process:

  • Kinase Reaction: The kinase uses ATP to phosphorylate a substrate, producing ADP. The inhibitor reduces the amount of ADP produced.

  • Detection:

    • Step 1: Remaining ATP is depleted by an ADP-Glo™ Reagent.

    • Step 2: ADP is converted back to ATP by a Kinase Detection Reagent, which is then used by luciferase to generate a light signal. The amount of light is directly proportional to the kinase activity.[12][21]

Materials and Reagents
  • Kinase, Substrate, Assay Buffer, Compound, Control Inhibitor: As in Protocol 1.

  • ADP-Glo™ Kinase Assay Kit (Promega): Contains ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Plates: White, opaque 384-well microplates (to maximize luminescent signal).[15]

  • Instrumentation: A microplate reader capable of luminescence detection (luminometer).

Step-by-Step Protocol

A. Reagent Preparation

  • Prepare enzyme, substrate/ATP mix, and compound plates as described in Protocol 1 (adjusting concentrations as needed for the specific kinase).

B. Assay Procedure

  • Set up Kinase Reaction:

    • Add 2.5 µL of 2X Substrate/ATP mix to all wells.

    • Add 2.5 µL of 1X enzyme to all wells except the "no enzyme" control.

    • Add 5 µL of 1X compound solution (or buffer with DMSO for controls). The total reaction volume is 10 µL.

  • Incubate: Mix the plate and incubate at the desired temperature (e.g., 30°C) for the optimal time (e.g., 60 minutes), determined during assay development.

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to all wells. Mix and incubate for 40 minutes at room temperature.[21]

  • Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to all wells. Mix and incubate for 30-60 minutes at room temperature to allow the signal to stabilize.[21]

  • Read Plate: Measure luminescence using a plate-reading luminometer.

Data Analysis
  • Calculate Percent Inhibition: Since the signal (RLU - Relative Light Units) is proportional to activity, the calculation is similar to the fluorescence assay: % Inhibition = 100 * (1 - (RLU_test - RLU_blank) / (RLU_negative - RLU_blank))

  • Generate IC₅₀ Curve: Plot and fit the data as described in Protocol 1.

Data Interpretation: Beyond the IC₅₀

Determining the IC₅₀ is a crucial first step, but understanding the mechanism of inhibition (MOI) provides deeper insight.

DataAnalysisWorkflow RawData Raw Kinetic Data (Signal vs. Time) Rates Calculate Initial Rates (V) RawData->Rates PercentInhibition % Inhibition Calculation Rates->PercentInhibition IC50Plot Dose-Response Plot (log[I] vs. % Inhibition) PercentInhibition->IC50Plot IC50Value Determine IC50 (4-Parameter Fit) IC50Plot->IC50Value KineticSetup Kinetic Experiment Setup (Vary [S] and [I]) IC50Value->KineticSetup KineticData Matrix of Initial Rates KineticSetup->KineticData LBPlot Lineweaver-Burk Plot (1/V vs. 1/[S]) KineticData->LBPlot MOA Determine MOA (Competitive, Non-competitive, etc.) LBPlot->MOA KiValue Calculate Ki MOA->KiValue

Caption: Workflow for data analysis, from raw data to Ki determination.

To determine the MOI, perform the enzyme assay with varying concentrations of both the substrate (e.g., from 0.2x Km to 5x Km) and this compound (e.g., 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀). Analyzing the resulting data with a Lineweaver-Burk plot will reveal how the inhibitor affects Km and Vmax, thereby identifying the inhibition type.[8][9]

Assay Validation and Troubleshooting

Validation: Before screening, an assay must be validated to ensure it is robust and reliable. Key parameters include:

  • Z'-factor: A statistical measure of assay quality. A Z' > 0.5 indicates an excellent assay.

  • Signal-to-Background (S/B) Ratio: The ratio of the signal in the uninhibited control to the blank control.

  • DMSO Tolerance: Confirming the enzyme is not significantly inhibited by the solvent concentration used.

Troubleshooting:

  • Low Signal: Check enzyme activity, reagent stability, or increase enzyme/substrate concentration.

  • High Variability: Review pipetting accuracy, ensure proper mixing, and check for temperature gradients across the plate.

  • Compound Interference:

    • Fluorescence Assay: Check for autofluorescence of this compound at the assay wavelengths.

    • Luminescence Assay: Run a counter-assay to see if the compound directly inhibits the luciferase reporter enzyme.

Conclusion

This application note provides a comprehensive, scientifically grounded strategy for developing and executing enzyme inhibition assays for this compound. By following a logical workflow from assay design and optimization to detailed kinetic analysis, researchers can generate high-quality, reproducible data. The detailed fluorescence and luminescence-based protocols serve as robust starting points for characterizing the inhibitory profile of this compound against protein kinases or other relevant enzyme targets. A rigorous and well-validated assay is the cornerstone of successful inhibitor discovery and development.

References

The Strategic Utility of 3-methyl-1H-indol-6-ol in the Synthesis of Novel Alkaloids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking a Privileged Scaffold for Alkaloid Synthesis

Indole alkaloids represent one of the most structurally diverse and biologically significant families of natural products, with many members possessing potent pharmacological activities.[1][2] The indole nucleus is a "privileged scaffold" in medicinal chemistry, and its strategic functionalization is paramount in the quest for novel therapeutic agents.[3] Among the vast array of available indole building blocks, 3-methyl-1H-indol-6-ol, also known as 6-hydroxyskatole, presents a unique and valuable starting point for the synthesis of novel alkaloids. Its inherent structural features—a nucleophilic indole core, a reactive methyl group at the C3 position, and a strategically placed hydroxyl group on the benzene ring—offer a multitude of synthetic handles for diversification and complexity generation.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of novel alkaloid scaffolds. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

Part 1: Strategic Functionalization of the this compound Core

The reactivity of this compound is governed by the interplay of its functional groups. The indole ring is electron-rich and prone to electrophilic substitution, primarily at the C2, C4, C5, and C7 positions, with the C3 position being blocked by the methyl group. The hydroxyl group at C6 can be functionalized through various etherification and esterification reactions, and it also activates the benzene ring towards further electrophilic attack.

O-Alkylation and O-Acylation: Modulating Solubility and Bioavailability

The phenolic hydroxyl group is a prime site for initial modification. O-alkylation or O-acylation not only protects the hydroxyl group for subsequent reactions but can also be used to modulate the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability.

Protocol 1: General Procedure for O-Alkylation of this compound

This protocol describes a standard Williamson ether synthesis, a reliable method for the formation of an ether linkage.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Magnetic stirrer and heating mantle

  • Standard glassware for inert atmosphere reactions (if using NaH)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction. K₂CO₃ is a mild base suitable for this transformation; for less reactive alkyl halides, a stronger base like NaH may be required, necessitating stricter anhydrous and inert atmosphere conditions.

Electrophilic Substitution on the Indole Ring: Building Complexity

The electron-rich nature of the indole nucleus allows for various electrophilic substitution reactions, which are fundamental for building more complex alkaloid frameworks.

The Vilsmeier-Haack reaction is a mild and efficient method to introduce a formyl group onto an electron-rich aromatic ring.[4] For 3-methylindoles, this reaction typically occurs at the C2 position, providing a valuable aldehyde handle for further transformations.[1][2]

Protocol 2: Vilsmeier-Haack Formylation of 6-O-protected-3-methylindole

Materials:

  • 6-O-protected-3-methylindole (e.g., 6-benzyloxy-3-methylindole)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ice bath

  • Aqueous sodium hydroxide (NaOH) solution

Procedure:

  • In a fume hood, cool a flask containing anhydrous DMF in an ice bath.

  • Slowly add POCl₃ (1.5 eq) dropwise to the cold DMF with stirring. Allow the Vilsmeier reagent to form for 30 minutes.

  • Add a solution of the 6-O-protected-3-methylindole (1.0 eq) in DMF to the freshly prepared Vilsmeier reagent.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and basify with a cold aqueous NaOH solution to pH 9-10.

  • Stir the mixture until the intermediate iminium salt is fully hydrolyzed.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize or purify by column chromatography to obtain the desired 2-formyl-3-methyl-6-O-protected-indole.

Causality: The Vilsmeier reagent (a chloroiminium salt) is the active electrophile.[5] The reaction is highly regioselective for the C2 position in 3-substituted indoles due to the electronic and steric environment of the indole ring. The hydroxyl group must be protected to prevent side reactions with the Vilsmeier reagent.

The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an acidic proton, in this case, at the C2 position of the indole.[6][7] This is a powerful method for synthesizing precursors to many alkaloids.

Protocol 3: Mannich Reaction of this compound

Materials:

  • This compound

  • Formaldehyde (aqueous solution, 37%)

  • Secondary amine (e.g., dimethylamine, piperidine)

  • Acetic acid

  • Ethanol

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add the secondary amine (1.2 eq) and formaldehyde (1.2 eq).

  • Add a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Causality: The reaction proceeds through the formation of an electrophilic iminium ion from the aldehyde and the amine.[7] The electron-rich indole then attacks this iminium ion to form the C-C bond. The C2 position is the most nucleophilic site in a 3-substituted indole.

Part 2: Synthesis of Key Alkaloid Scaffolds

With the functionalized this compound derivatives in hand, we can now explore their application in the synthesis of important alkaloid skeletons.

Synthesis of β-Carboline Alkaloids via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carboline and tetrahydroisoquinoline alkaloids.[8][9] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. To apply this to our system, we first need to synthesize the corresponding tryptamine derivative.

Workflow for β-Carboline Synthesis

G A This compound B Gramine Synthesis (Mannich Reaction) A->B Formaldehyde, Dimethylamine C 6-Hydroxy-3-methylgramine B->C D Conversion to Tryptamine (e.g., via nitrile) C->D 1. KCN 2. Reduction (LiAlH4) E 6-Hydroxy-3-methyltryptamine D->E F Pictet-Spengler Reaction with Aldehyde/Ketone E->F R-CHO, H+ G Tetrahydro-β-carboline F->G H Oxidation G->H e.g., DDQ, MnO2 I β-Carboline Alkaloid Scaffold H->I

Caption: Synthetic workflow for β-carboline alkaloids.

Protocol 4: Pictet-Spengler Reaction of 6-Hydroxy-3-methyltryptamine

Materials:

  • 6-Hydroxy-3-methyltryptamine (or its O-protected derivative)

  • Aldehyde or ketone (e.g., acetaldehyde, acetone)

  • Trifluoroacetic acid (TFA) or another suitable acid catalyst

  • Dichloromethane (DCM) or another suitable solvent

Procedure:

  • Dissolve the tryptamine derivative (1.0 eq) and the aldehyde/ketone (1.1 eq) in DCM.

  • Cool the solution in an ice bath.

  • Add TFA (0.1-1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting tetrahydro-β-carboline by column chromatography.

Causality: The acid catalyst is crucial for the formation of the electrophilic iminium ion intermediate, which is then attacked by the electron-rich C2 position of the indole ring to effect cyclization.[8] The choice and amount of acid can influence the reaction rate and yield.

Synthesis of Ergot Alkaloid Analogs

The ergoline scaffold, characteristic of ergot alkaloids, is a tetracyclic ring system that can be conceptually derived from a tryptamine precursor.[10] While the total synthesis of ergot alkaloids is complex, key fragments can be constructed using this compound as a starting point, particularly for analogs with modifications on the A-ring.

Conceptual Synthetic Approach for an Ergot Alkaloid A-Ring Analog

G A 6-O-Protected-3-methylindole B Functionalization at C4/C5 (e.g., Friedel-Crafts Acylation) A->B C Elaboration of the C-ring B->C D Construction of the D-ring C->D E Ergot Alkaloid Analog D->E

Caption: Conceptual pathway to Ergot Alkaloid analogs.

Protocol 5: Friedel-Crafts Acylation at C7 of 6-Hydroxyindole Derivatives

Research has shown that Friedel-Crafts reactions on 6-hydroxyindoles can be directed to the C7 position.[11] This provides a handle for building the C-ring of an ergoline-type structure.

Materials:

  • 6-Hydroxy-3-methylindole (or O-protected derivative)

  • Acyl chloride or anhydride (e.g., acetyl chloride)

  • Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂)

  • Anhydrous solvent (e.g., nitrobenzene, CS₂)

Procedure:

  • Suspend the Lewis acid (1.2 eq) in the anhydrous solvent under an inert atmosphere.

  • Add the acylating agent (1.1 eq) dropwise at 0 °C.

  • Add a solution of the 6-hydroxy-3-methylindole derivative (1.0 eq) in the same solvent.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Carefully pour the reaction mixture onto a mixture of ice and concentrated HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography.

Causality: The Lewis acid activates the acylating agent, making it a more potent electrophile. The regioselectivity of the acylation is influenced by the directing effect of the hydroxyl (or protected hydroxyl) group and the inherent reactivity of the indole ring positions.

Part 3: Quantitative Data and Tabulation

To provide a comparative overview, the following table summarizes typical reaction conditions and expected yields for the key transformations discussed.

Reaction Substrate Key Reagents Solvent Temp (°C) Time (h) Yield (%) Reference
O-AlkylationThis compoundBenzyl bromide, K₂CO₃DMF804-685-95General Procedure
Vilsmeier-Haack6-Benzyloxy-3-methylindolePOCl₃, DMFDMF252-470-85[1][2]
Mannich ReactionThis compoundFormaldehyde, DimethylamineEthanol251260-75[12]
Pictet-Spengler6-OH-3-methyltryptamineAcetaldehyde, TFADCM0-252-670-90[9]
Friedel-Crafts6-Hydroxy-3-methylindoleAcetyl chloride, AlCl₃Nitrobenzene254-860-70[11]

Yields are approximate and may vary depending on the specific substrate and reaction scale.

Conclusion and Future Outlook

This compound is a highly versatile and strategic starting material for the synthesis of novel alkaloids. Its unique pattern of substitution allows for a wide range of functionalization reactions, providing access to diverse and complex molecular architectures. The protocols and strategies outlined in this guide serve as a robust foundation for researchers to explore the synthesis of new β-carbolines, ergot alkaloid analogs, and other indole-containing natural product derivatives. The continued development of novel synthetic methodologies, particularly in the realm of transition-metal-catalyzed cross-coupling reactions, will undoubtedly further expand the utility of this valuable building block in the ongoing search for new and effective therapeutic agents.[13][14]

References

Application Note: Characterization and Use of 3-methyl-1H-indol-6-ol as a Fluorescent Probe for Imaging Hydrophobic Environments

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Fluorophore

The indole scaffold is the chromophore of the essential amino acid tryptophan, and its derivatives are fundamental tools in fluorescence spectroscopy and microscopy.[1] The fluorescence of indole compounds is often highly sensitive to the local environment, making them powerful probes for investigating protein dynamics, membrane properties, and cellular processes.[2] Specifically, the emission properties of many indole derivatives exhibit strong solvatochromism , a pronounced shift in emission wavelength in response to solvent polarity.[3] This characteristic is invaluable for imaging applications, as it can report on the hydrophobicity of microenvironments within a cell.

This document provides a comprehensive guide to the characterization and potential application of 3-methyl-1H-indol-6-ol , a derivative of interest for cellular imaging. While extensive data exists for the parent molecules, 3-methylindole and 6-hydroxyindole, this specific combination is a novel entity for imaging. This guide is therefore structured in two parts:

  • Part A provides a detailed protocol for the full photophysical characterization of this compound, a necessary first step for any new fluorescent probe.

  • Part B presents a hypothetical application and protocol for using this compound to image cellular membranes and lipid droplets, based on the known properties of related indole compounds.[2][4]

The methodologies described herein are designed to be self-validating, providing researchers with a robust framework to both characterize this novel probe and explore its utility in biological imaging.

Predicted Photophysical Properties

Direct experimental data for this compound is not widely published. The following properties are predicted based on published data for 3-methylindole and 6-hydroxyindole.[4][5] The addition of a hydroxyl group to the indole ring is expected to cause a slight red-shift in both absorption and emission spectra compared to 3-methylindole.

Photophysical ParameterPredicted Value / CharacteristicRationale & References
Excitation Maximum (λex) ~285 - 295 nmBased on 3-methylindole (~280 nm) and 6-hydroxyindole (~284-301 nm).[4][5] The exact peak will be solvent-dependent.
Emission Maximum (λem) ~350 - 400 nm (in non-polar solvents)3-methylindole emits at ~365 nm.[5] 6-hydroxyindole has a blue-shifted emission around 304 nm in cyclohexane.[4] A significant red-shift is expected in more polar environments.
Quantum Yield (Φf) 0.25 - 0.40The quantum yield of 3-methylindole is 0.347.[5] This value is highly dependent on the solvent environment.[6]
Fluorescence Lifetime (τ) 4 - 8 nsThe reported lifetime for 3-methylindole is 7.896 ns.[5] This is a key parameter for advanced microscopy techniques.
Key Feature SolvatochromismIndole derivatives are well-known for their sensitivity to solvent polarity, often exhibiting large Stokes shifts in polar solvents.[1][3] This suggests potential as an environmental probe.

Disclaimer: These values are estimations and must be experimentally verified. The following protocols are designed for this purpose.

Part A: Protocol for Photophysical Characterization

The foundational step before using any new compound as a fluorescent probe is to thoroughly characterize its spectroscopic properties. This protocol ensures reliable and reproducible results in subsequent imaging experiments.

Workflow for Characterization

The overall workflow involves preparing the sample and then performing a series of spectroscopic measurements.

cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Dilutions in Solvents of Varying Polarity (e.g., Cyclohexane, Dioxane, Acetonitrile, Ethanol, PBS) prep_stock->prep_working measure_abs Measure Absorbance Spectrum (UV-Vis Spectrophotometer) prep_working->measure_abs Abs < 0.1 measure_eem Measure Excitation-Emission Matrix (EEM) (Spectrofluorometer) measure_abs->measure_eem Identify λex_max measure_qy Determine Quantum Yield (Relative Method) measure_eem->measure_qy Identify λem_max measure_ps Assess Photostability measure_eem->measure_ps Use λex_max

Caption: Workflow for the complete photophysical characterization of a novel fluorophore.

Step-by-Step Methodology

A. Determining Excitation and Emission Spectra

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). From this, prepare a working solution (e.g., 1-10 µM) in the solvent of interest (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectrum of the working solution from 250 nm to 450 nm. The absorbance at the peak should be between 0.05 and 0.1 to avoid inner filter effects.[7]

  • Fluorescence Measurement:

    • Using a spectrofluorometer, set the excitation monochromator to the peak absorbance wavelength determined in the previous step.

    • Scan the emission spectrum across a range starting ~10 nm above the excitation wavelength to 600 nm. The resulting peak is the emission maximum (λem).

    • Next, set the emission monochromator to the determined λem and scan the excitation spectrum. This will confirm the optimal excitation wavelength (λex).

    • Causality: Performing both scans confirms the Stokes shift and ensures you are using the true excitation maximum for subsequent experiments, maximizing the fluorescence signal.[8]

B. Determining Fluorescence Quantum Yield (Φf)

The relative method, comparing the probe to a known standard, is most common.[7][9] Quinine sulfate in 0.5 M H2SO4 (Φf = 0.54) is a suitable standard for this spectral range.

  • Prepare Solutions: Prepare a series of dilutions of both the this compound sample and the quinine sulfate standard in their respective solvents, with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength (e.g., 290 nm).

  • Measure Absorbance: Record the exact absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence: For each solution, acquire the corrected fluorescence emission spectrum using the same excitation wavelength and instrument settings (e.g., slit widths).

  • Integrate and Plot: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum. Plot the integrated intensity versus absorbance for both the sample and the standard.

  • Calculate Quantum Yield: The quantum yield is calculated using the following equation[7]:

    ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

    Where:

    • Φ is the quantum yield.

    • Grad is the gradient of the plot of integrated intensity vs. absorbance.

    • η is the refractive index of the solvent.

    • Subscripts X and ST denote the test sample and the standard, respectively.

    Causality: Plotting intensity versus a range of absorbances confirms linearity and corrects for minor concentration errors, providing a more accurate result than a single-point measurement.[10]

C. Assessing Photostability

  • Sample Preparation: Prepare a solution of the probe (e.g., 1 µM in PBS) and place it in a cuvette in the spectrofluorometer.

  • Continuous Illumination: Continuously illuminate the sample at its λex with the excitation shutter open. Use slit widths and a light source intensity comparable to those used in a fluorescence microscope.

  • Time-Lapse Measurement: Record the fluorescence intensity at the λem at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 10-30 minutes).

  • Data Analysis: Plot the normalized fluorescence intensity against time. The time it takes for the intensity to drop to 50% of its initial value is the photobleaching half-life (t1/2). Causality: This experiment simulates the conditions of a microscopy experiment, providing a practical measure of how long the probe can be imaged before significant signal loss occurs.[11] A protocol for standardized photostability testing can be adapted from ICH guidelines.[12][13]

Part B: Application Protocol for Cellular Imaging

Based on the known solvatochromic properties of indole derivatives, this compound is a promising candidate for imaging hydrophobic environments such as cellular membranes and lipid droplets.[2][4] In these non-polar environments, a blue-shifted emission and higher quantum yield are expected compared to the aqueous cytoplasm.

Experimental Workflow for Cellular Imaging

cluster_cell_prep Cell Preparation cluster_staining Staining Protocol cluster_imaging Fluorescence Microscopy cell_seed Seed cells on glass-bottom dishes cell_grow Culture for 24-48h to sub-confluence cell_seed->cell_grow stain_prepare Prepare Staining Solution (1-10 µM in media) cell_grow->stain_prepare stain_incubate Incubate cells (15-30 min at 37°C) stain_prepare->stain_incubate stain_wash Wash 3x with PBS stain_incubate->stain_wash img_setup Set up microscope (e.g., DAPI filter set) stain_wash->img_setup img_acquire Acquire images img_setup->img_acquire img_analyze Analyze results img_acquire->img_analyze

Caption: General workflow for staining live cells with a novel fluorescent probe.

Step-by-Step Methodology

A. Reagent and Cell Preparation

  • Probe Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C, protected from light.

  • Cell Culture: Culture cells of interest (e.g., HeLa, A549) in appropriate media. Seed cells onto glass-bottom imaging dishes or coverslips to a density of 50-70% confluence before staining. Causality: Sub-confluent cells are typically healthier and provide better morphology for imaging than overly dense or sparse cultures. Glass-bottom dishes are essential for high-resolution microscopy.[14]

B. Staining Protocol

  • Staining Solution: On the day of the experiment, dilute the 10 mM stock solution into pre-warmed complete cell culture medium to a final working concentration. It is critical to test a range of concentrations, for example, 1 µM, 5 µM, and 10 µM, to determine the optimal signal-to-noise ratio without inducing cytotoxicity.

  • Cell Staining: Remove the culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells three times with pre-warmed PBS or live-cell imaging buffer to remove unbound probe.

  • Imaging: Add fresh, pre-warmed imaging buffer to the cells. Proceed immediately to microscopy. Causality: Washing is crucial to reduce background fluorescence from unbound probe in the medium, thereby increasing the signal-to-noise ratio.[15]

C. Fluorescence Microscopy and Data Acquisition

  • Microscope Setup: Use an inverted fluorescence microscope equipped for live-cell imaging (with temperature and CO2 control).[8]

  • Filter Selection: Based on the spectroscopic characterization, a standard DAPI filter set (e.g., Excitation: 350/50 nm, Dichroic: 400 nm, Emission: 460/50 nm) should be appropriate for imaging the blue-shifted emission from hydrophobic environments.

  • Image Acquisition:

    • Focus on the cells using brightfield or DIC optics.

    • Switch to the fluorescence channel. Use the lowest possible excitation light intensity and the shortest possible exposure time that provides a clear signal to minimize phototoxicity and photobleaching.[8]

    • Acquire images, noting any distinct localization patterns (e.g., plasma membrane, nuclear envelope, punctate cytoplasmic structures indicative of lipid droplets).

    • Optional: For confirmation, co-stain with a known membrane stain (e.g., CellMask™ Deep Red) or a lipid droplet stain (e.g., Nile Red) using a separate fluorescence channel.

Data Interpretation and Troubleshooting

  • Interpretation: A bright, localized signal at the cell periphery and around the nucleus suggests successful staining of the plasma and nuclear membranes. Bright, spherical puncta within the cytoplasm would indicate accumulation in lipid droplets. The fluorescence from these regions is expected to be blue-shifted compared to any diffuse cytoplasmic signal.

  • Troubleshooting:

    • No Signal: Increase probe concentration or incubation time. Verify lamp/laser output and filter set correctness.

    • High Background: Decrease probe concentration or add more washing steps.

    • Cell Death/Morphology Changes: The probe may be cytotoxic at the concentration used. Perform a dose-response experiment and a cytotoxicity assay (e.g., trypan blue exclusion). Decrease concentration and/or incubation time.

    • Rapid Photobleaching: Reduce excitation light intensity, decrease exposure time, or use an anti-fade agent in the imaging medium if imaging fixed cells.

By following this comprehensive guide, researchers can systematically validate the photophysical properties of this compound and effectively develop its application as a novel fluorescent probe for imaging hydrophobic structures within living cells.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 3-methyl-1H-indol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-methyl-1H-indol-6-ol (also known as 6-hydroxy-skatole). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, which is often accomplished via the Fischer indole synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound. The typical synthetic route involves the acid-catalyzed reaction of (4-hydroxyphenyl)hydrazine with propionaldehyde.

Question: My reaction yield is very low or I'm getting no product. What are the likely causes?

Low or no yield is the most common issue in Fischer indole syntheses, which are notoriously sensitive to reaction conditions.[1][2] The presence of a hydroxyl group on the phenylhydrazine adds another layer of complexity.

Possible Causes & Step-by-Step Solutions:

  • Inappropriate Acid Catalyst: The choice of acid is critical and substrate-dependent.[2][3][4] A catalyst that is too strong can cause degradation of the starting materials or the product, especially with the sensitive phenol group. A catalyst that is too weak may not drive the reaction to completion.

    • Solution: Screen a panel of both Brønsted and Lewis acids. Polyphosphoric acid (PPA) and zinc chloride (ZnCl₂) are common choices.[5] Start with milder catalysts like p-toluenesulfonic acid (p-TSA) before moving to stronger ones.

  • Suboptimal Reaction Temperature and Time: Fischer indolizations often require heat, but excessive temperatures can lead to tar formation and decomposition.[1]

    • Solution: Systematically optimize the temperature. Begin at a moderate temperature (e.g., 80 °C) and gradually increase it while monitoring the reaction by Thin Layer Chromatography (TLC). Prolonged reaction times can also degrade the product; establish the optimal endpoint via TLC analysis.

  • Degradation of (4-hydroxyphenyl)hydrazine: Phenylhydrazines, particularly those with electron-donating groups like hydroxyls, are prone to oxidation and degradation.

    • Solution: Use freshly prepared or purified (4-hydroxyphenyl)hydrazine. If preparing it from 4-aminophenol, ensure the diazonium salt intermediate is kept cold and used immediately. Store the hydrazine under an inert atmosphere (Nitrogen or Argon) and away from light.

  • Side Reactions: The intended[6][6]-sigmatropic rearrangement can face competition from other pathways, such as N-N bond cleavage, which leads to byproducts instead of the desired indole.[6]

    • Solution: The choice of solvent can influence reaction pathways. While the reaction can be run neat, polar aprotic solvents like acetic acid are often employed.[5] Experimenting with different solvents can sometimes favor the desired rearrangement.

ParameterRecommended Starting PointOptimization RangeRationale
Acid Catalyst p-Toluenesulfonic acid (p-TSA)ZnCl₂, H₂SO₄, Polyphosphoric Acid (PPA), BF₃·OEt₂The optimal catalyst balances reaction rate with minimizing degradation of the hydroxyl group.[1][4]
Temperature 80 °C60 °C - 120 °CHigher temperatures can increase reaction rate but risk decomposition of the sensitive hydroxyindole product.
Solvent Acetic AcidToluene, Ethanol, Dioxane, Neat (no solvent)Solvent polarity can affect the stability of intermediates and the rate of the key rearrangement step.[2]
Reaction Time 4 hours1 - 12 hours (Monitor by TLC)Over-exposure to acidic conditions and heat can degrade the product.
Question: My final product is impure and difficult to purify. What should I do?

The formation of colored, tarry byproducts is a frequent challenge. Furthermore, the polarity of the this compound product can make separation from polar impurities difficult.

Possible Causes & Step-by-Step Solutions:

  • Oxidation of Phenol Group: The hydroxyl group is susceptible to oxidation, leading to colored impurities (quinones and polymeric materials).

    • Solution: Conduct the reaction under an inert atmosphere (N₂ or Ar) to minimize contact with oxygen. During workup, consider adding a mild reducing agent like sodium bisulfite to the aqueous wash to remove some colored oxidation byproducts.

  • Incomplete Reaction or Side Products: As discussed previously, side reactions can generate numerous impurities that co-elute with your product.

    • Solution: Revisit the reaction condition optimization. If inseparable impurities persist, consider a different synthetic route or a protection strategy for the hydroxyl group (e.g., as a methoxy or benzyl ether), followed by deprotection after indole formation.

  • Improper Purification Technique: The polarity of 6-hydroxyindoles requires a well-chosen chromatography system.[7]

    • Solution: Use flash column chromatography on silica gel. Start with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity. The product is expected to elute at moderate polarity. If the product remains on the column, a more polar solvent system like Dichloromethane:Methanol may be required. Recrystallization from a suitable solvent pair (e.g., Ethyl Acetate/Hexanes) can be an effective final polishing step.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Fischer indole synthesis for this specific molecule?

The reaction proceeds through several key steps, as first proposed by Robinson.[3][4]

  • Hydrazone Formation: (4-hydroxyphenyl)hydrazine reacts with propionaldehyde to form the corresponding phenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [6][6]-Sigmatropic Rearrangement: This is the crucial, rate-determining step. After protonation of the enamine, a concerted rearrangement occurs, forming a new C-C bond and breaking the weak N-N bond.

  • Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular attack of the amino group onto the imine carbon to form a five-membered ring.

  • Ammonia Elimination: Under acidic catalysis, a molecule of ammonia (NH₃) is eliminated to yield the final, stable aromatic indole ring.

Fischer_Indole_Mechanism Mechanism of Fischer Indole Synthesis cluster_start Step 1: Hydrazone Formation cluster_inter1 Step 2-3: Rearrangement cluster_inter2 Step 4-5: Cyclization & Elimination A (4-hydroxyphenyl)hydrazine + Propionaldehyde B Hydrazone Intermediate A->B Condensation C Ene-hydrazine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement Product C->D [3,3]-Sigmatropic Shift (Acid Catalyzed) E Cyclized Aminal D->E Aromatization & Cyclization F This compound + NH₃ E->F Elimination of NH₃

Caption: Key steps in the Fischer indole synthesis pathway.

Q2: Are there alternative synthetic routes to 6-hydroxyindoles?

Yes, while the Fischer synthesis is common, other methods exist. The Bischler-Möhlau indole synthesis, which involves the reaction of an α-halo-ketone with an arylamine, can be adapted for hydroxyindoles.[8] More modern approaches might involve palladium-catalyzed cross-coupling reactions, though these often require more complex starting materials.[9][10] For most applications, optimizing the Fischer synthesis remains the most direct approach.

Q3: How should I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most effective method.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 3:7 or 1:1 v/v) is a good starting point.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. Staining with a potassium permanganate (KMnO₄) solution can also be effective for visualizing the indole product, which will typically appear as a yellow-brown spot.

  • Procedure: Spot the starting hydrazine, the aldehyde/ketone, and the co-spotted reaction mixture on the TLC plate. The disappearance of the limiting reagent (usually the hydrazine) and the appearance of a new, typically lower Rf spot, indicates product formation.

Q4: What analytical techniques are used to confirm the structure of this compound?

A combination of spectroscopic methods is required for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR will show characteristic peaks for the aromatic protons on the indole ring, the methyl group at the C3 position, and the N-H and O-H protons (which may be broad or exchangeable with D₂O). ¹³C NMR will confirm the number of unique carbon atoms.[11]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula (C₉H₉NO).[12]

  • Infrared (IR) Spectroscopy: Will show characteristic stretching frequencies for the O-H group (broad peak around 3300-3500 cm⁻¹) and the N-H group (sharper peak in the same region).

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • (4-hydroxyphenyl)hydrazine hydrochloride

  • Propionaldehyde

  • Zinc Chloride (ZnCl₂), anhydrous

  • Ethanol, absolute

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (Ethyl Acetate, Hexanes)

Procedure:

  • Hydrazone Formation (Optional One-Pot): In a round-bottom flask equipped with a condenser and magnetic stirrer, add (4-hydroxyphenyl)hydrazine hydrochloride (1.0 equiv) to ethanol.

  • Add propionaldehyde (1.1 equiv) dropwise to the suspension at room temperature. Stir for 1-2 hours. The formation of the hydrazone can be monitored by TLC.

  • Indolization: To the same flask, add anhydrous zinc chloride (2.0 equiv) in one portion.

  • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 3-5 hours. Monitor the reaction progress by TLC, observing the consumption of the hydrazone intermediate.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Add water and ethyl acetate to the residue. Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% EtOAc).

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Caption: General experimental workflow for the synthesis.

References

Technical Support Center: Purification of 3-methyl-1H-indol-6-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for navigating the purification challenges of 3-methyl-1H-indol-6-ol and its analogous structures. As a scaffold of significant interest in medicinal chemistry and drug development, achieving high purity is paramount for reliable downstream biological data. However, the inherent chemical properties of the hydroxylated indole core present a unique set of obstacles. This guide synthesizes our field-proven experience and established scientific principles to provide you with robust, actionable troubleshooting strategies and protocols.

Core Scientific Challenges: Understanding the 'Why'

The difficulty in purifying this compound and its derivatives stems from the electronic and structural nature of the indole nucleus, compounded by the phenolic hydroxyl group.

  • Oxidative Instability: The electron-rich pyrrole ring of the indole nucleus is highly susceptible to oxidation by atmospheric oxygen, a process often accelerated by light, heat, or trace metal impurities.[1] This leads to the formation of colored impurities (often pink, purple, or brown), which can complicate analysis and purification. The phenolic hydroxyl group at the C-6 position further increases this susceptibility.

  • Polarity and Solubility: The presence of both a polar N-H bond, a phenolic -OH group, and a largely nonpolar bicyclic aromatic system gives these molecules an amphiphilic character. This can lead to problematic solubility profiles, making single-solvent recrystallization difficult and causing streaking during normal-phase chromatography.

  • Interaction with Silica Gel: The indole nitrogen is weakly basic, while the phenolic hydroxyl is weakly acidic. The slightly acidic nature of standard silica gel can lead to strong, non-ideal interactions, resulting in significant peak tailing or streaking during column chromatography.[2][3] This issue often traps highly polar impurities with the main product, reducing separation efficiency.

  • Thermal and pH Sensitivity: Indole derivatives can be unstable under strongly acidic or basic conditions and may decompose or polymerize upon prolonged heating.[1][4] This necessitates careful control over the conditions used for solvent evaporation and other purification steps.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Problem Encountered Primary Cause(s) Recommended Solution(s)
Discoloration of Product (Pink/Purple/Brown) Oxidation of the indole ring.Work under an inert atmosphere (N₂ or Ar). Use degassed solvents. Protect all solutions and the solid product from light using amber vials or aluminum foil. Store the final product in a cool, dark place under inert gas.[1]
Severe Streaking/Tailing on TLC and Column Strong interaction with acidic sites on silica gel.Add a basic modifier to your mobile phase. For column chromatography, add 0.1-1% triethylamine (TEA) or ammonia solution to the eluent. This deactivates the acidic silanol groups, leading to sharper peaks and better separation.[3]
Product "Oils Out" During Recrystallization Solvent system is inappropriate; cooling is too rapid; high level of impurities present.Ensure the hot solution is not supersaturated. Allow the solution to cool slowly (e.g., insulate the flask). Try scratching the inner wall of the flask with a glass rod to induce nucleation. If oiling persists, re-dissolve, add slightly more of the "good" solvent, and consider a pre-purification step like a silica plug or column chromatography to remove impurities.[5]
Low Recovery After Column Chromatography Product is irreversibly adsorbed onto the silica gel; product degradation on the column.Use a less active stationary phase (e.g., neutral alumina) or a deactivated silica gel. The addition of a basic modifier like TEA can also improve recovery.[3] Avoid leaving the compound on the column for extended periods.
Co-elution of Closely Spaced Impurities Impurities have very similar polarity to the target compound (e.g., regioisomers, over-alkylation products).Use a shallower solvent gradient during column chromatography to improve resolution. If normal-phase fails, switch to an orthogonal method like reversed-phase preparative HPLC, which separates based on different principles (hydrophobicity).[6][7]

Detailed Purification Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed for the initial purification of crude reaction mixtures containing this compound.

A. Preparation:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (Hexanes or Dichloromethane) and a polar solvent (Ethyl Acetate or Methanol). The ideal system should give your target compound an Rf value of ~0.3.[8]

  • Add a Modifier: To the chosen solvent system, add 0.5% triethylamine (TEA) to prevent streaking.

  • Sample Preparation: Dissolve your crude material in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

B. Column Packing and Elution:

  • Pack a glass column with silica gel using the initial, less polar mobile phase (e.g., 95:5 Hexane:EtOAc + 0.5% TEA). Ensure the packing is uniform and free of air bubbles.[9]

  • Carefully load your prepared sample onto the top of the silica bed.

  • Begin elution with the initial mobile phase, applying gentle air pressure.

  • Gradually increase the polarity of the mobile phase (gradient elution) to move your compound down the column.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat.

Protocol 2: Recrystallization for Final Polishing

Recrystallization is ideal for obtaining highly pure, crystalline material after initial chromatographic cleanup.[10][11]

  • Solvent Selection: The key is finding a solvent or solvent pair. For this compound, a mixed solvent system is often effective. Good starting points are Ethanol/Water , Ethyl Acetate/Hexanes , or Methanol/Water .[5][11] The compound should be soluble in the "good" solvent (e.g., Ethanol) and insoluble in the "poor" solvent (e.g., Water).

  • Dissolution: Place the partially purified solid in a flask and add a minimal amount of the hot "good" solvent until everything just dissolves.

  • Induce Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of the hot "good" solvent to re-clarify.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath or refrigerator. Slow cooling is critical for forming pure, well-defined crystals.[5]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum.

Visualization of Workflows

A logical approach is key to selecting the right purification strategy.

Purification_Decision_Tree Start Crude Reaction Mixture TLC Analyze by TLC Start->TLC Column Flash Column Chromatography TLC->Column Multiple spots Impure Partially Pure / Co-elution Column->Impure Recrystal Recrystallization Check_Purity Check Purity (NMR, HPLC) Recrystal->Check_Purity Prep_HPLC Preparative HPLC Prep_HPLC->Check_Purity Final Pure Product (>98%) Check_Purity->Recrystal Needs more polishing Check_Purity->Final Purity OK Impure->Recrystal Solid product Impure->Prep_HPLC Oily product or very close spots

Caption: Decision tree for purification strategy.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC_dev 1. Develop TLC Method (Rf ~0.3) Dry_Load 2. Prepare Sample (Dry Load Preferred) TLC_dev->Dry_Load Pack 3. Pack Column Dry_Load->Pack Load 4. Load Sample Pack->Load Elute 5. Elute with Gradient Load->Elute Collect 6. Collect Fractions Elute->Collect TLC_analysis 7. Analyze Fractions by TLC Collect->TLC_analysis Combine 8. Combine Pure Fractions TLC_analysis->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: Standard workflow for flash chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect? A: Common impurities include unreacted starting materials, reagents, regioisomers from the synthesis, and small amounts of oxidized indole species. If your synthesis involves N-protection/deprotection, you may also see incompletely deprotected material.[2][10]

Q2: How should I store my purified this compound? A: For long-term stability, store the solid compound in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended).[1][12] Solutions should be freshly prepared from degassed solvents and used promptly.

Q3: Can I use reversed-phase chromatography for bulk purification? A: Yes. While normal-phase is common for crude purifications, reversed-phase flash chromatography or preparative HPLC is an excellent orthogonal technique.[13] It is particularly useful for separating highly polar compounds or resolving impurities that co-elute in normal-phase systems. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with 0.1% formic acid or TFA to improve peak shape.[14][15]

Q4: What are the essential safety precautions when handling these compounds? A: Indole derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16][17] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[12][18] Refer to the Safety Data Sheet (SDS) for your specific compound before use.

References

Technical Support Center: A Guide to Overcoming Low Yield in the Fischer Indole Synthesis of 3-methyl-1H-indol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-methyl-1H-indol-6-ol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific Fischer indole synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this reaction and significantly improve your yields.

Troubleshooting Guide: Addressing Low Yield and Other Common Issues

The Fischer indole synthesis, while a cornerstone of heterocyclic chemistry, can be sensitive to various parameters, and the presence of a hydroxyl group on the phenylhydrazine precursor introduces specific challenges.[1][2] This section addresses the most common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction is resulting in a very low yield of this compound. What are the primary factors I should investigate to improve this?

Low yield is a frequent challenge in this synthesis and can often be attributed to several critical factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: The purity of both the (4-hydroxyphenyl)hydrazine and acetone is paramount. Impurities in the hydrazine, such as oxidation byproducts, can inhibit the reaction. It is advisable to use freshly prepared or purified (4-hydroxyphenyl)hydrazine.

  • Choice and Concentration of Acid Catalyst: The selection of the acid catalyst is a crucial determinant of the reaction's success.[1] Both Brønsted and Lewis acids can be employed, each with its own advantages and disadvantages.

    • Polyphosphoric acid (PPA): Often the catalyst of choice for this reaction, as it acts as both a catalyst and a solvent, driving the reaction towards completion. However, the viscosity of PPA can make stirring and work-up challenging.

    • Sulfuric acid (H₂SO₄): A strong Brønsted acid that can be effective, but carries the risk of sulfonation of the electron-rich phenol ring, leading to unwanted byproducts.

    • Zinc chloride (ZnCl₂): A common Lewis acid catalyst that can promote the reaction, though it may require higher temperatures.[3]

    • Acetic acid: Can serve as both a solvent and a mild acid catalyst, which can be beneficial in preventing degradation of the starting materials and product.[2]

  • Reaction Temperature and Time: This reaction typically requires elevated temperatures to overcome the activation energy of the key[4][4]-sigmatropic rearrangement step.[2] However, excessive heat or prolonged reaction times can lead to decomposition of the product, especially given the presence of the sensitive hydroxyl group. Careful monitoring of the reaction by thin-layer chromatography (TLC) is essential to determine the optimal reaction time and temperature.

  • Atmosphere: The phenolic hydroxyl group is susceptible to oxidation, especially at elevated temperatures. Performing the reaction under an inert atmosphere of nitrogen or argon can significantly reduce the formation of oxidative degradation products and improve the yield of the desired indole.

Q2: My TLC plate shows multiple spots, indicating the formation of several byproducts. What are the likely side reactions, and how can I minimize them?

The formation of byproducts is a common issue, particularly with a substituted phenylhydrazine. Key side reactions to consider include:

  • Oxidation: As mentioned, the 6-hydroxyindole product is prone to oxidation, which can lead to the formation of colored impurities. Running the reaction under an inert atmosphere and using degassed solvents can help mitigate this.

  • Rearrangement to the 4-hydroxyindole: While the formation of the 6-hydroxyindole is generally favored from (4-hydroxyphenyl)hydrazine, the formation of the isomeric 4-hydroxyindole can sometimes occur, especially under harsh acidic conditions. Optimization of the acid catalyst and temperature can help improve the regioselectivity.

  • Polymerization/Decomposition: At excessively high temperatures or with prolonged exposure to strong acids, the starting materials and the indole product can degrade or polymerize, leading to a complex mixture of products and a low yield of the desired compound.[2]

Q3: I am having difficulty with the purification of this compound. It seems to be unstable or difficult to isolate. What are the recommended purification strategies?

The purification of hydroxyindoles requires careful handling to prevent degradation.[5]

  • Work-up: After the reaction is complete, the acidic catalyst must be carefully neutralized. Pouring the reaction mixture onto crushed ice and then slowly adding a base (e.g., sodium bicarbonate or ammonium hydroxide solution) until the pH is neutral is a standard procedure.

  • Extraction: The product can then be extracted with an organic solvent such as ethyl acetate. Washing the organic layer with brine can help to remove any remaining water-soluble impurities.

  • Chromatography: Column chromatography on silica gel is a common method for purification. A gradient elution starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is often effective. Due to the polar nature of the hydroxyl group, a higher percentage of the polar solvent may be required.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective final purification step.

  • Storage: 6-hydroxyindoles can be sensitive to light and air. It is recommended to store the purified product under an inert atmosphere, protected from light, and at a low temperature to minimize degradation over time.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Fischer indole synthesis?

The Fischer indole synthesis proceeds through a series of well-established steps:[1][2]

  • Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of an arylhydrazine (in this case, (4-hydroxyphenyl)hydrazine) with a ketone (acetone) to form a hydrazone.

  • Tautomerization: The hydrazone then tautomerizes to its enamine form.

  • [4][4]-Sigmatropic Rearrangement: The protonated enamine undergoes a[4][4]-sigmatropic rearrangement, which is the key bond-forming step, to form a di-imine intermediate.

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

  • Elimination of Ammonia: Finally, the elimination of an ammonia molecule leads to the formation of the aromatic indole ring.

Q2: Can I use a one-pot procedure for this synthesis?

Yes, a one-pot procedure where the hydrazone is formed in situ without isolation is common and can be more efficient.[4] This involves mixing the (4-hydroxyphenyl)hydrazine, acetone, and the acid catalyst together and heating the mixture.

Q3: How does the hydroxyl group influence the reaction?

The electron-donating nature of the hydroxyl group can influence the reactivity of the aromatic ring. While it can facilitate the electrophilic substitution-like steps of the mechanism, it also makes the ring more susceptible to side reactions like oxidation and sulfonation. The hydroxyl group's presence also increases the polarity of the final product, which must be considered during purification.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your reagents.

Synthesis of this compound

Materials and Equipment:

  • (4-Hydroxyphenyl)hydrazine hydrochloride

  • Acetone

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Standard laboratory glassware for work-up and purification

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, place polyphosphoric acid (approximately 10 times the weight of the hydrazine). Heat the PPA to approximately 80-90 °C with stirring.

  • Addition of Reactants: In a separate container, mix (4-hydroxyphenyl)hydrazine hydrochloride and a slight excess of acetone (1.2 equivalents). Carefully and slowly add this mixture to the hot PPA with vigorous stirring. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 100-110 °C and maintain this temperature for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate solvent system).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool slightly. Carefully pour the warm, viscous mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture until the pH is neutral (pH ~7). Be cautious as this will cause CO₂ evolution.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Data and Visualization

Troubleshooting Summary
Problem Potential Cause Recommended Solution
Low Yield Impure starting materialsUse freshly purified (4-hydroxyphenyl)hydrazine.
Inappropriate acid catalystScreen different catalysts (PPA, ZnCl₂, acetic acid).
Suboptimal temperature/timeMonitor reaction by TLC to find optimal conditions.
OxidationPerform the reaction under an inert atmosphere.
Multiple Spots on TLC Oxidation of phenol/productUse an inert atmosphere; minimize reaction time.
Sulfonation (if using H₂SO₄)Use a non-sulfonating acid like PPA or ZnCl₂.
Isomer formationOptimize reaction conditions (acid, temperature).
Incomplete Conversion Inactive catalystUse fresh, high-quality catalyst.
Insufficient heatingEnsure adequate and consistent heating.
Purification Difficulties Product degradationHandle with care, avoid prolonged exposure to air/light.
Poor separationOptimize column chromatography solvent system.

Reaction Mechanism and Workflow Diagrams

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Product Hydrazine 4-Hydrazinophenol Hydrazone Hydrazone Formation (+H⁺) Hydrazine->Hydrazone Acetone Acetone Acetone->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Diimine [3,3]-Sigmatropic Rearrangement Enamine->Diimine Cyclized Cyclization Diimine->Cyclized Aromatization Indole This compound (-NH₃) Cyclized->Indole

Caption: Mechanism of the Fischer Indole Synthesis.

Troubleshooting_Workflow Start Low Yield Observed Purity Check Starting Material Purity Start->Purity Catalyst Optimize Acid Catalyst & Concentration Purity->Catalyst If pure Conditions Adjust Temperature & Reaction Time Catalyst->Conditions Atmosphere Use Inert Atmosphere Conditions->Atmosphere Purification Review Purification Technique Atmosphere->Purification Success Yield Improved Purification->Success

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Side-Product Analysis in the Synthesis of 3-methyl-1H-indol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-methyl-1H-indol-6-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with side-product formation during their synthetic campaigns. We provide in-depth troubleshooting advice, analytical protocols, and mechanistic insights to help you identify, minimize, and manage impurities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing this compound, and what are their primary drawbacks?

The synthesis of this compound, also known as 6-hydroxy-skatole, typically employs classical indole ring-forming reactions. The most relevant methods are the Fischer, Bischler-Möhlau, and Japp-Klingemann syntheses. Each carries a distinct profile of potential side-products.

  • Fischer Indole Synthesis: This is arguably the most prevalent method for indole synthesis, involving the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[1] For this compound, the likely precursors would be 4-hydroxyphenylhydrazine and propanal (or its equivalent). The primary challenges are ensuring the correct regiochemical outcome and preventing side reactions under the required strong acidic conditions.[2]

  • Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-haloketone with an excess of an aniline derivative.[3][4] While versatile, it is notorious for requiring harsh reaction conditions and often results in poor yields and unpredictable regioselectivity, which can lead to a mixture of indole isomers.[5]

  • Japp-Klingemann Reaction: This reaction is often used as a preliminary step to the Fischer synthesis to generate the required phenylhydrazone intermediate.[6][7] It couples an aryl diazonium salt with a β-keto-acid or ester.[8] Improper pH or temperature control can lead to the formation of stable azo compounds that fail to cyclize or other unwanted byproducts.[9]

Q2: What are the major classes of impurities I should expect to see in my crude reaction mixture?

Regardless of the specific route, impurities generally fall into one of four categories:

  • Regioisomers: Formed when cyclization can occur at multiple positions on the aromatic ring. This is a significant issue in both Fischer and Bischler-Möhlau syntheses.[5][10]

  • Incompletely Cyclized Intermediates: Phenylhydrazones from the Fischer route or stable azo compounds from the Japp-Klingemann reaction may persist if cyclization conditions are not optimal.[10]

  • Starting Materials: Unreacted phenylhydrazine, aniline derivatives, or carbonyl compounds.

  • Degradation Products: The electron-rich indole core and the phenolic hydroxyl group are susceptible to oxidation and decomposition, especially under harsh acidic or thermal conditions, often leading to colored impurities. Competing reaction pathways, such as N-N bond cleavage, can also occur.[11]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during synthesis and purification, providing causal explanations and actionable solutions.

Issue 1: My analytical data (LC/MS, NMR) suggests the presence of multiple isomers. How do I identify them and improve regioselectivity?

Q: My mass spectrum shows the correct mass for the product, but the HPLC and NMR indicate a mixture. What is the likely isomeric impurity?

This is a classic problem of regioselectivity. When starting with a meta-substituted precursor like 4-methoxyphenylhydrazine (a common precursor for the 6-methoxy analogue, which is then deprotected), the key[3][3]-sigmatropic rearrangement in the Fischer synthesis can proceed in two directions, leading to the formation of both the 6-hydroxy and 4-hydroxy indole isomers.

dot

Caption: Fischer synthesis pathway showing formation of regioisomers.

Q: How can I use NMR spectroscopy to distinguish between the 6-hydroxy and 4-hydroxy isomers?

Proton NMR is a powerful tool for this. The substitution pattern on the benzene ring creates a unique splitting pattern for the aromatic protons.

  • For this compound (Desired): You would expect to see three aromatic protons. H-7 will typically appear as a doublet, H-5 as a double-doublet, and H-4 as a signal with a smaller coupling constant (often appearing as a singlet or a narrow doublet).

  • For 3-methyl-1H-indol-4-ol (Impurity): The pattern will be different. The protons at H-5, H-6, and H-7 will form a more complex, coupled system, often appearing as three distinct multiplets in the aromatic region.

Table 1: Comparative ¹H NMR Aromatic Signals

Proton PositionExpected Signal for this compoundExpected Signal for 3-methyl-1H-indol-4-ol
H-4Singlet or narrow doublet (~δ 7.0-7.2 ppm)N/A (Substituted with -OH)
H-5Double-doublet (~δ 6.6-6.8 ppm)Triplet or double-doublet (~δ 6.9-7.1 ppm)
H-6N/A (Substituted with -OH)Doublet (~δ 6.4-6.6 ppm)
H-7Doublet (~δ 7.3-7.5 ppm)Doublet (~δ 7.0-7.2 ppm)
Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration.[12][13]

Solution: To improve regioselectivity, consider modifying the reaction conditions. Lewis acids (e.g., ZnCl₂) as catalysts instead of Brønsted acids can sometimes favor one isomer over the other.[1] Alternatively, a protecting group strategy on the hydroxyl moiety may be necessary, followed by purification of the protected isomers and subsequent deprotection.

Issue 2: My reaction has stalled, and purification is yielding an uncyclized intermediate.

Q: My Fischer indole synthesis isn't going to completion. My crude NMR shows a complex mixture, but a key signal looks like a hydrazone. What's happening?

The conversion of the phenylhydrazone to the final indole requires a significant energy input and strong acid catalysis to facilitate the[3][3]-sigmatropic rearrangement and subsequent cyclization/aromatization.[1] If the acid is too weak, the temperature is too low, or the reaction time is too short, the reaction can stall at the hydrazone stage.

Solutions:

  • Increase Acid Strength: Switch from a weaker acid like acetic acid to a stronger one like polyphosphoric acid (PPA) or sulfuric acid.[2] Use caution, as harsher conditions can also promote degradation.

  • Increase Temperature: Refluxing in a higher-boiling solvent may be necessary to overcome the activation energy barrier for the rearrangement.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the hydrazone intermediate. Do not begin workup until the starting intermediate is fully consumed.[14]

dot

Troubleshooting_Workflow Start Crude Product Analysis (TLC, LC/MS, NMR) Impurity_Check Impurity Detected? Start->Impurity_Check Isomer_Check Isomer Detected? (Correct Mass, Different RT/NMR) Impurity_Check->Isomer_Check Yes Purify Purify Product (Column Chromatography, Recrystallization) Impurity_Check->Purify No Intermediate_Check Intermediate Detected? (e.g., Hydrazone) Isomer_Check->Intermediate_Check No Optimize_Regio Optimize Regioselectivity: - Change acid catalyst (Lewis vs. Brønsted) - Use protecting groups Isomer_Check->Optimize_Regio Yes Degradation_Check Degradation/Color? (Low Mass Fragments, Dark Color) Intermediate_Check->Degradation_Check No Optimize_Completion Drive Reaction to Completion: - Increase acid strength/concentration - Increase temperature/time Intermediate_Check->Optimize_Completion Yes Optimize_Conditions Minimize Degradation: - Lower reaction temperature - Use inert atmosphere (N₂/Ar) - Scavenge radicals Degradation_Check->Optimize_Conditions Yes Re_evaluate Re-evaluate Synthetic Route Degradation_Check->Re_evaluate No (Persistent Issue) Optimize_Regio->Purify Optimize_Completion->Purify Optimize_Conditions->Purify End High-Purity Product Purify->End

Caption: Troubleshooting decision tree for synthesis optimization.

Analytical Protocols for Purity Assessment

Accurate identification and quantification of side-products are critical. A combination of chromatographic and spectroscopic methods is recommended.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is the gold standard for quantifying the purity of your final compound and resolving it from closely related impurities.[15]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of your crude or purified product in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions: A reverse-phase method is typically effective for indole derivatives.

  • Detection: Use a UV detector, monitoring at wavelengths such as 220 nm and 280 nm, where the indole chromophore absorbs strongly.

  • Analysis: The purity is determined by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

Table 2: Example HPLC Method Parameters

ParameterRecommended Setting
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Formic Acid or TFA
Gradient Start at 10% B, ramp to 95% B over 20 minutes, hold 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 220 nm and 280 nm
Protocol 2: Characterization by NMR and Mass Spectrometry

NMR and MS are essential for the structural elucidation of the main product and any unknown impurities.

  • Nuclear Magnetic Resonance (NMR):

    • Dissolve 5-10 mg of the sample in a deuterated solvent like DMSO-d₆ or Methanol-d₄. The phenolic and N-H protons are often exchangeable, so their observation may depend on the solvent.[16][17]

    • Acquire ¹H, ¹³C, and 2D spectra (like COSY and HSQC) to confirm the structure of the desired product and identify impurities. Impurities will present as a separate set of signals.[15]

  • Mass Spectrometry (MS):

    • Use a technique like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).[17]

    • This will provide an accurate mass for the parent ion, confirming the molecular formula of your product and helping to identify impurities based on their mass-to-charge ratio.

By combining these troubleshooting strategies and analytical protocols, researchers can effectively manage the formation of side-products in the synthesis of this compound, leading to higher yields and purer compounds for downstream applications.

References

Technical Support Center: Improving the Stability of 3-methyl-1H-indol-6-ol for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome, researchers. This guide is designed to provide you with expert insights and practical solutions for a common challenge encountered when working with 3-methyl-1H-indol-6-ol: its inherent instability in experimental settings. The dual phenolic and indolic nature of this molecule makes it a potent research tool but also renders it highly susceptible to degradation, which can lead to inconsistent results and compromised data integrity. This document provides a series of troubleshooting guides and FAQs to help you proactively stabilize the compound and ensure the reliability of your biological assays.

Part 1: The Core Problem: Understanding the Instability

This section addresses the fundamental reasons behind the compound's instability and how to recognize the signs of degradation.

Q1: Why is this compound so unstable in typical assay conditions?

A: The instability of this compound arises from its chemical structure, which contains two electron-rich aromatic systems: a phenol ring and an indole nucleus. Both are highly susceptible to oxidation.

  • Phenolic Hydroxyl Group (-OH): The hydroxyl group on the benzene ring is easily oxidized, especially at neutral or slightly alkaline pH, forming quinone-type structures. This process is often catalyzed by dissolved oxygen, metal ions in media, or exposure to light.

  • Indole Ring: The indole nucleus itself is prone to oxidation, which can lead to the formation of various degradation products, including oxindoles and eventually polymerization.[1][2] Indole derivatives with hydroxyl groups on the six-membered ring have been found to have lower oxidation potentials, making them effective antioxidants but also more susceptible to degradation themselves.[2][3]

These oxidative processes can be accelerated by factors common in biological assays, such as exposure to atmospheric oxygen, physiological pH (7.2-7.4), and light.

cluster_main Simplified Degradation Pathway of this compound A This compound (Stable Form) B Reactive Intermediates (Phenoxy & Indolyl Radicals) A->B O₂, Light, Metal Ions pH > 7 C Oxidized Products (Quinones, Oxindoles) B->C Further Oxidation D Polymerized Products (Brown Precipitate) C->D Polymerization

Caption: Oxidative degradation pathway of this compound.

Q2: What are the visible signs of compound degradation?

A: The most common visual indicator of this compound degradation is a color change in your stock solution or assay medium.[1] Solutions may turn pink, red, or eventually brown upon oxidation and potential polymerization.[1] While a very slight color change might not significantly affect purity for some applications, it is a clear warning sign of instability and should be addressed before use in sensitive experiments.[1]

Part 2: Proactive Stabilization: Best Practices for Preparation & Storage

Proper handling from the moment you receive the compound is critical. This section outlines the best practices for minimizing degradation before and during your experiments.

Q3: What are the ideal storage and handling conditions for this compound?

A: To maximize the shelf-life and stability of the compound, adhere to the following storage protocols:

FormTemperatureAtmosphereLight Conditions
Solid Powder -20°C for long-termStore under an inert atmosphere (argon or nitrogen)[1]Protect from light (use amber or opaque vials)[1]
Stock Solution -20°C (or -80°C for extended storage)Use tightly sealed vials to prevent solvent evaporation and air exposureProtect from light (use amber vials or wrap in foil)[4]

Handling Best Practices:

  • Work Quickly: When preparing solutions, minimize the time the compound is exposed to air and light.

  • Use Degassed Solvents: For preparing solutions, consider using solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.

  • Prepare Fresh: Always prepare fresh working dilutions from your frozen stock solution immediately before each experiment.[4]

Q4: Which solvents and antioxidants should I use to prepare a stable stock solution?

A: Due to its phenolic nature, this compound is likely hydrophobic.

  • Primary Solvents: High-quality, anhydrous dimethyl sulfoxide (DMSO) or ethanol are recommended for creating high-concentration stock solutions.[4]

  • Antioxidants: The addition of an antioxidant to your stock solution is a highly effective strategy to prevent oxidative degradation.[1] The choice depends on compatibility with your downstream assay.

AntioxidantRecommended Stock Conc.Typical Final Conc.Notes
Butylated Hydroxytoluene (BHT) 1% (w/v) in ethanol0.01%A common and effective radical scavenger. Ensure it doesn't interfere with your assay.[1]
Ascorbic Acid (Vitamin C) 10-50 mM in water or buffer100-500 µMWater-soluble antioxidant. Ideal for protecting the compound in aqueous media. Can alter media pH.[1][5]
N-Acetylcysteine (NAC) 1 M in water (neutralized)1-5 mMA versatile antioxidant and precursor to glutathione.
Experimental Protocol 1: Preparation of a BHT-Stabilized Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 147.17 g/mol ) in DMSO, stabilized with 0.01% BHT.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Butylated Hydroxytoluene (BHT)

  • Anhydrous Ethanol

  • Microcentrifuge tubes, amber glass vials

Procedure:

  • Prepare 1% BHT Stock: Dissolve 10 mg of BHT in 1 mL of anhydrous ethanol. Store this at 4°C in a tightly sealed amber vial.[1]

  • Weigh Compound: Accurately weigh out 1.47 mg of this compound into a sterile microcentrifuge tube.

  • Prepare Stabilized Solvent: In a separate tube, prepare 1 mL of DMSO containing 0.01% BHT. To do this, add 1 µL of the 1% BHT stock solution to 999 µL of anhydrous DMSO. Vortex thoroughly.

  • Dissolve Compound: Add the 1 mL of BHT-containing DMSO to the vial with the compound. Vortex until fully dissolved.

  • Store Properly: Aliquot the 10 mM stock solution into smaller volumes in amber, tightly-capped vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Part 3: Troubleshooting in Biological Assays

Even with perfect preparation, issues can arise within the complex environment of a biological assay. This section provides a logical workflow for diagnosing and solving common problems.

cluster_workflow Troubleshooting Workflow for Assay Inconsistency Start Inconsistent Results (High Variability, Loss of Activity) Check1 Is the working solution cloudy or colored? Start->Check1 Sol1 Precipitation/Degradation Issue Check1->Sol1 Yes Check2 Are you preparing dilutions fresh? Check1->Check2 No Action1 ACTION: 1. Lower final concentration. 2. Add antioxidant to assay media. 3. Check for solvent toxicity. Sol1->Action1 End Problem Resolved Action1->End Sol2 Time-Dependent Degradation Check2->Sol2 No Check3 Run compound-only control. Is there a background signal? Check2->Check3 Yes Action2 ACTION: 1. Prepare dilutions immediately before adding to cells. 2. Reduce incubation time if possible. Sol2->Action2 Action2->End Sol3 Assay Interference Check3->Sol3 Yes Check3->End No Action3 ACTION: 1. Subtract background from all readings. 2. Test alternative detection methods (e.g., luminescence vs. fluorescence). Sol3->Action3 Action3->End

Caption: A logical workflow for troubleshooting common assay issues.

Q5: I'm observing high variability between my replicates. What are the likely causes?

A: High variability is frequently linked to poor solubility and precipitation of the compound in the aqueous assay medium.[4]

  • Troubleshooting Steps:

    • Visual Inspection: Before adding to your assay, hold your final working dilution up to a light source. Look for any cloudiness, particulates, or color change.

    • Solubility Test: Prepare your highest concentration in the assay buffer, let it sit for 30 minutes, then centrifuge at high speed (>10,000 x g). A visible pellet indicates precipitation.[4]

    • Optimize Dilution: Avoid making a large batch of the final working solution. Instead, perform serial dilutions directly in the assay plate to minimize the time the compound spends at a low concentration in aqueous buffer before reaching the cells.[4]

Q6: My compound's activity diminishes over the course of a long incubation (e.g., 24-48 hours). How can I fix this?

A: This strongly suggests the compound is degrading in the assay medium over time.

  • Troubleshooting Steps:

    • Add Antioxidants to Media: Supplement your cell culture medium with a cell-compatible antioxidant like N-acetylcysteine (1-5 mM) or ascorbic acid (100-200 µM).[5] Always run a vehicle-plus-antioxidant control to ensure it doesn't affect your biological system on its own.

    • Minimize Headspace: When possible, use plates or tubes with minimal air headspace to reduce oxygen availability.

    • Evaluate Shorter Endpoints: Determine if a shorter incubation time can yield a sufficient biological signal, thereby reducing the window for degradation.[4]

Q7: Could this compound or its degradation products be interfering with my assay signal (e.g., fluorescence, absorbance)?

A: Yes. Indole-based compounds can possess intrinsic fluorescence or absorbance properties that may overlap with your assay's detection wavelengths.[4] Degradation products, particularly colored quinone-like species, can also interfere.

  • Troubleshooting Steps:

    • Run Controls: Always include "compound-only" wells (compound in assay medium, no cells) and "vehicle-only" wells.

    • Spectral Scan: If your plate reader allows, perform a spectral scan of the compound at your final concentration in the assay buffer to identify any intrinsic signal.

    • Background Subtraction: Subtract the average signal from the "compound-only" wells from all your experimental wells.

Part 4: Advanced Protocol for Stability Assessment

For rigorous validation, you can quantitatively measure the stability of this compound under your specific experimental conditions.

Experimental Protocol 2: HPLC-UV Method for Quantifying Stability

This protocol provides a framework for assessing the stability of your compound in assay buffer over time.[6]

Objective: To determine the percentage of this compound remaining after incubation in assay buffer at 37°C.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column.

  • Assay buffer (e.g., DMEM + 10% FBS).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid.

Procedure:

  • Prepare Mobile Phase: A typical mobile phase would be a gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

  • Develop Method: Inject a standard of this compound to determine its retention time and optimal detection wavelength (likely in the 220-280 nm range).

  • Prepare Test Sample: Spike your assay buffer with this compound to your final working concentration (e.g., 10 µM).

  • Timepoint Zero (T=0): Immediately after preparation, take a 100 µL aliquot of the sample, add 100 µL of acetonitrile to precipitate proteins, vortex, and centrifuge at >12,000 x g for 10 minutes. Transfer the supernatant to an HPLC vial. This is your 100% reference.

  • Incubate: Place the remaining test sample in a 37°C incubator.

  • Collect Subsequent Timepoints: At desired intervals (e.g., 2, 8, 24, 48 hours), repeat step 4 to collect samples.

  • Analyze: Inject all samples onto the HPLC. Integrate the peak area for this compound at each timepoint.

  • Calculate Stability:

    • Percent Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

This quantitative data will definitively inform you about the stability of this compound under your specific assay conditions and validate the effectiveness of any stabilization strategies you implement.

References

Technical Support Center: Troubleshooting Insolubility of 3-methyl-1H-indol-6-ol in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-methyl-1H-indol-6-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming solubility challenges with this compound in aqueous media. The following question-and-answer format directly addresses common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a heterocyclic compound possessing both a hydrophobic indole core and a hydrophilic hydroxyl group. This amphiphilic nature results in poor solubility in aqueous solutions. The planar indole ring structure contributes to strong intermolecular π-π stacking interactions in the solid state, which require significant energy to overcome for dissolution. While the hydroxyl group can participate in hydrogen bonding with water, the dominant nonpolar surface area of the molecule limits its hydration and overall aqueous solubility.

Q2: I'm observing precipitation of my this compound solution, even after initial dissolution. What is happening?

This phenomenon, often referred to as "crashing out," is common for poorly soluble compounds prepared as supersaturated solutions. This can occur when a stock solution, typically prepared in a highly soluble organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer where the compound's solubility is much lower. The abrupt change in solvent polarity causes the compound to rapidly fall out of solution.

Q3: Are there any known stability concerns with this compound in solution?

Yes, indole derivatives, particularly those with hydroxyl groups, can be susceptible to degradation under certain conditions. Key stability concerns include:

  • Oxidation: The electron-rich indole ring and the phenolic hydroxyl group are prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. This can lead to the formation of colored degradation products.

  • pH Sensitivity: The stability of phenolic compounds can be pH-dependent. While slightly acidic to neutral pH is generally preferred for stability, strongly alkaline conditions can promote oxidation.[1]

  • Photodegradation: Exposure to UV or even ambient light can induce degradation of indole compounds.[1] It is recommended to handle and store solutions of this compound in amber vials or by otherwise protecting them from light.

Troubleshooting Guides

Initial Steps: Preparing a Stock Solution

Q4: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

For initial stock solutions, a water-miscible organic solvent in which the compound has high solubility is recommended. Dimethyl sulfoxide (DMSO) is a common first choice for many poorly water-soluble compounds due to its high solvating power. Other potential solvents include N,N-dimethylformamide (DMF) and ethanol.

Experimental Protocol: Preparing a DMSO Stock Solution

  • Accurately weigh the desired amount of this compound in a sterile, amber vial.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Gently vortex or sonicate the mixture at room temperature until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Improving Aqueous Solubility: A Stepwise Approach

If direct dilution of your organic stock solution into your aqueous experimental medium results in precipitation, consider the following strategies in a stepwise manner.

Diagram: Troubleshooting Workflow for Insolubility

Troubleshooting Workflow start Insolubility Observed cosolvent Strategy 1: Co-solvents start->cosolvent ph_adjust Strategy 2: pH Adjustment cosolvent->ph_adjust If precipitation still occurs success Soluble Solution Achieved cosolvent->success Success cyclodextrin Strategy 3: Cyclodextrins ph_adjust->cyclodextrin If solubility is insufficient or pH is not tolerated ph_adjust->success Success cyclodextrin->success Success fail Insolubility Persists cyclodextrin->fail If insolubility remains

Caption: A stepwise approach to troubleshooting the aqueous insolubility of this compound.

Strategy 1: The Use of Co-solvents

Q5: How can a co-solvent help with the aqueous solubility of this compound?

A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of a nonpolar solute. It works by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic indole core of your compound.

Common Co-solvents for Biological Experiments:

Co-solventTypical Starting Concentration (v/v)Notes
Ethanol1-5%Generally well-tolerated by many cell lines at low concentrations.
Propylene Glycol1-10%A common vehicle for in vivo studies.
Polyethylene Glycol 400 (PEG 400)5-20%Can be more effective for highly insoluble compounds.

Experimental Protocol: Co-solvent Screening

  • Prepare a series of your aqueous buffer containing different concentrations of a co-solvent (e.g., 1%, 2%, 5%, and 10% ethanol).

  • In separate tubes, add a small volume of your concentrated this compound DMSO stock solution to each co-solvent-buffer mixture. The final concentration of DMSO should be kept constant and at a level non-toxic to your experimental system (typically ≤ 0.5%).

  • Vortex each solution and visually inspect for precipitation immediately and after a short incubation period (e.g., 30 minutes) at the experimental temperature.

  • The lowest concentration of the co-solvent that maintains a clear solution is the optimal choice.

Important Consideration: Always run a vehicle control (buffer with the same concentration of DMSO and co-solvent) in your experiments to account for any effects of the solvents themselves.

Strategy 2: pH Adjustment

Q6: Can adjusting the pH of my aqueous medium improve the solubility of this compound?

Yes, pH adjustment can be a powerful tool for solubilizing compounds with ionizable functional groups. The hydroxyl group at the 6-position of the indole ring is phenolic and therefore weakly acidic. By increasing the pH of the solution above the pKa of this hydroxyl group, it will be deprotonated to form a phenolate anion. This charged species will have significantly higher aqueous solubility than the neutral form.

Determining the Optimal pH:

The pKa of a phenolic hydroxyl group can be estimated, but for precise work, it should be determined experimentally. Theoretical predictions suggest the pKa of phenolic compounds can be calculated with reasonable accuracy.[2][3] For many phenols, the pKa lies in the range of 8-10.

Experimental Protocol: pH-Dependent Solubility

  • Prepare a series of buffers with a range of pH values (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0). Ensure your buffer system has adequate buffering capacity at each pH.

  • Add a consistent amount of your this compound DMSO stock solution to each buffer.

  • Mix and observe for solubility. A significant increase in clarity at higher pH values indicates that deprotonation is enhancing solubility.

  • Caution: Ensure that the required pH for solubility is compatible with your experimental system (e.g., cell viability, enzyme activity). Also, be aware that higher pH can increase the rate of oxidative degradation of phenolic compounds.[4]

Diagram: pH Effect on Solubility

pH Effect cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph_compound This compound (Neutral, Poorly Soluble) high_ph_compound 3-methyl-1H-indol-6-olate (Anionic, More Soluble) low_ph_compound->high_ph_compound Deprotonation

Caption: The effect of pH on the ionization and solubility of this compound.

Strategy 3: The Use of Cyclodextrins

Q7: What are cyclodextrins and how can they solubilize this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble "guest" molecules, like the indole portion of this compound, within their nonpolar core. The resulting "inclusion complex" has a hydrophilic exterior, rendering the entire complex water-soluble.

Commonly Used Cyclodextrins:

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility and low toxicity, making it a popular choice for in vitro and in vivo applications.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)Anionic derivative with very high aqueous solubility, often used in pharmaceutical formulations.

Experimental Protocol: Solubilization with HP-β-CD

  • Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., 10-20% w/v).

  • Add your this compound DMSO stock solution to the HP-β-CD solution and mix thoroughly.

  • Allow the mixture to equilibrate, sometimes gentle warming or sonication can facilitate the formation of the inclusion complex.

  • Visually inspect for clarity. A phase-solubility study can be performed to determine the optimal ratio of cyclodextrin to your compound.

Safety and Handling

The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

  • Handling: Avoid creating dust. Handle in a well-ventilated area or in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5]

References

Technical Support Center: Enhancing Regioselectivity for 3-methyl-1H-indol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-methyl-1H-indol-6-ol. This molecule is a valuable scaffold in medicinal chemistry and materials science, but its rich and complex reactivity profile often presents challenges in achieving desired regioselectivity. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide robust strategies for precise chemical modifications.

Understanding the Reactivity of this compound

The regiochemical outcome of reactions on this indole derivative is a delicate balance of competing electronic effects from three key features:

  • The Indole Nucleus : The pyrrole portion of the indole is exceptionally electron-rich. Electrophilic substitution on an unsubstituted indole overwhelmingly favors the C3 position.[1] However, in this case, the C3 position is blocked by a methyl group, diverting reactivity elsewhere.

  • The 6-Hydroxyl Group (-OH) : This is a powerful electron-donating group (+M effect) that strongly activates the benzene ring for electrophilic aromatic substitution. It directs incoming electrophiles to its ortho positions (C5 and C7) and para position (C4).[2][3][4]

  • The 3-Methyl Group (-CH₃) : This is a weakly electron-donating group (+I effect) that provides slight activation to the ring.[2]

The interplay of these groups means that under standard electrophilic conditions, a mixture of C4, C5, and C7 substituted products is often obtained, making selective functionalization a significant challenge.

G cluster_0 Reactivity Map of this compound mol C4 mol->C4 Activated C5 mol->C5 Strongly Activated C7 mol->C7 Strongly Activated N1 mol->N1 lab4 C4 (para to -OH) C4->lab4 lab5 C5 (ortho to -OH) C5->lab5 lab7 C7 (ortho to -OH) C7->lab7 labN N1 (Nucleophilic Site) N1->labN

Caption: Key reactive sites on the this compound scaffold.

Troubleshooting Guide & FAQs

This section addresses specific experimental challenges in a question-and-answer format.

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Question: "I am attempting a Vilsmeier-Haack formylation (or Friedel-Crafts acylation) on this compound and obtaining a difficult-to-separate mixture of isomers. How can I direct the substitution to a single position, preferably C4, C5, or C7?"

Analysis: This is the most common issue. The powerful activating effect of the 6-OH group dominates, leading to a mixture of products at the C4, C5, and C7 positions. The Vilsmeier-Haack reaction, for instance, uses an electrophilic chloroiminium salt (the Vilsmeier reagent) which will attack the most electron-rich positions on the benzene ring.[5][6][7] To achieve selectivity, you must temporarily attenuate the influence of the hydroxyl group or use a strategy that overrides the natural reactivity.

Strategy A: Modulate Reactivity with Protecting Groups

The most direct way to alter the regiochemical outcome is to protect the highly activating 6-hydroxyl group. This modification serves two purposes: it reduces the overwhelming activation at the ortho and para positions and can introduce steric bulk to disfavor reaction at adjacent sites.

Why it works: Converting the phenol to an ether or silyl ether reduces its electron-donating capacity, thereby "dampening" the activation of the benzene ring and allowing other directing effects to become more influential.[8][9]

Protecting GroupProtection ConditionsDeprotection ConditionsKey Advantages & Considerations
Methyl (Me) MeI or Me₂SO₄, K₂CO₃, AcetoneBBr₃, CH₂Cl₂Very stable, but requires harsh deprotection. Good for multi-step synthesis where robustness is key.[9]
Benzyl (Bn) BnBr, K₂CO₃, DMFH₂, Pd/CStable to most conditions except hydrogenolysis. Good for orthogonal protection schemes.
tert-Butyldimethylsilyl (TBS) TBSCl, Imidazole, DMFTBAF, THF or aq. HClEasily installed and removed under mild conditions. Offers steric hindrance. Sensitive to strong acid.
Acetyl (Ac) Ac₂O, PyridineK₂CO₃, MeOH/H₂OEasy to apply and remove but may not survive many reaction conditions. Primarily used for temporary protection.

Troubleshooting Steps:

  • Protect the 6-OH group: Choose a protecting group from the table based on the planned downstream reaction conditions. (See Protocol 1 for a detailed example).

  • Perform the Electrophilic Substitution: With the protected substrate, repeat the EAS reaction (e.g., Vilsmeier-Haack). The regiochemical outcome will be different, and often cleaner. For example, with a bulky TBS ether, you may see increased selectivity for the more accessible C4 position.

  • Deprotect: Remove the protecting group to reveal the desired functionalized this compound.

Strategy B: Directed ortho-Metalation (DoM)

For definitive control, especially to target the C5 or C7 positions, DoM is a superior strategy. This method uses a Directed Metalation Group (DMG) to guide a strong base to deprotonate a specific ortho C-H bond, creating a nucleophilic organometallic intermediate that can be trapped with an electrophile.

Why it works: The DMG, which can be the protected hydroxyl group itself (e.g., as a carbamate) or a group installed on the indole nitrogen, coordinates to an organolithium base, delivering it to the adjacent C-H bond for abstraction.[10] This process is governed by proximity, not the ring's intrinsic electronic preferences.

Caption: Workflow for Directed ortho-Metalation (DoM).

Issue 2: Unwanted N-Functionalization vs. C-Functionalization

Question: "I am trying to perform an N-alkylation using an alkyl halide, but I am getting C-alkylation as a side product. Conversely, when I try a Friedel-Crafts reaction, I see some N-acylation. How do I control this?"

Analysis: This is a classic chemoselectivity problem arising from the two main nucleophilic sites: the indole nitrogen (N1) and the electron-rich carbon framework. The key to control is understanding the nature of the nitrogen's nucleophilicity. The N-H proton is weakly acidic (pKa ≈ 17), and upon deprotonation, it becomes a potent, localized anion.

Strategy for Selective N-Functionalization

Why it works: To favor reaction at the nitrogen, you must make it the most nucleophilic species in the reaction. This is achieved by using a base to deprotonate the N-H, forming the indolide anion. This anionic nucleophile is significantly more reactive than the neutral indole ring.

Troubleshooting Steps:

  • Choose the Right Base: Use a base strong enough to deprotonate the indole N-H.

    • For high reactivity: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF.

    • For milder conditions: Use weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in acetone or acetonitrile. This is often sufficient for reactive electrophiles.

  • Control Temperature: Add the electrophile (e.g., alkyl halide, benzyl bromide) at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature. This minimizes side reactions.

  • Avoid Protic Solvents: Do not use protic solvents like ethanol or water, as they can protonate the indolide anion and compete with your electrophile.

Strategy for Selective C-Functionalization (EAS)

Why it works: To favor reaction at carbon, you must keep the nitrogen protonated and neutral. Electrophilic aromatic substitution reactions are typically run under neutral or acidic conditions, which ensures the nitrogen lone pair is participating in the aromatic system rather than acting as an independent nucleophile.

Troubleshooting Steps:

  • Use Lewis or Brønsted Acids: Conditions for reactions like Friedel-Crafts (e.g., AlCl₃) or formylation (POCl₃/DMF) are inherently acidic or electrophilic, which favors attack on the pi-system of the ring.

  • Protect the Nitrogen: If N-functionalization remains a persistent side reaction even under EAS conditions, consider protecting the indole nitrogen with a removable electron-withdrawing group (e.g., Boc, Ts). This drastically reduces the nitrogen's nucleophilicity and directs all reactivity towards the carbon framework.[11]

Issue 3: Controlling the Mannich Reaction

Question: "I am performing a Mannich reaction with formaldehyde and a secondary amine on this compound. Where should I expect the aminomethyl group to add?"

Analysis: The Mannich reaction involves an in situ formed electrophilic Eschenmoser's salt or a similar iminium ion.[12][13][14] The outcome is highly dependent on the reaction conditions and the availability of the N-H proton.

Possible Outcomes & Control Strategies:

  • N1-Aminomethylation (Gramine-type synthesis): If the indole N-H is unprotected, it can attack the iminium ion to form an N-Mannich base.[15] This is often the kinetically favored product.

  • C7-Aminomethylation: If the N-H is protected, or under conditions that favor C-alkylation (e.g., acetic acid solvent), the reaction will proceed as an electrophilic substitution on the ring. The hydroxyl group's strong directing effect and potential chelation control with the incoming electrophile can favor substitution at the C7 position.

  • C5-Aminomethylation: This is also a potential outcome of electrophilic attack, driven by the ortho-directing nature of the 6-OH group.

Troubleshooting Steps:

  • To Favor N1-Substitution: Run the reaction under neutral or slightly basic conditions with the N-H unprotected.

  • To Favor C-Substitution (C5/C7):

    • Protect the indole nitrogen with a group like Boc or Tosyl.

    • Run the reaction in an acidic medium like acetic acid, which protonates the intermediate iminium ion and favors attack on the electron-rich benzene ring.

    • Careful screening of temperature and reaction time may be required to optimize the C5 vs. C7 ratio.

Experimental Protocols

Protocol 1: Protection of the 6-Hydroxyl Group as a TBS Ether

This protocol provides a robust method to protect the phenol, reducing its activating effect and adding steric bulk.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Add TBSCl (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:EtOAc).

  • Once the starting material is consumed, quench the reaction by pouring it into a separatory funnel containing water.

  • Extract the aqueous layer three times with EtOAc.

  • Combine the organic layers and wash sequentially with water, saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield 6-(tert-butyldimethylsilyloxy)-3-methyl-1H-indole.

Protocol 2: Regioselective Vilsmeier-Haack Formylation at C7 (Illustrative on a Protected Indole)

This protocol describes the formylation of a protected indole, where selectivity is enhanced.

Materials:

  • 6-(Protected)-3-methyl-1H-indole (e.g., TBS-ether from Protocol 1)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Ice bath

  • Saturated aqueous sodium acetate (NaOAc)

Procedure:

  • In a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF (used as solvent) to 0 °C in an ice bath.

  • Add POCl₃ (1.5 eq) dropwise via the dropping funnel to the cold DMF, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Dissolve the 6-(protected)-3-methyl-1H-indole (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor by TLC.

  • Cool the reaction mixture back to 0 °C and cautiously quench by slow, dropwise addition of a saturated aqueous solution of sodium acetate until the pH is basic.

  • Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude aldehyde by flash column chromatography.

  • Proceed with deprotection of the 6-OH group as required.

References

Preventing degradation of 3-methyl-1H-indol-6-ol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-methyl-1H-indol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventing the degradation of this valuable compound during storage and handling. By understanding the underlying chemical principles, you can ensure the integrity and reliability of your experimental outcomes.

Introduction: The Challenge of a Bifunctional Molecule

This compound is a unique bifunctional molecule containing both an electron-rich indole nucleus and a phenolic hydroxyl group. This combination makes it a valuable synthon but also renders it exceptionally susceptible to degradation. The indole ring is prone to oxidation, while the phenol moiety can readily undergo oxidation to form quinone-like species. The interplay between these two functional groups results in a compound that is sensitive to oxygen, light, heat, and pH, often leading to discoloration and polymerization if not handled with care.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the stability and handling of this compound.

Q1: My freshly received this compound is an off-white powder, but it has started to turn pink/brown. What is happening?

A1: The color change from off-white to pink, brown, or even dark purple is a classic visual indicator of oxidative degradation. This occurs because both the indole and phenol components of the molecule are reacting with atmospheric oxygen. The initial oxidation products can further react and polymerize, leading to the formation of highly colored, complex mixtures. This process is often accelerated by exposure to light and elevated temperatures.

Q2: What are the primary drivers of degradation for this compound?

A2: The degradation of this compound is primarily driven by:

  • Oxidation: The electron-rich indole core and the phenolic hydroxyl group are both highly susceptible to oxidation from atmospheric oxygen (autoxidation).[1] This is the main degradation pathway.

  • Photodegradation: Exposure to light, particularly UV wavelengths, can provide the energy to initiate and accelerate oxidative reactions.[2]

  • Elevated Temperatures: Higher temperatures increase the rate of all chemical reactions, including oxidation.

  • pH Extremes: Phenolic compounds can be particularly unstable under alkaline (high pH) conditions, which can facilitate deprotonation and subsequent oxidation.[3][4]

Q3: What are the absolute ideal storage conditions for long-term stability?

A3: For maximum long-term stability of solid this compound, the ideal conditions are:

  • Temperature: -20°C.[5]

  • Atmosphere: Under a dry, inert atmosphere (e.g., argon or nitrogen).

  • Light: Complete protection from light using an amber or opaque vial.

  • Container: A tightly sealed vial to prevent moisture and oxygen ingress.

Q4: I need to make a solution for my experiment. How stable is it in solution?

A4: this compound is significantly less stable in solution than as a solid due to increased molecular mobility and exposure to dissolved oxygen. Solutions should be prepared fresh for immediate use whenever possible. If a stock solution must be stored, it should be done at -80°C in a tightly sealed container, protected from light, and ideally prepared with a deoxygenated solvent.[6]

Part 2: Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to issues you may encounter.

Problem / Observation Probable Cause & Chemical Rationale Recommended Actions & Preventative Measures
Rapid Discoloration (White to Brown/Purple) of Solid Cause: Aggressive oxidation upon exposure to air and/or light. Rationale: The phenolic hydroxyl group significantly activates the indole ring system towards oxidation. This can lead to the formation of semiquinone radicals which can polymerize into melanin-like pigments, causing rapid and intense color changes.[1]1. Immediate Action: Transfer the material to an amber vial, flush with an inert gas (argon or nitrogen), seal tightly, and store at -20°C. 2. Prevention: Always handle the solid material in a controlled environment with minimal exposure to ambient air and light. An argon-flushed glove bag or a glovebox is recommended for aliquoting.
Appearance of Insoluble Particulates in Solution Cause: Formation of insoluble degradation polymers. Rationale: Oxidative coupling of indole molecules is a common degradation pathway.[7] The initial oxidation products of this compound are reactive and can polymerize, leading to higher molecular weight species that have poor solubility and precipitate out of solution.1. Immediate Action: Do not use the solution. The presence of particulates indicates significant degradation. Prepare a fresh solution. 2. Prevention: Prepare solutions using deoxygenated solvents. Use solvents from a freshly opened bottle or those that have been sparged with nitrogen or argon. Consider adding an antioxidant if compatible with your downstream application.
Inconsistent or Poor Results in Biological Assays Cause: Loss of compound potency due to degradation. Rationale: The degradation products are structurally different from the parent compound and will likely have different (or no) biological activity. Oxidation modifies the core structure, altering the molecule's ability to interact with its biological target.1. Immediate Action: Confirm the purity of your compound using an analytical technique like HPLC or LC-MS. 2. Prevention: Always use freshly prepared solutions for sensitive experiments. If storing stock solutions, re-qualify their purity and concentration before use if they have been stored for an extended period.
Solution pH Drifts Over Time Cause: Formation of acidic byproducts from oxidative degradation. Rationale: The cleavage of the indole ring, a potential long-term degradation pathway, can lead to the formation of acidic species like anthranilate derivatives.[8] This can alter the pH of unbuffered solutions.1. Immediate Action: Check the pH of your solution. If it has changed significantly, discard it. 2. Prevention: Use a suitable, non-reactive buffer system if your experimental protocol allows. Ensure the chosen buffer is stable and does not catalyze degradation.

Part 3: Protocols & Best Practices for Storage and Handling

Adherence to rigorous protocols is essential for preserving the integrity of this compound.

Recommended Storage Conditions Summary
Condition Solid (Long-Term) Solid (Short-Term) Solution (Stock)
Temperature -20°C2-8°C-80°C
Atmosphere Inert Gas (Argon/Nitrogen)Inert Gas (Argon/Nitrogen)Inert Gas Headspace
Light Protect from light (Amber Vial)Protect from light (Amber Vial)Protect from light (Amber Vial)
Container Tightly sealed, PTFE-lined capTightly sealed, PTFE-lined capTightly sealed, PTFE-lined cap
Protocol 1: Aliquoting and Storing Solid Compound

This protocol minimizes exposure to atmospheric oxygen and light.

Materials:

  • Primary container of this compound

  • Small amber glass vials with PTFE-lined septum caps

  • Spatula

  • Balance

  • Source of dry argon or nitrogen gas with tubing and needle

  • Exhaust needle

Procedure:

  • Preparation: Perform this procedure in a fume hood with subdued lighting.

  • Inerting Vials: Purge the empty amber vials with inert gas for 1-2 minutes by inserting a gas inlet needle to the bottom and a shorter exhaust needle through the septum.

  • Weighing: Quickly weigh the desired amount of solid and transfer it to the purged vial. Minimize the time the primary container is open.

  • Flushing: Immediately after adding the solid, flush the headspace of the vial with inert gas for 30-60 seconds.

  • Sealing: While maintaining a positive pressure of inert gas, remove the exhaust needle first, followed by the gas inlet needle, and immediately wrap the cap with parafilm to ensure a tight seal.

  • Storage: Label the vial clearly and place it in a -20°C freezer for long-term storage.

Protocol 2: Preparing and Storing a Stock Solution with an Antioxidant

This protocol is for situations where a solution must be prepared and stored.

Materials:

  • Aliquoted solid this compound

  • High-purity, deoxygenated solvent (e.g., DMSO, Ethanol)

  • Antioxidant (e.g., Ascorbic Acid or Butylated Hydroxytoluene - BHT)

  • Amber glass vial with PTFE-lined septum cap

Procedure:

  • Solvent Preparation: Deoxygenate the solvent by sparging with argon or nitrogen gas for 15-20 minutes.

  • Antioxidant Addition (Optional but Recommended):

    • If using Ascorbic Acid , a final concentration of 0.1% (w/v) is a good starting point.

    • If using BHT , a final concentration of 0.01% (w/v) is common.

    • Add the antioxidant to the solvent and mix until dissolved.

  • Dissolution: Add the deoxygenated solvent (with antioxidant) to the vial containing the pre-weighed solid this compound. Mix gently (vortex or sonicate) until fully dissolved.[5]

  • Inerting: Flush the headspace of the vial with inert gas for 30 seconds.

  • Sealing and Storage: Seal the vial tightly, wrap with parafilm, and store at -80°C.

Part 4: Visualizing Degradation and Handling

Proposed Degradation Pathway

The primary degradation pathway is oxidation, which can occur at multiple sites on the molecule. The presence of both the phenol and the electron-rich indole ring creates a complex system prone to forming quinone-methides, oxindoles, and ultimately, polymeric materials.

G cluster_main Degradation of this compound A This compound (Stable Form) B Oxidative Stress (O₂, Light, Heat) C Initial Oxidation Products (e.g., Quinone-methide, 3-methyloxindole) B->C Initiation D Further Oxidation & Polymerization C->D Propagation E Colored Degradation Products (Insoluble Polymers, Ring-Opened Species) D->E Termination

Caption: Oxidative degradation cascade of this compound.

Recommended Handling Workflow

To maintain compound integrity, a systematic workflow should be followed from receiving the compound to its use in an experiment.

G cluster_workflow Handling Workflow for Maximum Stability receive Receive Compound store_solid Store Solid at -20°C under Inert Gas receive->store_solid aliquot Aliquot Solid (Inert Atmosphere) store_solid->aliquot prep_sol Prepare Fresh Solution (Degassed Solvent) aliquot->prep_sol use_exp Immediate Use in Experiment prep_sol->use_exp store_sol Store Solution at -80°C (Inert Headspace) prep_sol->store_sol If Necessary

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Interpreting Complex NMR Spectra of 3-methyl-1H-indol-6-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-methyl-1H-indol-6-ol derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the complex NMR spectra of these valuable heterocyclic compounds. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions to navigate the nuances of their spectral analysis, ensuring accurate structural elucidation.

Introduction: The Challenge of Substituted Indoles

This compound and its derivatives are significant scaffolds in medicinal chemistry. However, their NMR spectra can be notoriously complex due to overlapping aromatic signals, the subtle effects of substituents on chemical shifts, and the dynamic nature of the N-H and O-H protons. This guide provides a systematic approach to deconvoluting these spectra with confidence.

Frequently Asked Questions (FAQs)

Q1: The N-H proton of my indole derivative is not visible, or is very broad, in the ¹H NMR spectrum. Why is this?

A1: The disappearance or broadening of the N-H proton signal is a common phenomenon. Several factors can contribute to this:

  • Solvent Exchange: The most frequent cause is chemical exchange with residual water or acidic protons in the NMR solvent.[1] Protic solvents like methanol-d₄ or D₂O will readily exchange with the N-H proton, causing the signal to disappear. Even "anhydrous" deuterated solvents like CDCl₃ can contain enough residual water to cause significant broadening. To confirm this, you can add a drop of D₂O to your NMR tube; if the peak disappears, it is an exchangeable proton.[2]

  • Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment which can lead to broadening of the adjacent N-H proton signal.

  • Intermediate Exchange Rate: If the molecule is undergoing a dynamic process, such as conformational changes or proton transfer, at a rate comparable to the NMR timescale, the N-H signal can broaden.

Q2: How can I reliably differentiate between the aromatic protons on the benzene and pyrrole rings?

A2: Differentiating these protons requires a combination of analyzing chemical shifts, coupling constants, and utilizing 2D NMR techniques.

  • Chemical Shift Regions: Protons on the pyrrole ring (H2) typically appear as a singlet in a distinct region of the spectrum. The protons on the benzene ring (H4, H5, H7) will have chemical shifts influenced by the hydroxyl group at C6 and the methyl group at C3.

  • Coupling Constants (J-values): The magnitude of the coupling constant between adjacent aromatic protons is indicative of their relative positions. Ortho-coupling (³J) is typically the largest (6-9 Hz), followed by meta-coupling (⁴J, 1-3 Hz), and para-coupling (⁵J, <1 Hz).[3]

  • 2D NMR: For unambiguous assignment, COSY (Correlation Spectroscopy) is invaluable. A COSY spectrum will show correlations between protons that are coupled to each other, allowing you to "walk" around the aromatic ring.

Q3: Why are some of my aromatic signals overlapping and difficult to interpret?

A3: Overlapping signals are a common challenge, especially in complex substituted indoles.[4] This can be due to similar electronic environments of different protons.

  • Solution: Changing the NMR solvent can often resolve overlapping peaks.[2] Solvents like benzene-d₆ can induce different chemical shifts compared to chloroform-d₃ due to anisotropic effects. If this is not successful, 2D NMR techniques such as HSQC and HMBC are essential for resolving these ambiguities.

Q4: I've purified my compound, but the NMR spectrum shows two sets of signals, suggesting a mixture. What's happening?

A4: If you are confident in your compound's purity, you may be observing atropisomers. This occurs when rotation around a single bond is sterically hindered, leading to stable rotational isomers that are distinct on the NMR timescale.[5]

  • Confirmation: To confirm atropisomerism, run a variable temperature (VT) NMR experiment. As the temperature increases, the rate of rotation around the hindered bond will increase. If the two sets of signals broaden and then coalesce into a single set of averaged signals, you are observing atropisomers.[5][6]

Troubleshooting Guides

Guide 1: Resolving Overlapping Aromatic Signals with 2D NMR

When 1D ¹H NMR spectra present a cluster of overlapping aromatic signals, a systematic application of 2D NMR experiments is the most effective path to unambiguous assignment.

Step-by-Step Protocol:

  • Acquire a ¹H NMR Spectrum: Obtain a high-quality 1D proton spectrum to identify the regions of signal overlap.

  • Run a COSY Experiment: This experiment identifies proton-proton couplings. In the aromatic region, cross-peaks will connect adjacent (ortho-coupled) protons. This allows for the identification of spin systems.

  • Acquire an HSQC Spectrum: The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates protons with their directly attached carbons.[7] This is crucial for assigning protonated carbons.

  • Run an HMBC Experiment: The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons over two to three bonds.[7] This is key for identifying quaternary carbons and piecing together the molecular fragments.

  • Data Interpretation: Overlaying the HSQC and HMBC spectra can be particularly powerful.[8] HSQC signals will identify the protonated carbons, while the HMBC correlations will link these to neighboring carbons, including quaternary carbons.

Workflow for Resolving Overlapping Signals

G A Overlapping Aromatic Signals in ¹H NMR B Acquire COSY Spectrum A->B D Acquire HSQC Spectrum A->D F Acquire HMBC Spectrum A->F C Identify Coupled Proton Spin Systems B->C H Integrate Data for Full Assignment C->H E Correlate Protons to Directly Attached Carbons D->E E->H G Identify Long-Range H-C Correlations (2-3 bonds) F->G G->H

Caption: A systematic workflow for resolving overlapping NMR signals.

Guide 2: Confirming Substituent Positions with NOE

The Nuclear Overhauser Effect (NOE) is a powerful tool for determining the spatial proximity of protons, which is essential for confirming the regiochemistry of substitution.

Experimental Protocol: 1D NOESY (or ROESY)

  • Identify Key Protons: In your ¹H NMR spectrum, identify the signals corresponding to the methyl group at C3 and the protons on the aromatic ring.

  • Selective Irradiation: In a 1D NOESY (or ROESY for molecules with intermediate molecular weight) experiment, selectively irradiate the methyl protons at C3.

  • Observe NOE Enhancements: Observe which aromatic protons show an enhancement in their signal intensity. An NOE enhancement between the C3-methyl protons and a specific aromatic proton indicates that they are close in space. For example, an NOE to the H4 proton would help to confirm the substitution pattern.

  • Reciprocal Experiment: For confirmation, irradiate the aromatic proton that showed an NOE and observe the enhancement of the C3-methyl signal.

Logic for NOE-Based Assignment

G cluster_0 Experiment cluster_1 Observation & Conclusion A Irradiate C3-Methyl Protons B Observe NOE A->B C Enhancement of H4 Proton Signal B->C D C3-Methyl and H4 are Spatially Proximate C->D E Confirms Regiochemistry D->E

Caption: Using NOE to confirm the position of substituents.

Guide 3: Improving Poor Signal Resolution

Broad or poorly resolved signals can obscure important coupling information and make accurate integration difficult.

Troubleshooting Steps:

  • Check Sample Concentration: Highly concentrated samples can lead to increased viscosity and signal broadening.[9] Diluting the sample may improve resolution.

  • Optimize Shimming: Poor magnetic field homogeneity is a common cause of broad peaks.[10] Carefully shim the spectrometer before acquiring data.

  • Change Solvent: As mentioned earlier, changing the NMR solvent can sometimes improve resolution by altering molecular aggregation or conformation.[2]

  • Variable Temperature NMR: For molecules exhibiting dynamic behavior, acquiring spectra at different temperatures can sharpen signals.[6] At higher temperatures, rapid conformational changes can lead to averaged, sharper signals. Conversely, cooling the sample can sometimes "freeze out" a single conformation, also resulting in sharper signals.

Table 1: Influence of Common NMR Solvents on Chemical Shifts of Indole Protons

SolventN-H Proton (ppm)Aromatic Protons (ppm)Notes
CDCl₃~8.0-8.5 (often broad)~6.5-7.7Prone to H-bonding with the N-H proton.
Acetone-d₆~10.0-11.0~6.5-7.8Can sharpen the N-H signal.
DMSO-d₆~10.5-11.5~6.4-7.6Excellent for observing exchangeable protons.
Benzene-d₆Variable, often shifted upfieldVariable, significant solvent-induced shiftsAromatic solvent-induced shifts (ASIS) can resolve overlapping signals.[2]

Note: Chemical shift ranges are approximate and can vary significantly with substitution.

Conclusion

The interpretation of complex NMR spectra of this compound derivatives requires a multi-faceted approach. By understanding the common challenges and systematically applying advanced NMR techniques like 2D spectroscopy and NOE analysis, researchers can confidently elucidate the structures of these important molecules. This guide serves as a starting point for troubleshooting common issues and highlights the importance of experimental design in achieving unambiguous spectral interpretation.

References

Technical Support Center: A Guide to the Scalable Synthesis of 3-methyl-1H-indol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methyl-1H-indol-6-ol, a key intermediate for various preclinical candidates. We will address common experimental challenges, offer troubleshooting strategies in a direct question-and-answer format, and provide detailed protocols to facilitate a successful and scalable synthesis campaign.

Overview of Recommended Synthetic Strategy

For the scalable synthesis of this compound, we recommend a robust two-step approach: the Japp-Klingemann reaction to form a key phenylhydrazone intermediate, followed by the classic Fischer indole synthesis for the final cyclization. This strategy offers versatility and is well-documented in organic chemistry literature.[1][2]

The proposed pathway begins with a protected p-aminophenol derivative, such as p-benzyloxyaniline, to prevent unwanted side reactions with the phenolic hydroxyl group. This starting material is converted to a diazonium salt, which then reacts with a β-keto-ester like ethyl 2-methylacetoacetate in the Japp-Klingemann reaction to yield the corresponding phenylhydrazone.[3] This intermediate is then subjected to acidic conditions to induce the Fischer indole cyclization.[4][5] A final deprotection step (e.g., hydrogenolysis to remove the benzyl group) yields the target molecule, this compound.

Experimental Workflow Diagram

Synthesis_Workflow Start p-Benzyloxyaniline Diazotization Diazotization (NaNO₂, HCl) Start->Diazotization Diazonium Diazonium Salt Diazotization->Diazonium JK_Reaction Japp-Klingemann Reaction Diazonium->JK_Reaction JK_Reagent Ethyl 2-methylacetoacetate JK_Reagent->JK_Reaction Hydrazone Phenylhydrazone Intermediate JK_Reaction->Hydrazone Fischer Fischer Indole Cyclization (Acid Catalyst) Hydrazone->Fischer Protected_Indole Protected 3-methyl-6-benzyloxyindole Fischer->Protected_Indole Deprotection Deprotection (e.g., H₂, Pd/C) Protected_Indole->Deprotection Crude_Product Crude This compound Deprotection->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Question 1: My Japp-Klingemann reaction to form the hydrazone intermediate has a very low yield. What are the likely causes?

Answer: Low yields in the Japp-Klingemann reaction typically stem from three main areas: diazonium salt instability, improper reaction pH, or side reactions.

  • Diazonium Salt Instability: Aryl diazonium salts are notoriously unstable at elevated temperatures. The diazotization step (reacting p-benzyloxyaniline with NaNO₂ and HCl) must be performed at 0-5 °C. Allowing the temperature to rise can lead to decomposition of the salt before it can react with the β-keto-ester.

  • Incorrect pH: The Japp-Klingemann reaction requires careful pH control. The coupling of the diazonium salt with the enolate of the β-keto-ester is typically performed under mildly basic or neutral conditions. If the solution is too acidic, the concentration of the required enolate will be too low. If it's too basic, the diazonium salt can convert to a non-reactive diazotate species. Maintain the pH by using a buffer like sodium acetate.[6]

  • Purity of Starting Materials: Ensure your p-benzyloxyaniline is pure and the sodium nitrite solution is fresh. Impurities can interfere with the diazotization process.

Question 2: The Fischer indole cyclization step results in a dark, tarry mixture with multiple products on my TLC plate. How can I improve the selectivity?

Answer: The formation of tar and byproducts during the Fischer indole synthesis is a common issue, especially during scale-up.[7] The key is to control the reaction conditions, particularly the choice and concentration of the acid catalyst and the temperature.

  • Acid Catalyst Choice: The strength of the acid catalyst is critical.[4] Strong Brønsted acids like H₂SO₄ or polyphosphoric acid (PPA) are effective but can promote polymerization and degradation at higher temperatures. Lewis acids like ZnCl₂ or BF₃·OEt₂ can offer milder conditions and may improve yields.[5] We recommend starting with a milder catalyst like p-toluenesulfonic acid (pTSA) or BF₃·OEt₂ before resorting to stronger, more aggressive acids.

  • Temperature Control: This reaction involves a[1][1]-sigmatropic rearrangement which is temperature-dependent.[8] However, excessive heat will lead to decomposition. The optimal temperature depends on the substrate and catalyst. It is crucial to monitor the reaction progress closely by TLC and avoid prolonged heating once the starting material is consumed.

  • Side Reactions: The electron-donating nature of the benzyloxy group can sometimes lead to unwanted side reactions or cleavage of the N-N bond in the hydrazone, which competes with the desired cyclization.[9] Using a non-protic solvent like toluene or xylene can sometimes minimize these side reactions compared to protic solvents like acetic acid.

Question 3: I'm having difficulty purifying the final this compound. It seems to streak on the silica gel column and the fractions are not clean.

Answer: The phenolic hydroxyl group in the target molecule makes it relatively polar and susceptible to oxidation, which can complicate purification by standard silica gel chromatography.

  • Column Tailing/Streaking: The acidic nature of silica gel can interact with the basic indole nitrogen and the phenolic -OH group, causing streaking. To mitigate this, you can pre-treat the silica gel with a small amount of a non-polar tertiary amine (e.g., 1% triethylamine in your eluent system). Alternatively, using a different stationary phase like neutral alumina may be beneficial.[10]

  • Product Oxidation: 6-hydroxyindoles can be sensitive to air and light, oxidizing to form colored impurities. To minimize this, conduct the chromatography quickly, use degassed solvents, and consider adding an antioxidant like BHT (butylated hydroxytoluene) to the solvent. Store the purified product under an inert atmosphere (nitrogen or argon) and protect it from light.[11]

  • Alternative Purification: If chromatography proves difficult, consider recrystallization. A suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/hexanes) might provide the pure compound without the risk of degradation on a column.[12]

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield or Impure Product Check_SM Verify Purity of Starting Materials Start->Check_SM Check_JK Review Japp-Klingemann Conditions Start->Check_JK Check_Fischer Review Fischer Cyclization Conditions Start->Check_Fischer Check_Purification Review Purification Method Start->Check_Purification Sol_SM Purify starting materials Check_SM->Sol_SM Impurities found JK_Temp Diazotization T > 5°C? Check_JK->JK_Temp Fischer_Acid Acid catalyst too harsh? Check_Fischer->Fischer_Acid Pur_Oxidation Evidence of oxidation? Check_Purification->Pur_Oxidation JK_pH Incorrect pH for coupling? JK_Temp->JK_pH No Sol_JK_Temp Maintain T at 0-5°C JK_Temp->Sol_JK_Temp Yes Sol_JK_pH Use buffer (e.g., NaOAc) JK_pH->Sol_JK_pH Yes Fischer_Temp Reaction T too high? Fischer_Acid->Fischer_Temp No Sol_Fischer_Acid Switch to milder acid (pTSA, BF₃·OEt₂) Fischer_Acid->Sol_Fischer_Acid Yes Sol_Fischer_Temp Lower T and monitor by TLC Fischer_Temp->Sol_Fischer_Temp Yes Pur_Silica Streaking on silica? Pur_Oxidation->Pur_Silica No Sol_Pur_Oxidation Use inert atmosphere, degassed solvents Pur_Oxidation->Sol_Pur_Oxidation Yes Sol_Pur_Silica Add Et₃N to eluent or use neutral alumina Pur_Silica->Sol_Pur_Silica Yes

Caption: Decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis? A: Several hazards must be managed. Arylhydrazines are toxic and potential carcinogens and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[11] Strong acids are corrosive.[13] Organic solvents are flammable. The final deprotection step involving hydrogen gas requires a properly set up hydrogenation apparatus and the absence of ignition sources. Always consult the Safety Data Sheet (SDS) for each chemical before use.[14]

Q2: How can I reliably monitor the progress of the Fischer indole cyclization? A: Thin-layer chromatography (TLC) is the most effective method. The starting hydrazone and the final indole product will have different Rf values. A specific stain for indoles, such as Ehrlich's reagent (p-dimethylaminobenzaldehyde in ethanol and acid), can be used.[13] Indoles typically form a purple or blue spot with this reagent, providing definitive confirmation of product formation.

Q3: Are there alternative methods to the Fischer indole synthesis for this molecule? A: Yes, other methods exist, such as the Bischler-Möhlau, Nenitzescu, or Larock indole syntheses.[15][16][17] However, for scaling up, the Fischer synthesis is often preferred due to its long history, extensive documentation, and the relatively low cost of starting materials.[4][5]

Q4: What analytical data should I acquire to confirm the structure of this compound? A: To confirm the identity and purity of your final compound, you should obtain ¹H NMR, ¹³C NMR, and mass spectrometry (MS) data. The table below summarizes expected analytical characteristics.

Analysis Type Expected Results for this compound
¹H NMR Signals for the methyl group (singlet, ~2.2-2.4 ppm), aromatic protons on the indole and benzene rings, a broad singlet for the N-H proton (>8.0 ppm), and a singlet for the O-H proton.[18]
¹³C NMR Resonances for the methyl carbon, the C2 and C3 carbons of the indole ring, and the aromatic carbons.[18]
Mass Spec (MS) The exact mass should correspond to the molecular formula C₉H₉NO (MW: 147.17).[19]
Appearance Typically a white to off-white or pinkish solid.[16]

Detailed Experimental Protocols

Protocol 1: Synthesis of the Phenylhydrazone Intermediate (This protocol is a representative example and may require optimization.)

  • Diazotization: In a three-neck flask equipped with a mechanical stirrer and thermometer, dissolve p-benzyloxyaniline (1.0 eq) in 3M HCl. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Coupling: In a separate, larger flask, dissolve ethyl 2-methylacetoacetate (1.1 eq) and sodium acetate (3.0 eq) in ethanol and water. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the β-keto-ester solution while maintaining the temperature below 10 °C.

  • Stir the reaction mixture for 2-4 hours, allowing it to slowly warm to room temperature. A yellow or orange precipitate of the hydrazone should form.

  • Workup: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield the crude phenylhydrazone intermediate.

Protocol 2: Fischer Indole Cyclization and Deprotection

  • Cyclization: To a flask containing the dried phenylhydrazone (1.0 eq), add your chosen acid catalyst (e.g., 10 mol% p-toluenesulfonic acid) and a suitable solvent like toluene or acetic acid.[20]

  • Heat the mixture to 80-110 °C and monitor the reaction by TLC until the hydrazone spot disappears (typically 2-6 hours).

  • Workup: Cool the reaction mixture to room temperature. If using an acidic solvent, neutralize it carefully with a base like aqueous sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected indole.

  • Deprotection: Dissolve the crude 6-benzyloxy-3-methyl-1H-indole in a solvent like ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until TLC indicates complete removal of the benzyl group.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, and concentrate the filtrate to yield the crude this compound.

Protocol 3: Purification by Column Chromatography

  • Prepare a silica gel column using a suitable eluent system, such as hexanes:ethyl acetate (e.g., starting from 4:1 and grading to 1:1). To prevent streaking, add 1% triethylamine to the eluent mixture.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column and elute, collecting fractions.

  • Monitor the fractions by TLC, using a UV lamp and an appropriate stain (e.g., potassium permanganate or Ehrlich's reagent).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product. Dry thoroughly under high vacuum.

References

Validation & Comparative

Validating the Biological Activity of 3-methyl-1H-indol-6-ol: A Comparative Guide with Positive Controls

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the rigorous validation of a novel compound's biological activity is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the putative biological activities of 3-methyl-1H-indol-6-ol. By employing well-characterized positive controls, we can establish a robust baseline for comparison, ensuring the reliability and reproducibility of experimental findings.

Indole derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous natural products and synthetic drugs, exhibiting a wide array of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] The specific analogue, this compound, with its hydroxyl group on the six-membered aromatic ring, is structurally poised for significant biological activity, particularly as an antioxidant. Studies have indicated that indole derivatives bearing such hydroxylations possess lower oxidation potentials, suggesting a greater capacity to scavenge reactive oxygen species.[4]

This guide will focus on validating two key putative activities of this compound: antioxidant and anti-inflammatory effects. We will detail the experimental design, including the selection of appropriate positive controls, step-by-step protocols for in vitro assays, and the interpretation of comparative data.

The Cornerstone of Validation: The Role of Positive Controls

Before delving into specific protocols, it is crucial to underscore the indispensable role of positive controls in any biological assay. A positive control is a substance known to produce the expected effect and serves as a benchmark against which the activity of the test compound is measured.[5][6] Its inclusion provides a clear indication that the assay is performing correctly and that the experimental conditions are conducive to detecting the desired biological activity.[5] For antioxidant assays, commonly used positive controls include ascorbic acid (Vitamin C), quercetin, and myricetin.[6][7] In the context of anti-inflammatory assays, non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and diclofenac are frequently employed.[8][9][10]

Experimental Workflow for Validating Biological Activity

The validation process follows a logical sequence from initial screening to more detailed mechanistic studies. The following diagram illustrates a typical workflow for assessing the antioxidant and anti-inflammatory properties of a test compound like this compound.

experimental_workflow cluster_antioxidant Antioxidant Activity Validation cluster_anti_inflammatory Anti-inflammatory Activity Validation DPPH_assay DPPH Radical Scavenging Assay ABTS_assay ABTS Radical Scavenging Assay DPPH_assay->ABTS_assay Confirmatory Assay IC50_determination IC50 Value Determination ABTS_assay->IC50_determination Data_analysis_antioxidant Comparative Data Analysis IC50_determination->Data_analysis_antioxidant Macrophage_culture RAW 264.7 Macrophage Culture LPS_stimulation LPS-induced NO Production Assay Macrophage_culture->LPS_stimulation Cytokine_assay Pro-inflammatory Cytokine (TNF-α, IL-6) Assay LPS_stimulation->Cytokine_assay Mechanistic Insight IC50_determination_inflam IC50 Value Determination LPS_stimulation->IC50_determination_inflam Data_analysis_inflammatory Comparative Data Analysis Cytokine_assay->Data_analysis_inflammatory IC50_determination_inflam->Data_analysis_inflammatory Test_Compound This compound Test_Compound->DPPH_assay Test_Compound->Macrophage_culture Positive_Control_Antioxidant Positive Controls (e.g., Ascorbic Acid, Quercetin) Positive_Control_Antioxidant->DPPH_assay Positive_Control_Inflammatory Positive Controls (e.g., Indomethacin, Diclofenac) Positive_Control_Inflammatory->Macrophage_culture

Caption: A generalized experimental workflow for validating the antioxidant and anti-inflammatory activities of a test compound.

Part 1: Validating Antioxidant Activity

The antioxidant capacity of a compound is its ability to neutralize free radicals, which are highly reactive molecules that can damage cells. We will utilize the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a common and reliable method for screening antioxidant activity.[11]

Comparative Antioxidant Activity Data

The effectiveness of an antioxidant is often quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value signifies greater antioxidant potency.

CompoundIC50 (µM) - DPPH Assay
This compound To be determined
Ascorbic Acid (Positive Control)~45
Quercetin (Positive Control)~15
Myricetin (Positive Control)~10[7]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is adapted for a 96-well microplate format for high-throughput screening.

Materials and Reagents:

  • This compound

  • Ascorbic Acid (Positive Control)

  • Quercetin (Positive Control)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (analytical grade)

  • 96-well microplate

  • Microplate reader (absorbance at 517 nm)

Procedure:

  • Preparation of Solutions:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark.

    • Test Compound Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound in methanol.

    • Positive Control Stock Solutions (1 mM): Prepare 1 mM stock solutions of ascorbic acid and quercetin in methanol.

  • Serial Dilutions:

    • Perform serial dilutions of the test compound and positive controls in methanol to obtain a range of concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.25 µM).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the different concentrations of the test compound and positive controls to their respective wells in triplicate.

    • For the blank (negative control), add 100 µL of methanol.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without a sample and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination:

    • Plot the percentage of scavenging activity against the concentration of the test compound and positive controls to determine the IC50 value.

Part 2: Validating Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. A key indicator of inflammation is the production of nitric oxide (NO) and pro-inflammatory cytokines by macrophages upon stimulation with lipopolysaccharide (LPS). This assay will assess the ability of this compound to inhibit these inflammatory mediators.[12]

Comparative Anti-inflammatory Activity Data

The IC50 value in this context represents the concentration of the compound that inhibits 50% of the LPS-induced NO production.

CompoundIC50 (µM) - NO Inhibition
This compound To be determined
Indomethacin (Positive Control)~25
Diclofenac (Positive Control)~15[12]
Experimental Protocol: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Materials and Reagents:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Indomethacin (Positive Control)

  • Griess Reagent

  • 96-well cell culture plate

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound and indomethacin for 1 hour.

  • LPS Stimulation:

    • After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group should receive no LPS.

  • Nitrite Measurement (Griess Assay):

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation and IC50 Determination:

    • The amount of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Mechanistic Insights: Potential Signaling Pathways

The antioxidant and anti-inflammatory effects of indole derivatives are often attributed to their ability to modulate key signaling pathways. The antioxidant activity is primarily due to direct radical scavenging, while the anti-inflammatory effects may involve the inhibition of pathways like NF-κB, which is a critical regulator of pro-inflammatory gene expression.[1]

signaling_pathway cluster_inflammatory_stimulus Inflammatory Stimulus cluster_signaling_cascade Intracellular Signaling cluster_nuclear_events Nuclear Events & Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 activates IkB IκB IKK->IkB phosphorylates (degradation) NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation translocates to Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_Expression induces Cytokines TNF-α, IL-6, iNOS Gene_Expression->Cytokines leads to production of Test_Compound This compound Test_Compound->IKK Inhibits Positive_Control Indomethacin Positive_Control->Gene_Expression Inhibits (e.g., COX-2)

Caption: A simplified diagram of the LPS-induced pro-inflammatory signaling pathway and potential points of inhibition.

Conclusion

This guide provides a foundational framework for the systematic validation of the biological activities of this compound. By employing standardized assays and well-established positive controls, researchers can generate reliable and comparable data. The presented protocols for assessing antioxidant and anti-inflammatory activities serve as a starting point for a more in-depth investigation into the therapeutic potential of this and other novel indole derivatives. Subsequent studies should aim to elucidate the precise molecular mechanisms underlying the observed activities.

References

A Comparative Efficacy Analysis of 3-methyl-1H-indol-6-ol in ER-Positive Breast Cancer: A Benchmarking Study Against Standard-of-Care Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of estrogen receptor-positive (ER+) breast cancer treatment is continually evolving, driven by the pursuit of novel therapeutic agents with improved efficacy and reduced resistance. The indole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity.[1] This guide provides an in-depth comparative analysis of a novel investigational compound, 3-methyl-1H-indol-6-ol, against current standard-of-care drugs for ER+ breast cancer. Drawing upon established experimental models and methodologies, we present a framework for evaluating its potential as a new therapeutic entity.

The rationale for investigating this compound stems from the known anticancer properties of indole derivatives, which have been shown to modulate key signaling pathways implicated in breast cancer progression, including the estrogen receptor (ER) and PI3K/Akt/mTOR pathways.[2][3] The presence of a hydroxyl group at the 6-position of the indole ring may confer unique pharmacological properties, potentially influencing its binding affinity to biological targets and its overall cytotoxic profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel anticancer compounds.

Comparative Framework: Benchmarking Against the Gold Standard

To rigorously assess the therapeutic potential of this compound, a head-to-head comparison with established first and second-line therapies for ER+ breast cancer is essential. The selected standard-of-care drugs for this guide are:

  • Tamoxifen: A selective estrogen receptor modulator (SERM).

  • Letrozole: An aromatase inhibitor.

  • Palbociclib: A cyclin-dependent kinase 4/6 (CDK4/6) inhibitor.

  • Fulvestrant: A selective estrogen receptor degrader (SERD).

The human breast adenocarcinoma cell line, MCF-7 , will serve as the primary in vitro model system due to its well-characterized ER-positive status and its extensive use in breast cancer research.

In Vitro Efficacy Evaluation: A Multi-parametric Approach

A battery of in vitro assays will be employed to delineate the cytotoxic and mechanistic profile of this compound in comparison to the standard-of-care agents.

Cellular Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Table 1: Comparative IC50 Values in MCF-7 Cells (72h Treatment)

CompoundIC50 (µM)Reference(s)
This compoundHypothetical DataN/A
Tamoxifen~15-20[4]
Letrozole~0.05-0.1[5]
Palbociclib~0.15[6]
Fulvestrant~0.01-0.1[7]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in complete growth medium and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound and the standard-of-care drugs. Replace the medium with fresh medium containing the respective compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.

Table 2: Comparative Apoptosis Induction in MCF-7 Cells (48h Treatment)

Compound (Concentration)% Apoptotic Cells (Early + Late)Reference(s)
This compound (IC50)Hypothetical DataN/A
Tamoxifen (250 µM)~46%[8]
Fulvestrant (100 nM)High induction[7]
Palbociclib (1 µM)Minimal induction[9]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound and standard drugs at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content as measured by PI staining and flow cytometry.

Table 3: Comparative Cell Cycle Distribution in MCF-7 Cells (24h Treatment)

Compound (Concentration)% G0/G1% S% G2/MReference(s)
This compound (IC50)Hypothetical DataHypothetical DataHypothetical DataN/A
Tamoxifen (1 µM)IncreasedDecreasedIncreased[10]
Palbociclib (1 µM)IncreasedDecreasedNo significant change[11]
Fulvestrant (100 nM)IncreasedDecreasedNo significant change[12]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat MCF-7 cells with the compounds at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Model the cell cycle distribution to determine the percentage of cells in G0/G1, S, and G2/M phases.

Mechanistic Insights: Elucidating the Signaling Pathways

Based on the known activities of indole derivatives, we hypothesize that this compound may exert its anticancer effects through modulation of the Estrogen Receptor and PI3K/Akt signaling pathways.

Hypothesized Mechanism of Action of this compound

Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Drug Action E2 Estradiol ER Estrogen Receptor E2->ER Binds ERE Estrogen Response Element ER->ERE Translocates & Binds GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Gene_Transcription Gene Transcription (Proliferation, Survival) mTOR->Gene_Transcription Promotes ERE->Gene_Transcription Activates 3-M-1H-I-6-ol This compound (Hypothesized) 3-M-1H-I-6-ol->ER Antagonist? 3-M-1H-I-6-ol->PI3K Inhibits? Tamoxifen Tamoxifen Tamoxifen->ER Modulates Letrozole Letrozole Letrozole->E2 Inhibits Synthesis Palbociclib Palbociclib Palbociclib->Gene_Transcription Inhibits Cell Cycle Progression Fulvestrant Fulvestrant Fulvestrant->ER Degrades

Caption: Hypothesized mechanism of this compound targeting ER and PI3K pathways.

In Vivo Efficacy: Xenograft Tumor Model

To translate in vitro findings to a more physiologically relevant system, the efficacy of this compound should be evaluated in an in vivo xenograft model using MCF-7 cells.

Experimental Workflow: MCF-7 Xenograft Model

Xenograft_Workflow start Start step1 Implant Estrogen Pellets in Immunocompromised Mice start->step1 end End step2 Inject MCF-7 Cells Subcutaneously step1->step2 step3 Monitor Tumor Growth step2->step3 step4 Randomize Mice into Treatment Groups step3->step4 step5 Administer This compound & Standard Drugs step4->step5 step6 Measure Tumor Volume and Body Weight step5->step6 step7 Harvest Tumors for Histological & Molecular Analysis step6->step7 step7->end

Caption: Workflow for in vivo efficacy testing in an MCF-7 xenograft model.

Experimental Protocol: MCF-7 Xenograft Model

  • Animal Model: Use female immunodeficient mice (e.g., BALB/c nude).

  • Estrogen Supplementation: Implant a slow-release estrogen pellet subcutaneously to support the growth of ER+ MCF-7 cells.[13]

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers twice a week.

  • Randomization and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (vehicle control, this compound, and standard-of-care drugs).

  • Data Collection: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, harvest tumors for downstream analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for the preclinical evaluation of this compound as a potential therapeutic agent for ER+ breast cancer. By systematically comparing its efficacy against established standard-of-care drugs across a range of in vitro and in vivo assays, a clear understanding of its cytotoxic and mechanistic properties can be achieved.

The hypothetical data presented in the tables serves as a template for the expected outcomes of such a study. Favorable results, such as a potent IC50 value, significant induction of apoptosis, and a distinct cell cycle arrest profile, would warrant further investigation into its specific molecular targets and its potential for overcoming resistance to current therapies. The exploration of indole derivatives continues to be a promising avenue in the quest for more effective and targeted cancer treatments.

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 3-methyl-1H-indol-6-ol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3-methyl-1H-indol-6-ol

This compound, a hydroxylated metabolite of skatole (3-methylindole), is a molecule of increasing interest in biomedical research. Its accurate quantification in biological matrices such as plasma, urine, and tissue homogenates is paramount for elucidating its role in various physiological and pathological processes. As research and drug development programs advance, the need for robust, reliable, and cross-validated analytical methods becomes critical to ensure data integrity and comparability across different studies, laboratories, and analytical platforms.

This guide provides a comprehensive comparison of potential analytical methods for the quantification of this compound, complete with proposed experimental protocols and a detailed framework for their cross-validation. As a Senior Application Scientist, the emphasis here is not merely on the procedural steps but on the scientific rationale underpinning the methodological choices, potential challenges, and the statistical rigor required for a successful cross-validation.

Physicochemical Landscape of this compound

A thorough understanding of the analyte's physicochemical properties is the bedrock of robust analytical method development. For this compound (C₉H₉NO, MW: 147.17 g/mol ), several key characteristics must be considered:

  • Polarity: The presence of a hydroxyl group and the indole nitrogen imparts a significant degree of polarity to the molecule. This influences its solubility and retention characteristics in chromatographic systems.

  • Solubility: While specific quantitative data is scarce, it is predicted to be soluble in polar organic solvents like methanol, ethanol, and acetonitrile, with limited solubility in non-polar solvents. Its solubility in aqueous solutions is expected to be pH-dependent.

  • Stability: Phenolic compounds, particularly hydroxylated indoles, can be susceptible to oxidation.[1] Therefore, sample collection, processing, and storage conditions must be carefully controlled to prevent degradation. The use of antioxidants and protection from light may be necessary.

  • Ionization: The indole nitrogen can be protonated, and the hydroxyl group can be deprotonated, making the molecule amenable to analysis by mass spectrometry, particularly with electrospray ionization (ESI).

A Comparative Overview of Analytical Methodologies

The choice of an analytical method for this compound will depend on the required sensitivity, selectivity, throughput, and the available instrumentation. Here, we compare four prominent techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

Principle: HPLC separates the analyte from other components in a mixture based on its differential partitioning between a stationary phase and a mobile phase. The intrinsic fluorescence of the indole ring system allows for sensitive and selective detection.

Advantages:

  • High Sensitivity: Fluorescence detection can provide excellent sensitivity for naturally fluorescent compounds like indoles.[2]

  • Good Selectivity: The specificity of excitation and emission wavelengths minimizes interference from non-fluorescent matrix components.[2]

  • Cost-Effective: Compared to mass spectrometry, HPLC-FLD systems are generally less expensive to acquire and maintain.

Limitations:

  • Matrix Effects: While less prone than MS, fluorescence quenching or enhancement by matrix components can occur.

  • Limited Structural Information: Provides no mass information, making unequivocal identification challenging without a pure reference standard.

  • Derivatization May Be Required: For compounds with weak native fluorescence, a derivatization step might be necessary, adding complexity.[3][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC separates the analyte, which is then ionized and detected by a mass spectrometer. The use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

Advantages:

  • Unparalleled Selectivity and Specificity: MRM minimizes the impact of co-eluting matrix components, providing high confidence in analyte identification and quantification.[5]

  • Exceptional Sensitivity: Often considered the gold standard for trace-level quantification in complex biological matrices.[5]

  • Structural Confirmation: Provides mass information, confirming the identity of the analyte.

Limitations:

  • Matrix Effects: Ion suppression or enhancement is a significant challenge that must be addressed during method development and validation.[6]

  • Higher Cost: Instrumentation is more expensive to purchase and operate.

  • Expertise Required: Method development and data interpretation require a higher level of technical expertise.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds are then detected by a mass spectrometer. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility and thermal stability.

Advantages:

  • High Chromatographic Resolution: Capillary GC columns can provide excellent separation efficiency.

  • Rich Structural Information: Electron Ionization (EI) mass spectra are highly reproducible and can be compared against established libraries for identification.[7]

Limitations:

  • Mandatory Derivatization: The hydroxyl and amine functionalities of this compound necessitate derivatization (e.g., silylation), which adds a step to the workflow and can introduce variability.[8][9]

  • Thermal Degradation: The potential for thermal degradation of the analyte or its derivative in the GC inlet must be carefully evaluated.

  • Lower Throughput: Typically has longer run times compared to modern UHPLC methods.

Immunoassays (e.g., ELISA)

Principle: These methods rely on the specific binding of an antibody to the target analyte. In a competitive immunoassay format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.

Advantages:

  • High Throughput: Well-suited for screening a large number of samples.

  • No Extensive Sample Cleanup: Often require minimal sample preparation.

  • High Sensitivity: Can achieve very low detection limits.

Limitations:

  • Antibody Development: The primary challenge is the development of a highly specific monoclonal or polyclonal antibody against a small molecule like this compound, which can be time-consuming and expensive.

  • Cross-Reactivity: Antibodies may cross-react with structurally similar metabolites, leading to a lack of specificity.

  • "Black Box" Nature: Provides less information about the analyte and potential interferences compared to chromatographic methods.

Proposed Analytical Protocols

The following are proposed starting points for method development, based on established methods for similar indole compounds. These protocols must be fully validated for the specific analysis of this compound in the desired biological matrix.

Proposed HPLC-FLD Protocol

HPLC_FLD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis cluster_data Data Processing Sample Plasma/Urine Sample Spike Add Internal Standard (e.g., 6-hydroxyindole) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate C18 Reverse-Phase Separation Inject->Separate Detect Fluorescence Detection (Ex: ~280 nm, Em: ~360 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: Proposed workflow for HPLC-FLD analysis of this compound.

1. Sample Preparation (Plasma):

  • To 100 µL of plasma, add 10 µL of internal standard (IS) working solution (e.g., 6-hydroxyindole at 1 µg/mL).
  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.
  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC-FLD Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
  • Mobile Phase: Isocratic or gradient elution with a mixture of a suitable buffer (e.g., 20 mM ammonium acetate, pH 5.0) and acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Fluorescence Detection: Excitation wavelength of approximately 280 nm and an emission wavelength of approximately 360 nm (to be optimized).[10]

Proposed LC-MS/MS Protocol

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Urine Sample Spike Add IS (d3-3-methyl-1H-indol-6-ol) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Dilute Dilute Supernatant Centrifuge->Dilute Inject Inject into LC-MS/MS Dilute->Inject Separate UPLC C18 Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Integrate MRM Transitions Detect->Integrate Quantify Quantify vs. IS Ratio Integrate->Quantify

Caption: Proposed workflow for LC-MS/MS analysis of this compound.

1. Sample Preparation (Plasma):

  • To 50 µL of plasma, add 10 µL of a deuterated internal standard (e.g., d3-3-methyl-1H-indol-6-ol) working solution.
  • Perform protein precipitation by adding 200 µL of acetonitrile.
  • Vortex and centrifuge as described for the HPLC-FLD method.
  • Dilute the supernatant with water containing 0.1% formic acid before injection.

2. LC-MS/MS Conditions:

  • Chromatography: UPLC with a C18 column.
  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Ionization: ESI in positive mode.
  • MRM Transitions: To be determined by infusing a pure standard of this compound. A potential precursor ion would be the protonated molecule [M+H]⁺.

Designing a Rigorous Cross-Validation Study

Cross-validation is essential when two or more analytical methods are used to generate data within the same study or across different studies.[11] The goal is to ensure the comparability of the data. A well-designed cross-validation study should include the following elements, guided by regulatory documents such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[11][12]

Experimental Design
  • Sample Selection: A minimum of 30 incurred study samples spanning the quantifiable range should be analyzed by both methods.[13] If incurred samples are not available, spiked matrix samples at low, medium, and high concentrations can be used.

  • Replicate Analysis: Each sample should be analyzed in replicate (e.g., n=3) by each method to assess intra-assay precision.

  • Data Analysis: The results from both methods should be statistically compared to assess for bias and agreement.

CrossValidation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting Define_Methods Define Methods to Compare (e.g., HPLC-FLD vs. LC-MS/MS) Set_Criteria Establish Acceptance Criteria Define_Methods->Set_Criteria Select_Samples Select Incurred Samples (n ≥ 30) Set_Criteria->Select_Samples Analyze_M1 Analyze Samples with Method 1 Select_Samples->Analyze_M1 Analyze_M2 Analyze Samples with Method 2 Select_Samples->Analyze_M2 Stat_Analysis Statistical Analysis (Bland-Altman, Deming Regression) Analyze_M1->Stat_Analysis Analyze_M2->Stat_Analysis Assess_Bias Assess for Systematic Bias Stat_Analysis->Assess_Bias Report Generate Cross-Validation Report Assess_Bias->Report

Caption: Workflow for the cross-validation of two analytical methods.

Statistical Analysis for Method Comparison

Simple correlation analysis is insufficient for method comparison as it does not measure agreement.[12] More appropriate statistical methods include:

  • Bland-Altman Plot: This plot visualizes the agreement between two quantitative measurements by plotting the difference between the two measurements against their mean.[12][14] It allows for the assessment of any systematic bias and the limits of agreement.

  • Deming Regression: This is a more advanced regression technique that accounts for errors in both the x and y variables, which is appropriate when comparing two analytical methods that both have inherent measurement uncertainty.[15][16]

  • Concordance Correlation Coefficient (CCC): This metric evaluates the agreement between two variables by measuring the variation from the 45-degree line of equality on a scatter plot.[15]

Acceptance Criteria

While the ICH M10 guideline moves away from strict pass/fail criteria for cross-validation, favoring an assessment of bias, a common industry practice is to use acceptance criteria similar to those for incurred sample reanalysis (ISR).[15][16] For chromatographic assays, the difference between the results from the two methods for at least two-thirds of the samples should be within ±20% of their mean.[14]

Data Summary and Comparison

The performance of each analytical method should be thoroughly validated according to regulatory guidelines. The key validation parameters are summarized in the table below, with hypothetical performance data to illustrate the comparison.

Parameter HPLC-FLD LC-MS/MS GC-MS Immunoassay
Linearity (r²) > 0.995> 0.998> 0.995> 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL0.1 ng/mL5 ng/mL0.5 ng/mL
Accuracy (% Bias) ± 15%± 15%± 20%± 20%
Precision (%RSD) < 15%< 15%< 20%< 20%
Selectivity GoodExcellentGoodVariable
Matrix Effect LowModerate to HighLow (post-derivatization)Low
Throughput ModerateHighLowVery High
Cost per Sample LowHighModerateLow

Conclusion and Recommendations

The choice of the optimal analytical method for the quantification of this compound depends on the specific requirements of the study.

  • For high-throughput screening and exploratory studies, a validated immunoassay , if a specific antibody can be developed, would be the most efficient approach.

  • For routine bioanalysis requiring good sensitivity and cost-effectiveness, HPLC-FLD presents a viable option, provided that selectivity is sufficient in the target matrix.

  • For definitive quantification in regulatory submissions and when the highest level of sensitivity and specificity is required, LC-MS/MS is the unequivocal gold standard.

GC-MS is a less favorable option due to the requirement for derivatization, which adds complexity and potential for variability.

Regardless of the method chosen, a rigorous cross-validation is not merely a regulatory hurdle but a scientific necessity. It ensures the long-term integrity and comparability of data, which is the cornerstone of sound scientific research and successful drug development. The statistical tools and experimental design outlined in this guide provide a robust framework for achieving this critical objective.

References

In Vivo Validation of 3-methyl-1H-indol-6-ol: A Comparative Guide to Assessing Neuroprotective and Anti-inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The indole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities, including neuroprotective and anti-inflammatory effects.[1][2][3][4][5] This guide focuses on the in vivo validation of a specific derivative, 3-methyl-1H-indol-6-ol. While direct in vivo data for this particular compound is not extensively published, its structural features—a hydroxyl group on the indole ring and a methyl substitution—suggest a strong potential for therapeutic efficacy based on established structure-activity relationships of related indole compounds.[6][7][8][9] This document will, therefore, present a comprehensive, albeit prospective, framework for its in vivo evaluation. We will compare its hypothetical performance against established standards in relevant animal models of neurodegeneration and inflammation, providing detailed experimental protocols and the scientific rationale behind these choices.

Hypothesized Therapeutic Profile of this compound

The neuroprotective potential of indole derivatives is often linked to their antioxidant and reactive oxygen species (ROS) scavenging capabilities.[2][10] Furthermore, their ability to modulate inflammatory pathways, such as the NF-κB and COX-2 pathways, underpins their anti-inflammatory effects.[1][11] The hydroxyl substitution on the indole ring of this compound is anticipated to contribute to its antioxidant properties, a key mechanism in neuroprotection. We hypothesize that this compound will demonstrate significant therapeutic effects in models of both neurodegenerative and inflammatory diseases.

Part 1: In Vivo Assessment of Neuroprotective Effects

To validate the neuroprotective potential of this compound, a well-established animal model of Parkinson's disease will be utilized. This model allows for the assessment of a compound's ability to protect dopaminergic neurons from toxin-induced degeneration.[12]

Comparative Efficacy in a Murine Model of Parkinson's Disease

We will compare the efficacy of this compound with Indole-3-carbinol (I3C), a natural indole derivative known for its neuroprotective properties.[13]

CompoundAnimal ModelKey Parameters AssessedHypothetical Efficacy (vs. MPTP control)Reference
This compound MPTP-induced Parkinson's in Mice- Behavioral deficits (Rotarod test)- Dopaminergic neuron survival (TH staining)- Oxidative stress markers (MDA levels)- Significant improvement in motor coordination- ~60% protection of dopaminergic neurons- Significant reduction in brain MDA levelsN/A
Indole-3-carbinol (I3C) MPTP-induced Parkinson's in Mice- Behavioral deficits (Rotarod test)- Dopaminergic neuron survival (TH staining)- Oxidative stress markers (MDA levels)- Moderate improvement in motor coordination- ~45% protection of dopaminergic neurons- Moderate reduction in brain MDA levels[14]
Experimental Protocol: MPTP-Induced Parkinson's Disease Model
  • Animal Selection: Male C57BL/6 mice, 8-10 weeks old, will be used.

  • Acclimatization: Animals will be acclimatized for at least one week under standard laboratory conditions.

  • Group Allocation: Mice will be randomly assigned to four groups: Vehicle control, MPTP only, MPTP + this compound, and MPTP + Indole-3-carbinol.

  • Compound Administration: this compound and Indole-3-carbinol will be administered intraperitoneally (i.p.) for 7 consecutive days prior to MPTP injection.

  • Induction of Parkinsonism: On day 8, mice will receive four i.p. injections of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) at 2-hour intervals. The vehicle control group will receive saline injections.

  • Behavioral Assessment: Motor coordination will be assessed using the Rotarod test at baseline and 7 days after the final MPTP injection.

  • Tissue Collection and Analysis: At the end of the study, animals will be euthanized, and brain tissues will be collected for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and for biochemical assays to measure markers of oxidative stress like malondialdehyde (MDA).

Visualization of Experimental Workflow

G cluster_pre Pre-treatment Phase cluster_induction Induction Phase cluster_post Post-treatment Assessment acclimatization Acclimatization (1 week) grouping Random Group Allocation acclimatization->grouping treatment Daily Compound Administration (7 days) grouping->treatment mptp MPTP Injections (4x, 2h intervals) treatment->mptp behavior Behavioral Testing (Rotarod) mptp->behavior tissue Tissue Collection & Analysis behavior->tissue

Caption: Workflow for in vivo neuroprotection study.

Part 2: In Vivo Assessment of Anti-inflammatory Effects

The anti-inflammatory properties of this compound will be evaluated using the carrageenan-induced paw edema model in rats, a standard and reliable method for screening anti-inflammatory drugs.[1][15][16]

Comparative Efficacy in a Rat Model of Acute Inflammation

The efficacy of this compound will be compared against Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID).[11]

CompoundAnimal ModelKey Parameter MeasuredHypothetical Efficacy (% inhibition of edema at 3h)Reference
This compound Carrageenan-induced Rat Paw EdemaPaw volume increase55%N/A
Indomethacin Carrageenan-induced Rat Paw EdemaPaw volume increase70%[16]
Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Selection: Male Wistar rats, weighing 150-200g, will be used.

  • Fasting: Animals will be fasted overnight with free access to water before the experiment.

  • Group Allocation: Rats will be randomly divided into four groups: Vehicle control, Carrageenan only, Carrageenan + this compound, and Carrageenan + Indomethacin.

  • Compound Administration: this compound and Indomethacin will be administered orally 1 hour before carrageenan injection.

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution in saline will be injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the injected paw will be measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema will be calculated for each group relative to the carrageenan-only control group.

Visualization of the NF-κB Signaling Pathway in Inflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes induces Indole This compound Indole->IKK inhibits

Caption: Inhibition of the NF-κB pathway by this compound.

Discussion and Scientific Rationale

The choice of these specific in vivo models is predicated on their high translational relevance and their extensive use in the preclinical evaluation of neuroprotective and anti-inflammatory agents.[12][15] The MPTP model mimics key pathological features of Parkinson's disease, including the selective loss of dopaminergic neurons and resultant motor deficits.[12] Assessing behavioral outcomes alongside histopathological and biochemical markers provides a multi-faceted evaluation of a compound's neuroprotective efficacy.

The carrageenan-induced paw edema model is a classic and highly reproducible assay for acute inflammation.[15] It allows for a straightforward quantification of the anti-inflammatory effects of a test compound. The molecular mechanism of many indole derivatives involves the inhibition of pro-inflammatory signaling pathways, with the NF-κB pathway being a critical target.[11] By reducing the activation of this pathway, indole compounds can suppress the expression of inflammatory mediators like TNF-α, IL-6, and COX-2.[1][17]

Conclusion

This guide outlines a robust and scientifically sound framework for the in vivo validation of this compound's therapeutic potential. While the presented efficacy data is hypothetical, it is based on the well-documented activities of structurally related indole derivatives. The detailed protocols and comparative approach against standard therapeutic agents provide a clear path for researchers to rigorously evaluate the neuroprotective and anti-inflammatory properties of this promising compound. Successful validation in these models would provide a strong rationale for its further preclinical and clinical development.

References

Head-to-head comparison of different synthetic routes to 3-methyl-1H-indol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1H-indol-6-ol, a substituted indole, represents a key structural motif in a variety of biologically active compounds. Its synthesis is of significant interest to medicinal chemists and drug development professionals. This guide provides a detailed, head-to-head comparison of two prominent synthetic routes to this target molecule: the classic Fischer indole synthesis and the versatile Leimgruber-Batcho indole synthesis. Each route is evaluated based on its chemical principles, experimental protocol, yield, and overall practicality for laboratory and potential scale-up applications.

Route 1: The Fischer Indole Synthesis Approach

The Fischer indole synthesis, a venerable method for constructing the indole nucleus, remains a widely used and adaptable strategy.[1][2][3][4][5] This route involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound. For the synthesis of this compound, a multi-step approach commencing with the protection of the hydroxyl group of 4-aminophenol is employed.

Reaction Pathway

The overall transformation can be visualized as a three-stage process: preparation of the protected hydrazine, formation of the indole ring, and final deprotection.

Fischer_Indole_Synthesis cluster_0 Stage 1: Hydrazine Synthesis cluster_1 Stage 2: Indole Formation cluster_2 Stage 3: Deprotection A 4-Benzyloxyaniline B 4-Benzyloxyphenyl- diazonium chloride A->B  NaNO2, HCl   C 4-Benzyloxyphenylhydrazine hydrochloride B->C  SnCl2, HCl   E Propionaldehyde-4-benzyloxy- phenylhydrazone C->E   D Propionaldehyde dimethyl acetal D->E   F 6-Benzyloxy-3-methyl-1H-indole E->F  Acid catalyst, Heat   G This compound F->G  H2, Pd/C  

Figure 1: Reaction workflow for the Fischer indole synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of 4-Benzyloxyphenylhydrazine hydrochloride

This precursor is synthesized from 4-benzyloxyaniline via diazotization followed by reduction.[6][7][8][9][10]

  • Diazotization: 4-Benzyloxyaniline hydrochloride is dissolved in aqueous HCl and cooled to 0°C. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5°C, to form the diazonium salt.

  • Reduction: A solution of tin(II) chloride in concentrated HCl is added dropwise to the cold diazonium salt solution. The resulting precipitate of 4-benzyloxyphenylhydrazine hydrochloride is collected by filtration, washed with water, and dried. A typical yield for this two-step process is approximately 96%.[6]

Stage 2: Fischer Indole Synthesis of 6-Benzyloxy-3-methyl-1H-indole

The synthesized hydrazine is then reacted with a propanal equivalent to form the indole ring.

  • Hydrazone Formation and Cyclization: 4-Benzyloxyphenylhydrazine hydrochloride and propionaldehyde dimethyl acetal are dissolved in a suitable solvent, such as ethanol or acetic acid. An acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride) is added, and the mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled and neutralized. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford 6-benzyloxy-3-methyl-1H-indole.

Stage 3: Debenzylation to this compound

The final step involves the removal of the benzyl protecting group to yield the target phenol.

  • Catalytic Hydrogenation: 6-Benzyloxy-3-methyl-1H-indole is dissolved in a solvent such as ethanol or methanol. A palladium on carbon catalyst (10% Pd/C) is added, and the mixture is stirred under a hydrogen atmosphere (balloon pressure or in a hydrogenation apparatus) at room temperature until the starting material is consumed (monitored by TLC).

  • Filtration and Isolation: The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield this compound. The product can be further purified by recrystallization or chromatography if necessary. Catalytic transfer hydrogenation using ammonium formate as the hydrogen source is also an effective method for this debenzylation.[11][12][13][14]

Route 2: The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis offers a powerful and often milder alternative to the Fischer method, starting from an o-nitrotoluene derivative.[15][16][17][18] This route is particularly advantageous due to the commercial availability of many substituted o-nitrotoluenes and the generally high yields obtained under mild conditions.[16]

Reaction Pathway

This synthesis proceeds in two main stages: formation of an enamine from the o-nitrotoluene precursor and subsequent reductive cyclization.

Leimgruber_Batcho_Synthesis cluster_0 Stage 1: Enamine Formation cluster_1 Stage 2: Reductive Cyclization & Deprotection A 4-Benzyloxy-2-nitrotoluene C (E)-1-(4-Benzyloxy-2-nitrophenyl)- 2-(dimethylamino)ethene A->C B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C D 6-Benzyloxy-1H-indole C->D  H2, Pd/C or Raney Ni, Hydrazine   E This compound D->E  Further steps for C3-methylation and deprotection  

Figure 2: Reaction workflow for the Leimgruber-Batcho indole synthesis approach.

Self-correction: The initial search provided a detailed protocol for 4-benzyloxyindole, not directly for the 3-methyl derivative. The diagram and protocol are adapted to reflect a plausible pathway for the target molecule, which would involve a starting material that leads to the 3-methyl group or a subsequent C3-methylation step.

Experimental Protocols

Stage 1: Synthesis of the Precursor (e.g., 4-Benzyloxy-1-ethyl-2-nitrobenzene)

To achieve the 3-methyl substitution pattern directly, a modified starting material such as 4-benzyloxy-1-ethyl-2-nitrobenzene would be required. The synthesis of this specific precursor may involve the nitration of 4-benzyloxyethylbenzene.

Stage 2: Leimgruber-Batcho Synthesis of 6-Benzyloxy-3-methyl-1H-indole

  • Enamine Formation: The substituted o-nitrotoluene (e.g., 4-benzyloxy-1-ethyl-2-nitrobenzene) is heated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine in a solvent like DMF. This reaction forms the corresponding β-dimethylamino- or β-pyrrolidino-nitrostyrene derivative.

  • Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. This can be achieved using various reducing agents, including catalytic hydrogenation (H₂ with Pd/C or Raney nickel) or chemical reducing agents like iron in acetic acid or stannous chloride.[16] The reaction yields the protected indole, 6-benzyloxy-3-methyl-1H-indole.

Stage 3: Debenzylation

The final deprotection step is identical to that described in the Fischer indole synthesis route, employing catalytic hydrogenation or transfer hydrogenation to furnish this compound.

Head-to-Head Comparison

FeatureFischer Indole SynthesisLeimgruber-Batcho Synthesis
Starting Materials 4-Aminophenol, benzyl chloride, propionaldehydeSubstituted o-nitrotoluene
Key Intermediates Arylhydrazine, arylhydrazoneβ-Dialkylamino-nitrostyrene
Reaction Conditions Often requires strong acid and high temperatures for cyclization.Generally milder conditions for both enamine formation and reductive cyclization.
Versatility Highly versatile, with a wide range of compatible hydrazines and carbonyl compounds.Broad scope, dependent on the availability of the o-nitrotoluene precursor.
Regiocontrol Can be an issue with unsymmetrical ketones, potentially leading to isomeric products.Generally provides good regiocontrol for the synthesis of 4-, 5-, 6-, and 7-substituted indoles.
Yield Can be variable depending on the substrates and reaction conditions.Often provides high yields.[16]
Safety Considerations Use of potentially carcinogenic hydrazines.Involves nitro compounds and sometimes pyrophoric catalysts (Raney Ni).

Expert Insights and Causality

The choice between the Fischer and Leimgruber-Batcho syntheses often depends on the availability and cost of the starting materials. The Fischer route, while classic, necessitates the synthesis of the specific hydrazine precursor, which adds steps to the overall sequence. However, the starting materials for the hydrazine synthesis are often readily available. The acid-catalyzed cyclization in the Fischer synthesis can sometimes lead to side reactions or decomposition of sensitive substrates, requiring careful optimization of the catalyst and temperature.

The Leimgruber-Batcho synthesis, on the other hand, can be more direct if the appropriately substituted o-nitrotoluene is accessible. The milder reaction conditions for the reductive cyclization are a significant advantage, particularly for substrates with sensitive functional groups. The choice of reducing agent in the second step allows for some flexibility; for instance, catalytic hydrogenation is often cleaner, while chemical reductions like iron in acetic acid can be more cost-effective for larger-scale preparations.

For the synthesis of this compound, the Fischer approach appears more straightforward in terms of introducing the C3-methyl group via the use of propionaldehyde. In the Leimgruber-Batcho route, direct introduction of the 3-methyl group would necessitate a less common starting material (an o-nitroethylbenzene derivative). An alternative would be a subsequent C3-methylation of the 6-benzyloxyindole, which would add complexity to the synthesis.

The final debenzylation step is common to both routes when a benzyl protecting group is used. Catalytic transfer hydrogenation is often preferred for its operational simplicity and safety, avoiding the need for a pressurized hydrogen gas atmosphere.

Conclusion

Both the Fischer and Leimgruber-Batcho syntheses represent viable and robust methods for the preparation of this compound. The Fischer indole synthesis offers a more direct approach to the desired substitution pattern, contingent on the successful synthesis of the 4-benzyloxyphenylhydrazine precursor. The Leimgruber-Batcho synthesis provides a high-yielding and often milder alternative, although the synthesis of the required starting material for direct C3-methylation may be more challenging. The ultimate choice of synthetic route will depend on factors such as starting material availability, scalability requirements, and the specific expertise and resources of the laboratory.

References

Assessing the Selectivity of 3-methyl-1H-indol-6-ol: A Comparative Guide to De-risking a Novel Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indole scaffold remains a privileged structure, forming the core of numerous approved therapeutics and clinical candidates. The introduction of novel derivatives, such as 3-methyl-1H-indol-6-ol, presents both exciting opportunities and significant challenges. A primary hurdle in the progression of any new chemical entity is the rigorous assessment of its selectivity. A highly selective compound promises a greater therapeutic window and a reduced risk of off-target toxicities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the selectivity profile of this compound against a multitude of biological targets. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a strategy for comparing its performance against established alternatives.

The Rationale for a Phased Approach to Selectivity Profiling

A haphazard approach to selectivity testing can be both resource-intensive and inconclusive. A more strategic, tiered methodology, often referred to as a "selectivity cascade," allows for a logical progression from broad, high-throughput screening to more focused, in-depth analyses. This approach ensures that resources are concentrated on the most promising candidates and that a comprehensive understanding of a compound's activity is built progressively. Our assessment of this compound will follow this paradigm, beginning with broad kinome and receptor screening to identify potential targets and off-targets, followed by quantitative affinity and functional cellular assays to confirm and contextualize these initial findings.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Quantitative Assessment cluster_2 Phase 3: Cellular Validation Broad Kinome Scan Broad Kinome Scan IC50 Determination (Primary Targets) IC50 Determination (Primary Targets) Broad Kinome Scan->IC50 Determination (Primary Targets) Identified Hits IC50 Determination (Off-Targets) IC50 Determination (Off-Targets) Broad Kinome Scan->IC50 Determination (Off-Targets) Significant Off-Targets GPCR Panel Screen GPCR Panel Screen Target Engagement Assay (CETSA) Target Engagement Assay (CETSA) IC50 Determination (Primary Targets)->Target Engagement Assay (CETSA) Phenotypic Assay Phenotypic Assay IC50 Determination (Primary Targets)->Phenotypic Assay

Caption: A tiered workflow for assessing the selectivity of a novel compound.

Part 1: Initial Target Landscape Exploration through Broad Panel Screening

Given the prevalence of the indole nucleus in kinase inhibitors, a logical first step is to perform a broad screen against a diverse panel of human kinases. This provides an unbiased view of the compound's activity across the kinome and can reveal both expected and unexpected interactions.[1]

Experimental Protocol: Radiometric Kinase Profiling (HotSpot™ Assay)

This assay directly measures the catalytic activity of kinases by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[1][2]

Objective: To determine the percentage of inhibition of a large, representative panel of kinases by this compound at a single, high concentration (e.g., 10 µM).

Materials:

  • Recombinant human kinases

  • Kinase-specific peptide or protein substrates

  • [γ-³³P]ATP

  • Assay buffer (specific to each kinase)

  • This compound dissolved in DMSO

  • Filter membranes

  • Scintillation counter

Procedure:

  • Prepare the kinase reaction mixture containing the specific kinase, its substrate, and assay buffer.

  • Add this compound to the desired final concentration (e.g., 10 µM). Include a DMSO-only control.

  • Initiate the reaction by adding [γ-³³P]ATP.

  • Incubate the reaction at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time.

  • Spot a portion of the reaction mixture onto a filter membrane to capture the phosphorylated substrate.

  • Wash the filter membranes to remove unincorporated [γ-³³P]ATP.

  • Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Calculate the percentage of inhibition relative to the DMSO control.

Data Interpretation and Visualization

The results of a broad kinase screen are often visualized using a "kinome map," which graphically represents the human kinome and highlights the kinases that are significantly inhibited. This provides an immediate visual representation of the compound's selectivity.

G cluster_0 Tyrosine Kinases cluster_1 Serine/Threonine Kinases EGFR EGFR VEGFR2 VEGFR2 FGFR1 FGFR1 PDGFRβ PDGFRβ AKT1 AKT1 PKA PKA CDK2 CDK2 This compound This compound This compound->EGFR This compound->VEGFR2 This compound->FGFR1 This compound->PDGFRβ This compound->AKT1

Caption: Hypothetical kinome interaction map for this compound.

Part 2: Quantifying Potency and Selectivity

Following the identification of primary targets and significant off-targets from the broad screen, the next crucial step is to quantify the potency of these interactions by determining the half-maximal inhibitory concentration (IC50). This allows for a direct comparison of the compound's activity against different targets.

Experimental Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[3] It is a robust, non-radioactive alternative for determining IC50 values.

Objective: To determine the IC50 of this compound against selected kinases.

Materials:

  • Recombinant kinases and their substrates

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • This compound

  • Multi-well plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Serially dilute this compound in DMSO to create a range of concentrations.

  • In a multi-well plate, set up the kinase reactions containing the kinase, substrate, and ATP.

  • Add the serially diluted compound to the wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Incubate the plate at the optimal temperature for the kinase.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate to allow for complete ATP depletion.

  • Add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal.

  • Incubate to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Selectivity Analysis

To contextualize the selectivity of this compound, it is essential to compare its IC50 values against those of known inhibitors targeting the same primary enzyme.

CompoundPrimary Target IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Primary)
This compound 501500>1000030
Reference Compound A 25250500010
Reference Compound B 75>10000>10000>133

This table presents hypothetical data for illustrative purposes.

Part 3: Validating Selectivity in a Cellular Context

Biochemical assays, while crucial, do not fully recapitulate the complexities of the cellular environment. Therefore, it is imperative to validate the selectivity of this compound in relevant cellular models.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for confirming target engagement in intact cells.[4] The principle is that a compound binding to its target protein stabilizes it against thermal denaturation.

Objective: To confirm the engagement of this compound with its primary target in a cellular context.

Materials:

  • Cultured cells expressing the target protein

  • This compound

  • PBS and lysis buffer

  • PCR tubes or strips

  • Thermal cycler

  • Western blotting reagents (antibodies, membranes, etc.)

Procedure:

  • Treat cultured cells with this compound or a vehicle control (DMSO) for a specified time.

  • Harvest and resuspend the cells in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures using a thermal cycler.

  • Lyse the cells by freeze-thawing.

  • Separate the soluble and precipitated protein fractions by centrifugation.

  • Analyze the amount of soluble target protein remaining at each temperature by Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Cellular Functional Assays

To demonstrate that target engagement translates into a functional cellular response, a relevant phenotypic assay should be employed. For example, if the primary target is a kinase involved in cell proliferation, an anti-proliferative assay would be appropriate.

Experimental Protocol: Cell Viability Assay (MTT)

Objective: To assess the effect of this compound on the proliferation of a cancer cell line dependent on the primary target.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound.

  • Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

By comparing the GI50 value with the biochemical IC50 and the cellular target engagement data, a comprehensive picture of the compound's selectivity and functional activity can be established.

Conclusion

The systematic assessment of selectivity is a cornerstone of successful drug discovery. For a novel molecule like this compound, a phased approach, beginning with broad screening and progressing through quantitative biochemical and cellular assays, is paramount. This guide provides a robust framework for such an evaluation. By meticulously characterizing its interactions with a wide range of biological targets and comparing its performance to established molecules, researchers can confidently determine the therapeutic potential of this promising indole derivative. The insights gained from this comprehensive selectivity profiling will be invaluable in guiding future optimization efforts and de-risking its path toward clinical development.

References

A Researcher's Guide to Ensuring Reproducibility in Experiments with 3-methyl-1H-indol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical analysis of the factors influencing the reproducibility of studies involving 3-methyl-1H-indol-6-ol, a substituted indole of interest in medicinal chemistry. We will explore the nuances of its synthesis, characterization, and handling, offering a framework for achieving consistent and reliable data. This document will also draw comparisons with alternative, readily available indole derivatives to highlight best practices in experimental design and validation.

The indole scaffold is a cornerstone in numerous biologically active compounds, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] this compound, also known as 6-hydroxyskatole, is a specific derivative that holds potential for further investigation. However, the journey from synthesis to reproducible biological data is fraught with potential pitfalls. This guide aims to navigate these challenges by emphasizing meticulous experimental design and rigorous analytical validation.

Section 1: Synthesis of this compound – The First Hurdle to Reproducibility

The synthesis of substituted indoles is often achieved through the Fischer indole synthesis, a classic reaction that has been a staple in organic chemistry for over a century.[1] However, this method is notoriously sensitive to reaction conditions, which can significantly impact the yield, purity, and even the identity of the final product, thereby affecting experimental reproducibility.[1][4][5]

The Fischer Indole Synthesis: A Double-Edged Sword

The Fischer indole synthesis involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.[1] For this compound, a potential route would involve the reaction of 4-hydroxyphenylhydrazine with acetone.

Key Challenges Affecting Reproducibility:

  • Acid Catalyst and Strength: The choice and concentration of the acid catalyst (e.g., zinc chloride, polyphosphoric acid) are critical. Variations can lead to different reaction rates and the formation of byproducts.[1]

  • Temperature Control: The reaction temperature must be precisely controlled. Inconsistent heating can result in incomplete reactions or the decomposition of starting materials and products.

  • Reaction Time: The duration of the reaction is another crucial parameter. Insufficient time may lead to low yields, while prolonged reaction times can increase the formation of impurities.

  • Substituent Effects: The hydroxyl group on the phenylhydrazine ring can influence the electronic properties of the intermediate, potentially affecting the cyclization step.[4][6]

To illustrate the importance of a well-defined synthetic protocol, let's compare the de novo synthesis of this compound with the use of a commercially available, well-characterized indole derivative like 3-methylindole (skatole).

ParameterDe Novo Synthesis of this compoundUse of Commercial 3-methylindole
Source Variability High - dependent on starting material purity and reaction conditions.Low to Moderate - dependent on supplier and batch-to-batch consistency.
Purity Profile Potentially complex, with unreacted starting materials and byproducts.Generally high, with specified purity levels.
Initial Cost Lower material cost, but higher labor and purification costs.Higher initial purchase price, but lower downstream processing costs.
Reproducibility Challenging to achieve without rigorous optimization and control.Higher, assuming consistent quality from the supplier.
Recommended Synthetic Protocol and Workflow for Ensuring Reproducibility

To mitigate the challenges associated with the Fischer indole synthesis, the following detailed protocol and workflow are recommended.

Experimental Protocol: Synthesis of this compound

  • Reactant Preparation: Accurately weigh 4-hydroxyphenylhydrazine hydrochloride and freshly distilled acetone in a 1:1.2 molar ratio.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 4-hydroxyphenylhydrazine hydrochloride in a mixture of ethanol and concentrated hydrochloric acid.

  • Addition of Ketone: Slowly add the acetone to the stirred solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for a specified time (e.g., 4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]

Workflow for Synthetic Reproducibility

Caption: Workflow for ensuring the reproducibility of this compound synthesis.

Section 2: Rigorous Characterization – The Key to Validating Your Compound

Once synthesized, the identity and purity of this compound must be unequivocally confirmed. Failure to do so is a major source of irreproducible results.

Essential Analytical Techniques

A multi-pronged analytical approach is necessary to ensure the quality of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is indispensable for structural elucidation.[8] The spectra should be compared with literature data if available, or carefully analyzed to confirm the expected chemical shifts and coupling constants for the 3-methyl and 6-hydroxy indole structure.

  • High-Performance Liquid Chromatography (HPLC): HPLC is crucial for assessing the purity of the compound.[9] A validated method should be used to quantify the main peak and any impurities. For optimal separation of indole derivatives, a reversed-phase column with a mobile phase consisting of a methanol/water or acetonitrile/water gradient is often employed.[9]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) is preferred for obtaining the exact mass.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the O-H and N-H stretches.

Data Comparison and Interpretation

The table below outlines the expected analytical data for this compound and provides a comparison with a known alternative, 3-methylindole.

Analytical TechniqueThis compound (Expected)3-methylindole (Skatole)[10]
Molecular Formula C₉H₉NOC₉H₉N
Molecular Weight 147.17 g/mol [11]131.17 g/mol [10]
¹H NMR Signals for aromatic protons, a singlet for the methyl group, and singlets for the N-H and O-H protons.Signals for aromatic protons, a singlet for the methyl group, and a singlet for the N-H proton.
¹³C NMR Resonances corresponding to the nine carbon atoms, including the hydroxyl-substituted carbon.Resonances corresponding to the nine carbon atoms.
Purity (by HPLC) ≥95% (recommended for biological assays)≥98% (typical for commercial grade)

Logical Relationship for Compound Validation

G A Synthesis of this compound B Purification A->B C Structural Confirmation (NMR, MS) B->C D Purity Assessment (HPLC) B->D E Biological Experiment C->E D->E

Caption: The logical flow from synthesis to validated biological experimentation.

Section 3: Biological Activity and Experimental Design

The diverse biological activities of indole derivatives make them attractive candidates for drug discovery.[2][3][12] When investigating the biological effects of this compound, it is imperative to design experiments that are robust and reproducible.

Potential Biological Targets

Based on the activities of other indole derivatives, this compound could potentially exhibit:

  • Anticancer activity: Many indole derivatives interfere with microtubule polymerization or act as kinase inhibitors.[13][14]

  • Antimicrobial activity: The indole nucleus is present in many natural and synthetic antimicrobial agents.[3]

  • Anti-inflammatory activity: Some indoles are known to inhibit inflammatory pathways.[1]

Best Practices for Reproducible Biological Assays
  • Compound Handling and Storage: this compound, like many phenolic compounds, may be sensitive to light and oxidation. It should be stored under an inert atmosphere, protected from light, and at a low temperature.[15] Stock solutions should be freshly prepared and their stability assessed over the course of the experiment.

  • Dose-Response Curves: Always perform dose-response experiments to determine the potency (e.g., IC₅₀ or EC₅₀) of the compound.

  • Positive and Negative Controls: Include appropriate positive and negative controls in every experiment to ensure the assay is performing as expected.

  • Statistical Analysis: Use appropriate statistical methods to analyze the data and determine the significance of the observed effects.

  • Replication: Experiments should be independently replicated to ensure the results are not due to chance.

Experimental Workflow for Biological Assays

Caption: A workflow for conducting reproducible biological experiments.

Conclusion

The reproducibility of experimental results for this compound is contingent upon a meticulous and well-documented approach at every stage, from synthesis to biological evaluation. By understanding the inherent challenges of indole chemistry, implementing rigorous analytical characterization, and adhering to best practices in experimental design, researchers can ensure the integrity and reliability of their findings. This guide provides a framework to empower scientists to generate high-quality, reproducible data, thereby accelerating the pace of drug discovery and development.

References

A Senior Application Scientist's Guide to the Peer-Reviewed Validation of 3-methyl-1H-indol-6-ol's Therapeutic Potential as an OATP1B1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of 3-methyl-1H-indol-6-ol's therapeutic potential, specifically focusing on its hypothesized role as an inhibitor of the hepatic Organic Anion Transporting Polypeptide 1B1 (OATP1B1). Given the current landscape of peer-reviewed literature, direct experimental data on the OATP1B1 inhibitory activity of this compound is not yet available. Therefore, this document outlines a validation strategy, drawing parallels with its close structural analog, 6-hydroxyindole, and established clinical inhibitors of OATP1B1.

The inhibition of OATP1B1 is of significant clinical interest due to its role in the hepatic uptake of a wide range of endogenous compounds and xenobiotics, including many prescribed drugs such as statins.[1][2] Modulation of OATP1B1 activity can alter drug pharmacokinetics, potentially mitigating drug-drug interactions or addressing conditions associated with transporter dysfunction. The endogenous presence and long-lasting inhibitory effect of the related compound, 6-hydroxyindole, on OATP1B1, particularly in the context of renal failure, suggests a promising avenue of investigation for its 3-methyl derivative.[3]

Comparative Landscape of OATP1B1 Inhibitors

To establish a benchmark for evaluating the therapeutic potential of this compound, it is essential to compare its anticipated performance with well-characterized OATP1B1 inhibitors. The following table summarizes key data for Rifampicin and Cyclosporine A, two clinically relevant inhibitors, alongside the known data for 6-hydroxyindole as a proxy for this compound.

FeatureThis compound (Hypothesized)RifampicinCyclosporine A
Mechanism of Inhibition Competitive (based on 6-hydroxyindole)[3]Competitive/Non-competitive (substrate-dependent)[4]Non-competitive/Steric hindrance[5][6]
Reported IC50 (OATP1B1) Data not available for this compound. 6-hydroxyindole shows long-lasting inhibition.[3]~1.0 - 10.46 µM (highly substrate-dependent)[4][7][8]~0.021 - 1.5 µM (highly substrate-dependent)[4][9][10]
Clinical Significance Potential to mitigate drug-drug interactions involving OATP1B1 substrates.Used in clinical DDI studies as an index inhibitor.[11] Can cause significant DDIs with statins.[12]Immunosuppressant with significant DDIs with OATP1B1 substrates, notably statins.[4][6]
Key Characteristics Endogenous metabolite analog, long-lasting inhibition demonstrated for 6-hydroxyindole.[3]Antibiotic, potent inhibitor, and inducer of metabolic enzymes.Calcineurin inhibitor with a narrow therapeutic index.[9]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of OATP1B1 Inhibition and Clinical Consequence

The following diagram illustrates the proposed mechanism by which an OATP1B1 inhibitor like this compound could affect the pharmacokinetics of a co-administered drug that is a substrate of this transporter.

OATP1B1_Inhibition cluster_liver Hepatocyte Drug_Blood OATP1B1 Substrate Drug (e.g., Statin) OATP1B1 OATP1B1 Transporter Drug_Blood->OATP1B1 Hepatic Uptake Inhibitor_Blood This compound Inhibitor_Blood->OATP1B1 Inhibition Drug_Liver Drug in Hepatocyte OATP1B1->Drug_Liver Metabolism Metabolism/Excretion Drug_Liver->Metabolism

Caption: Inhibition of OATP1B1 by this compound.

Experimental Workflow for Validation of a Novel OATP1B1 Inhibitor

This workflow outlines the necessary steps to validate the therapeutic potential of a novel compound as an OATP1B1 inhibitor.

Validation_Workflow Start Hypothesized OATP1B1 Inhibitor (this compound) In_Vitro_Assay In Vitro OATP1B1 Inhibition Assay (e.g., HEK293-OATP1B1 cells) Start->In_Vitro_Assay Determine_IC50 Determine IC50 and Ki In_Vitro_Assay->Determine_IC50 Mechanism_Study Mechanism of Inhibition Studies (Competitive vs. Non-competitive) Determine_IC50->Mechanism_Study In_Vivo_PK In Vivo Pharmacokinetic Studies (Animal models with probe substrate) Mechanism_Study->In_Vivo_PK Clinical_DDI Clinical Drug-Drug Interaction Studies (Healthy volunteers) In_Vivo_PK->Clinical_DDI Therapeutic_Application Therapeutic Application Clinical_DDI->Therapeutic_Application

Caption: Workflow for validating a novel OATP1B1 inhibitor.

Experimental Protocols

In Vitro OATP1B1 Inhibition Assay Using a Probe Substrate

This protocol describes a robust method to determine the half-maximal inhibitory concentration (IC50) of a test compound on OATP1B1-mediated transport.

Objective: To quantify the inhibitory potency of this compound on OATP1B1-mediated uptake of a probe substrate.

Materials:

  • HEK293 cells stably transfected with OATP1B1 (HEK293-OATP1B1) and mock-transfected HEK293 cells (control).

  • [³H]-Estrone-3-sulfate (probe substrate).

  • Unlabeled estrone-3-sulfate.

  • This compound (test inhibitor).

  • Rifampicin or Cyclosporine A (positive control inhibitor).

  • Hanks' Balanced Salt Solution (HBSS).

  • Scintillation fluid and counter.

Methodology:

  • Cell Culture and Seeding:

    • Culture HEK293-OATP1B1 and mock cells in appropriate media.

    • Seed cells in 96-well plates at a suitable density and allow them to adhere and form a monolayer (typically 24-48 hours). The use of a stable cell line ensures consistent transporter expression, a cornerstone of a self-validating system.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the test compound in HBSS to achieve a range of final concentrations for the IC50 curve. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <1%).

    • Prepare a working solution of the probe substrate, [³H]-Estrone-3-sulfate, in HBSS at a concentration below its Km value to ensure the assay is sensitive to competitive inhibition.[5]

  • Inhibition Assay:

    • Wash the cell monolayers twice with pre-warmed HBSS.

    • Pre-incubate the cells with the various concentrations of this compound, positive control, or vehicle control in HBSS for a defined period (e.g., 10-30 minutes) at 37°C. A pre-incubation step is crucial for inhibitors that may have a time-dependent effect.

    • Initiate the uptake reaction by adding the [³H]-Estrone-3-sulfate working solution to each well.

    • Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C, ensuring the measurement is within the linear range of uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells three times with ice-cold HBSS. This step is critical to remove extracellular substrate and halt transporter activity.

    • Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Quantification and Data Analysis:

    • Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Subtract the uptake in mock-transfected cells from the uptake in OATP1B1-expressing cells to determine the specific OATP1B1-mediated transport.

    • Plot the percentage of OATP1B1-mediated uptake against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-methyl-1H-indol-6-ol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile and Risk Assessment

Understanding the potential hazards of 3-methyl-1H-indol-6-ol is the foundation of its safe handling and disposal. Based on data from related compounds like 3-methylindole (Skatole), we can infer a similar hazard profile.[1][2]

Anticipated Hazards:

  • Irritation: Causes skin and serious eye irritation.[1] May also cause respiratory irritation.[1]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1][2]

  • Other Potential Hazards: While not fully investigated for this specific compound, related indole structures can have other toxicological properties.[2]

Personal Protective Equipment (PPE):

Before initiating any disposal procedures, it is mandatory to wear appropriate PPE to mitigate exposure risks.

PPE ItemSpecificationRationale
Gloves Chemically resistant nitrile gloves.To prevent skin contact and potential irritation.[3]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and eye irritation.[2][3]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of any dust or aerosols.[4]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation is a critical step to prevent dangerous chemical reactions and ensure compliant disposal.[3][5] this compound waste should be classified as non-halogenated organic waste.

Step 1: Unused or Expired Compound The original container holding unused or expired this compound must be treated as hazardous waste. Do not dispose of it in regular trash or down the drain.[3][5]

Step 2: Solid Waste Collection Chemically contaminated solid waste, such as gloves, absorbent paper, and weighing boats that have come into contact with the compound, should be collected in a designated hazardous waste container.[3] This container should be clearly labeled for "Solid Non-Halogenated Organic Waste."

Step 3: Liquid Waste Collection If this compound has been used in a solution, the resulting liquid waste must be collected in a separate, compatible container labeled "Liquid Non-Halogenated Organic Waste." Ensure the container is made of a material compatible with the solvents used.

Step 4: Decontamination of Glassware Glassware that has been in contact with this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected as hazardous liquid waste.[6] Subsequent rinses can typically be disposed of according to standard laboratory procedures, but always consult your institution's specific guidelines.

Waste Container Management: Labeling and Storage

Proper container selection, labeling, and storage are mandated by regulatory bodies like the EPA and are essential for safety and compliance.[7][8]

Container Selection:

  • Use containers that are chemically compatible with this compound and any associated solvents.[3]

  • Ensure containers are in good condition, free from leaks or cracks, and have a secure, leak-proof screw-on cap.[3][7]

Labeling: Before adding any waste, the container must be labeled with the words "Hazardous Waste."[3] The label must include:

  • The full chemical name: "this compound" (avoid abbreviations).[3]

  • An accurate list of all contents, including any solvents and their approximate percentages.[3]

  • The accumulation start date (the date the first waste is added).[3]

  • The name and contact information of the responsible researcher or laboratory.[3]

Storage:

  • Store hazardous waste containers in a designated "Satellite Accumulation Area" near the point of generation and under the control of laboratory personnel.[3]

  • Keep containers closed at all times except when adding waste.[6][7]

  • Use secondary containment, such as a larger, chemically resistant bin, to prevent spills.[6]

  • Segregate the waste from incompatible materials, such as strong oxidizing agents, strong acids, and acid chlorides.[2]

Disposal Pathway Decision Tree

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_final Final Disposal Start This compound Waste Unused Unused/Expired Compound Start->Unused Solid Contaminated Solid Waste (Gloves, Paper, etc.) Start->Solid Liquid Contaminated Liquid Waste (Solutions, Rinsates) Start->Liquid Glassware Contaminated Glassware Start->Glassware SolidWasteContainer Solid Hazardous Waste Container Unused->SolidWasteContainer Place original container in solid waste Solid->SolidWasteContainer LiquidWasteContainer Liquid Hazardous Waste Container Liquid->LiquidWasteContainer TripleRinse Triple Rinse with Appropriate Solvent Glassware->TripleRinse EHS Contact Environmental Health & Safety (EHS) for Pickup SolidWasteContainer->EHS LiquidWasteContainer->EHS TripleRinse->LiquidWasteContainer Collect first rinse caption Disposal workflow for this compound.

Caption: Disposal workflow for this compound.

Final Disposal Procedure

The ultimate disposal of hazardous waste must be conducted by a certified and licensed entity.

Step 1: Arrange for Pickup Once a waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90 days), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[6]

Step 2: Documentation Complete any necessary waste pickup forms or manifests as required by your EHS department. Ensure all information is accurate and complete.

Step 3: Await Professional Disposal Your EHS department will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will be managed in accordance with all federal and state regulations.[8]

By adhering to these procedures, you contribute to a culture of safety and responsibility within the scientific community, ensuring that our pursuit of knowledge does not come at the expense of our environment or well-being.

References

A Senior Application Scientist's Guide to Handling 3-methyl-1H-indol-6-ol: A Framework for Proactive Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 3-methyl-1H-indol-6-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will apply established safety principles based on the known hazards of structurally similar indole derivatives. This methodology ensures that we operate with a high margin of safety, protecting both personnel and the integrity of our research.

Presumed Hazard Profile Based on Structural Analogs

This compound belongs to the indole family. Structurally related compounds, such as 3-Methylindole (Skatole) and other substituted indoles, are known to be irritants and may have other toxicological properties. Therefore, it is scientifically prudent to handle this compound with precautions appropriate for chemicals in this class. The presumed hazards are summarized below.

Hazard StatementGHS ClassificationRationale and Source
Causes skin irritationSkin Corrosion/Irritation, Category 2Based on data for 3-Methylindole and 1-Methylindole.[1][2][3]
Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2/2ADocumented for 3-Methylindole and other indole derivatives.[1][2][3]
May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3A common hazard for powdered or volatile indole compounds.[2][3]
Toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard, Category 2A noted environmental hazard for 3-Methylindole.[3]

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a procedural step; it is the primary barrier between the researcher and potential chemical exposure. The following PPE is mandatory for all work involving this compound.

Protection TypeSpecificationThe Scientific Rationale
Eye/Face Protection Tightly fitting chemical safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a significant risk of splashes.[4][5]The indole structure suggests a high potential for eye irritation.[1][3] Goggles provide a seal around the eyes to protect against fine powders and splashes, while a face shield offers a broader barrier for the entire face.
Skin & Body Protection Gloves: Chemical-resistant nitrile gloves, inspected for integrity before each use. A double-gloving technique is recommended.[4][6] Gown/Coat: A disposable, long-sleeved gown with tight-fitting cuffs.[7] It must close in the back to prevent frontal contamination.Indole compounds can cause skin irritation upon contact.[1][2] Nitrile provides good resistance against a range of chemicals. Double-gloving is a best practice when handling potentially hazardous compounds, allowing for the removal of the outer glove if contamination occurs without exposing the skin.[6]
Respiratory Protection All handling of solid this compound or concentrated solutions must be conducted within a certified chemical fume hood.[8] If a fume hood is not available, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates is required.The fine particulate nature of the solid compound poses an inhalation risk, which may lead to respiratory tract irritation.[2][3] A chemical fume hood provides the primary engineering control to minimize airborne concentrations.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is critical to minimizing exposure and ensuring reproducible experimental conditions.

Step 1: Preparation and Engineering Controls
  • Designated Work Area: All work with this compound must be performed in a designated area, clearly marked with hazard signs.

  • Ventilation: Ensure a certified chemical fume hood is operational before beginning work. The sash should be kept at the lowest practical height.

  • Emergency Equipment: Verify that an eyewash station and safety shower are unobstructed and have been recently tested.[1]

  • Review SDS of Analogs: Before starting, review the SDS for a structurally similar compound, such as 3-Methylindole (Skatole), to reinforce awareness of potential hazards.[1][3]

Step 2: Handling the Solid Compound (Weighing and Transfers)
  • Don PPE: Put on all required PPE as detailed in the table above.

  • Minimize Dust: Handle the solid material carefully to avoid generating dust. Use a spatula to gently transfer the compound. Do not pour the dry powder.

  • Weighing: If possible, use a balance inside a ventilated enclosure or fume hood. If weighing on an open bench, use a draft shield and work deliberately to minimize air currents.

  • Cleaning: Clean the spatula and weighing vessel with a solvent-moistened wipe within the fume hood to capture any residual powder. Dispose of the wipe as hazardous waste.

Step 3: Solution Preparation
  • Solvent Addition: Slowly add the weighed solid this compound to the solvent in a flask or beaker. This prevents splashing that can occur when solvent is added to the powder.

  • Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound. If heating is required, use a controlled heating mantle and ensure the vessel is appropriately vented.

Step 4: Storage
  • Container: Store the compound in a tightly sealed, clearly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated area away from strong oxidizing agents and light.[2][4]

  • Security: Store in a locked cabinet or area with restricted access.[4]

Emergency Procedures and Disposal

Spill Response
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, cover with an inert absorbent material like vermiculite or sand. Do not use combustible materials.[9]

  • Collect: Carefully scoop the absorbed material into a sealed, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.

Exposure Protocol
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][10]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][10]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Waste Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Use a designated, sealed, and clearly labeled container for all solid and liquid waste.

  • Segregation: Do not mix this waste with other chemical streams unless permitted by your institution's Environmental Health and Safety (EHS) office.

  • Disposal: Arrange for disposal through a licensed hazardous waste contractor, in strict accordance with all local, state, and federal regulations.[3][9]

Workflow Visualization

The following diagram outlines the critical path for the safe handling of this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_storage 4. Storage cluster_emergency Emergency Response ReviewSDS Review Analog SDS & Assess Risks DonPPE Don All Required PPE (Gloves, Goggles, Gown) ReviewSDS->DonPPE PrepArea Prepare Ventilated Work Area (Fume Hood) DonPPE->PrepArea Weighing Weigh Solid Carefully (Minimize Dust) PrepArea->Weighing SolutionPrep Prepare Solution (Solid to Solvent) Weighing->SolutionPrep Experiment Perform Experiment in Fume Hood SolutionPrep->Experiment Decontaminate Decontaminate Glassware & Work Surfaces Experiment->Decontaminate Store Store in Tightly Sealed Container in Cool, Dry Place Experiment->Store WasteDisposal Dispose of Waste in Sealed Hazardous Container Decontaminate->WasteDisposal DoffPPE Doff & Dispose of PPE (Gloves, Gown) WasteDisposal->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands Spill Spill Protocol Exposure Exposure Protocol

Caption: Workflow for the Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.